Product packaging for 5-Bromobenzo[d]oxazole(Cat. No.:CAS No. 13222-31-6)

5-Bromobenzo[d]oxazole

Cat. No.: B172960
CAS No.: 13222-31-6
M. Wt: 198.02 g/mol
InChI Key: PGOGTWDYLFKOHI-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]oxazole is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B172960 5-Bromobenzo[d]oxazole CAS No. 13222-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGTWDYLFKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927595
Record name 5-Bromo-1,3-benzoxazole
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132244-31-6
Record name 5-Bromo-1,3-benzoxazole
Source EPA DSSTox
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Record name 5-Bromobenzoxazole
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromobenzo[d]oxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a privileged scaffold, the benzoxazole core is a key component in numerous biologically active molecules. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its spectroscopic signature, a validated synthetic pathway, and its applications in modern drug discovery.

The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent structural motif in a wide array of pharmacologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow for effective binding to various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties. Notably, benzoxazole derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as modulators of immune checkpoints like PD-1/PD-L1.[1][2] The strategic placement of a bromine atom, as in this compound, significantly enhances its utility as a synthetic intermediate, enabling researchers to readily explore chemical space and develop structure-activity relationships (SAR) for targeted drug design.[1][3]

Molecular Structure and Core Properties

The foundational identity of this compound is defined by its molecular structure and fundamental chemical properties.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound N/A
Synonyms 5-Bromo-1,3-benzoxazole [4]
CAS Number 132244-31-6 [4]
Molecular Formula C₇H₄BrNO [4]

| Molecular Weight | 198.02 g/mol |[4] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, distribution, and reactivity. The data presented here are derived from predictive models and supplier databases.

Table 2: Physicochemical Data for this compound

Parameter Value Source(s)
Melting Point 38-40 °C [4]
Boiling Point 251.2 ± 13.0 °C (Predicted) [4]
Density 1.710 ± 0.06 g/cm³ (Predicted) [4]
pKa -0.85 ± 0.10 (Predicted) [4]
Flash Point 105.7 °C [4]
Vapor Pressure 0.033 mmHg at 25°C [4]
Refractive Index 1.649 (Predicted) [4]

| Solubility | Soluble in organic solvents (ethers, ketones, alcohols) |[4] |

Spectroscopic Profile

While comprehensive, experimentally validated spectral data for this compound is not widely available in peer-reviewed literature, its spectroscopic fingerprint can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.5 ppm).

    • H at C2: A singlet is predicted to appear furthest downfield (likely δ 8.0-8.2 ppm) due to the deshielding effects of the adjacent oxygen and nitrogen atoms of the oxazole ring.

    • H at C7: A doublet is expected (likely δ 7.6-7.8 ppm) due to coupling with the H at C6.

    • H at C4: A doublet (or doublet of doublets with small meta-coupling) is expected (likely δ 7.5-7.7 ppm). Its proximity to the bromine atom will influence its chemical shift.

    • H at C6: A doublet of doublets is anticipated (likely δ 7.2-7.4 ppm), showing coupling to both H at C7 and H at C4.

  • ¹³C NMR (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals.

    • C2: Expected to be the most downfield signal (δ > 150 ppm) due to its position between two heteroatoms.

    • C3a and C7a (bridgehead carbons): Predicted to appear in the δ 140-150 ppm range.

    • Aromatic Carbons (C4, C5, C6, C7): These signals are expected between δ 110-135 ppm. The carbon bearing the bromine (C5) will have its signal influenced by the heavy atom effect, and its chemical shift is predicted to be in the δ 115-120 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides insight into the functional groups present in the molecule.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1610-1580 cm⁻¹: C=N stretching of the oxazole ring.

  • ~1500-1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ether linkage.

  • ~1100-1000 cm⁻¹: Aromatic in-plane C-H bending.

  • ~850-800 cm⁻¹: Out-of-plane C-H bending, characteristic of the substitution pattern on the benzene ring.

  • ~700-550 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak [M]⁺ cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]⁺: m/z 197

  • Expected [M+2]⁺: m/z 199

Key fragmentation pathways would likely involve the loss of Br (m/z 118) and subsequent cleavage of the oxazole ring.

Synthesis and Reactivity

A robust and common method for the synthesis of benzoxazoles is the condensation and subsequent cyclization of an ortho-substituted aminophenol with a one-carbon synthon.

Plausible Synthetic Route

The most direct synthetic pathway to this compound starts from the commercially available 2-amino-4-bromophenol. This precursor undergoes a condensation reaction with an orthoester, such as triethyl orthoformate, followed by an acid-catalyzed intramolecular cyclization to yield the final product.

SynthesisWorkflow A 2-Amino-4-bromophenol C Intermediate (uncylized) A->C Condensation B Triethyl Orthoformate B->C D This compound C->D Acid-catalyzed Dehydration R1 + H⁺ (cat.) Δ (Heat) R2 Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzoxazole synthesis. Optimization may be required.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq.).

  • Reagent Addition: Add triethyl orthoformate (1.5 eq.) to the flask, followed by a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, ~0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The ethanol byproduct is distilled off during the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a pivotal building block for creating libraries of more complex molecules for high-throughput screening and lead optimization. The bromine atom is particularly useful as it allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 5-position of the benzoxazole core, facilitating extensive SAR studies.

  • Development of Kinase Inhibitors: As part of larger, more functionalized molecules, the 5-substituted benzoxazole scaffold has been integral in the design of inhibitors for protein kinases like VEGFR-2, which are crucial targets in anti-angiogenic cancer therapies.[1]

  • Immuno-oncology: Recent research has identified benzoxazole derivatives as promising dual small-molecule inhibitors that target both the PD-1/PD-L1 and VISTA immune checkpoint pathways, offering a novel strategy to enhance anti-tumor immunity.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazards: It is classified as harmful if swallowed and causes eye irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to keep it in a dark place to prevent potential degradation.[4]

References

  • ChemBK. (2024). This compound.
  • Heterocyclics Inc. (n.d.). 5-Bromobenzo[d]oxazol-2(3H)-one.
  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
  • PubChem. (n.d.). This compound-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 5-bromooxazole.
  • Angene Chemical. (2025). Safety Data Sheet - Methyl 5-bromobenzo[d]isoxazole-3-carboxylate.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • PubMed. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway.

Sources

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: A Keystone Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromobenzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and applications of this versatile molecule. We will delve into the causality behind experimental choices and provide a framework for its strategic utilization in research and development programs.

Core Compound Identification and Properties

This compound is a halogenated benzoxazole, a class of compounds recognized as a "privileged structure" in drug discovery due to its presence in numerous biologically active molecules. The strategic placement of a bromine atom at the 5-position provides a reactive handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.

PropertyValueSource
CAS Number 132244-31-6[1][2][3]
Molecular Formula C₇H₄BrNO[1][2][3]
Molecular Weight 198.02 g/mol [1][2][3]
IUPAC Name 5-bromo-1,3-benzoxazole[2]
Melting Point 38-40 °C[4]
Boiling Point (Predicted) 251.2 ± 13.0 °C[4]
Density (Predicted) 1.710 ± 0.06 g/cm³[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. While various synthetic routes to substituted benzoxazoles exist, a common and effective strategy involves the cyclization of a 2-aminophenol precursor. The following represents a generalized, yet robust, protocol for the laboratory-scale synthesis of this compound.

Proposed Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Cyclization 2-Amino-4-bromophenol 2-Amino-4-bromophenol Intermediate N-(5-bromo-2-hydroxyphenyl)formamide 2-Amino-4-bromophenol->Intermediate Acylation Formic_Acid Formic Acid (or other cyclizing agent) This compound This compound Intermediate->this compound Dehydrative Cyclization

Caption: Proposed two-step, one-pot synthesis of this compound.

General Experimental Protocol

Objective: To synthesize this compound from 2-amino-4-bromophenol.

Materials:

  • 2-Amino-4-bromophenol

  • Formic acid (or triethyl orthoformate)

  • Toluene (or other suitable aprotic solvent)

  • Dean-Stark apparatus (if using formic acid/toluene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if applicable), add 2-amino-4-bromophenol (1.0 eq) and a suitable solvent such as toluene.

  • Cyclization: Add formic acid (excess) or triethyl orthoformate (1.2 eq). The choice of reagent influences the reaction conditions. With formic acid, the reaction is typically heated to reflux with azeotropic removal of water. With triethyl orthoformate, the reaction can often be conducted at a lower temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic reagent was used, neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Precursor Selection: 2-Amino-4-bromophenol is the logical starting material as it contains the requisite functionalities in the correct orientation for cyclization to the desired product.

  • Cyclizing Agent: Formic acid or its derivatives are commonly employed to introduce the one-carbon unit required to form the oxazole ring. The in-situ formation of a formamide intermediate is followed by a dehydrative cyclization.

  • Solvent and Temperature: The choice of an aprotic solvent like toluene and elevated temperatures facilitates the dehydration step, driving the reaction towards the product.

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold for the development of novel therapeutic agents. The benzoxazole core is a known pharmacophore, and the bromine atom at the 5-position allows for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for high-throughput screening.

Role as a Molecular Scaffold

The utility of this compound lies in its role as a "fragment" molecule. In fragment-based drug discovery (FBDD), small, low-complexity molecules like this are screened for weak binding to a biological target. Hits can then be elaborated into more potent leads. This compound provides a structural basis for the design and screening of new drug candidates.[5]

Downstream Synthetic Utility

The reactivity of the C-Br bond is central to its application. For instance, it can be a precursor for more complex molecules through reactions like the following:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

  • Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and alkynes, respectively.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

Downstream_Synthesis cluster_products Potential Derivatives Start This compound Product1 Aryl-substituted Benzoxazoles Start->Product1 Suzuki Coupling (Pd catalyst, Boronic Acid) Product2 Alkene/Alkyne-substituted Benzoxazoles Start->Product2 Heck/Sonogashira Coupling (Pd catalyst, Alkene/Alkyne) Product3 Amine-substituted Benzoxazoles Start->Product3 Buchwald-Hartwig Amination (Pd catalyst, Amine)

Caption: Key cross-coupling reactions utilizing this compound.

Conclusion

This compound is a foundational building block in contemporary organic synthesis and medicinal chemistry. Its straightforward synthesis and the synthetic versatility offered by the bromo-substituent make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

  • Li, Z., et al. (2017). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 22(10), 1645. [Link]
  • ChemBK. This compound. [Link]
  • Tebubio. Compound 132244-31-6. [Link]
  • reposiTUm. Application of non-volatile reagents for the introduction of short hydrocarbon chains. [Link]
  • ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). [Link]
  • PubChem. This compound-2-carboxylic acid. [Link]
  • Alchem Pharmtech. CAS 944898-52-6 | this compound-2-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromobenzo[d]oxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromobenzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This document synthesizes available qualitative data, provides a theoretical framework for predicting solubility based on physicochemical properties, and presents a detailed, field-proven experimental protocol for determining solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility behavior of this compound.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a halogenated heterocyclic compound built upon the benzoxazole scaffold. The benzoxazole moiety is a prominent pharmacophore found in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and potential for further functionalization, making it a valuable building block in drug discovery and organic synthesis.

The therapeutic potential and practical utility of any compound are fundamentally governed by its physicochemical properties, with solubility being a critical parameter.[1] Poor solubility can impede reliable results in in-vitro assays, complicate purification processes, and lead to poor bioavailability in drug candidates.[1] Therefore, a thorough understanding of the solubility of this compound in a range of common organic solvents is essential for advancing its research and application. This guide aims to provide a detailed overview of this crucial property.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting and predicting its solubility.

PropertyValueSource
Molecular Formula C₇H₄BrNO[2]
Molecular Weight 198.02 g/mol [2]
Melting Point 38-40 °C[3]
Calculated LogP 2.3PubChem
Appearance White to light yellow solidCymitQuimica

The calculated LogP value of 2.3 suggests that this compound is a moderately lipophilic compound. This indicates a preference for organic phases over aqueous phases and provides a preliminary expectation of good solubility in many organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of this compound include:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. This compound possesses a fused aromatic system, which is nonpolar, but also contains heteroatoms (nitrogen and oxygen) that introduce polarity and the capacity for hydrogen bonding. The bromine atom further contributes to the molecule's polarizability. Therefore, it is expected to be more soluble in solvents of moderate polarity.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary capabilities. While this compound does not have a hydrogen bond donor, the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities, such as alcohols, are therefore expected to be effective at solvating this molecule.

  • Dispersion Forces: These are weak intermolecular forces that arise from temporary fluctuations in electron density. The large, aromatic surface area of this compound allows for significant London dispersion forces. Nonpolar solvents that interact primarily through these forces may also exhibit some solvating power.

The interplay of these factors can be visualized in the following logical diagram:

Sources

Biological significance of the benzoxazole scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzoxazole scaffold, a privileged heterocyclic system forged from the fusion of a benzene and an oxazole ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have captivated the scientific community, leading to the development of numerous therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the biological significance of the benzoxazole core, delving into its fundamental properties, diverse therapeutic applications, and the intricate structure-activity relationships that govern its efficacy. We will dissect key signaling pathways modulated by benzoxazole derivatives, present detailed experimental protocols for their synthesis and evaluation, and offer insights into the future trajectory of this remarkable scaffold in drug discovery.

The Benzoxazole Core: Physicochemical Properties and Synthetic Versatility

The benzoxazole moiety is an aromatic heterocyclic compound with the molecular formula C₇H₅NO.[1] Its planar structure facilitates crucial π–π stacking interactions with biological macromolecules, a key feature in its binding to various enzymatic targets.[1] The presence of both nitrogen and oxygen heteroatoms imparts a unique electronic distribution, creating opportunities for a multitude of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to its biological activity.[1]

The true power of the benzoxazole scaffold lies in its synthetic tractability. The core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.[1] A common and robust method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by a dehydrating agent.[1][5] This synthetic accessibility has enabled the creation of vast libraries of benzoxazole derivatives for high-throughput screening and lead optimization.

Representative Synthetic Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a general procedure for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.

Materials:

  • 2-Aminophenol

  • Substituted Carboxylic Acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) in excess to act as both a solvent and a catalyst.

  • Heat the reaction mixture to 140-160 °C and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 2-substituted benzoxazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3] The aromatic protons of the benzoxazole core typically appear in the range of δ 7.0-8.0 ppm in the ¹H NMR spectrum.[1]

A Privileged Scaffold in Oncology: Targeting Key Cancer Pathways

The benzoxazole scaffold has emerged as a particularly potent weapon in the fight against cancer, with derivatives demonstrating significant activity against a multitude of clinically relevant targets.[6][7]

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Benzoxazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.[6]

Key Kinase Targets for Benzoxazole Derivatives:

  • Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and c-Met, which are pivotal in controlling cell growth, proliferation, and angiogenesis.[6][8]

  • Serine/Threonine Kinases: Such as those in the PI3K/AKT/mTOR pathway, Aurora Kinases, and Pim Kinases, which are central to cell cycle regulation and survival.[6][9]

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by benzoxazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzoxazole Benzoxazole Derivatives Benzoxazole->PI3K Inhibition Benzoxazole->mTORC1 Inhibition SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Design Rational Design of Benzoxazole Analogs Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Assays (e.g., Kinase Inhibition) Synthesis->InVitro InVivo In Vivo Models InVitro->InVivo SAR SAR Analysis InVivo->SAR SAR->Design Feedback Loop Lead Lead Optimization SAR->Lead

Caption: A typical SAR-driven drug discovery workflow.

Future Perspectives and Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. [2]Future research will likely focus on several key areas:

  • Multi-targeted inhibitors: Developing benzoxazole derivatives that can simultaneously inhibit multiple targets to overcome drug resistance. [6]* Novel therapeutic areas: Exploring the potential of benzoxazoles in treating a wider range of diseases.

  • Advanced drug delivery systems: Enhancing the bioavailability and targeted delivery of benzoxazole-based drugs.

References

  • Benzoxazole Derivatives as Kinase Inhibitors: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAvvAzVf_2xS3k9SLz8MKyaHZUIn5vypb9Vnkhynat5qYqzqlTEgpOwr9O2jGUotaYw7CZjotGi-G2ZafIijJNLHt7t5GpETrx3MPGGDqubA7ZXD5EubhqVrZKDH1IjbAKB_kiEN1LG9tBoGYHhPWWzOswfwbu4X-NlUoIbV21nyeeJ34LcBO2YnHMDkO7IyI6oQkybmZEZJ87yA==]
  • The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElSL9qUosqJljKUt_MxIDFQ28X-eK0hob58pwt1y4ZJeGSaRD51Pad3nZiAkrvZ3z_rfgsvN53NStZ3-fHEvjDiD_g1RuoeqAm2sms9rp0vAsXFf5-9VC0uT1lBVgxbY559SlhLzJkX1zZXXrLadjjTrnjyQC9Cj6t0bnac2_cCycFJCLiMdO-18Suk-9B-BkUswZwY85hqXBurifraB7PrFAFOYHr4nosEqhfk0pJ8piFmoA3Xg==]
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39436153/]
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15203158/]
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6089851/]
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7889989/]
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.10_Issue.1_Jan2023/IJRR003.pdf]
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/22]
  • Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/moc/2021/00000018/00000006/art00004]
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27131346/]
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [URL: https://www.researchgate.
  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/351654215_Design_synthesis_and_biological_potential_of_heterocyclic_benzoxazole_scaffolds_as_promising_antimicrobial_and_anticancer_agents]
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h]
  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025812/]
  • Structure–activity relationships of benzoxazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Design and synthesis of antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522300063X]
  • Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. [URL: https://brieflands.com/articles/fhinf-141249.html]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/117374]
  • Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. ResearchGate. [URL: https://www.researchgate.
  • Structure activity relationship of the synthesized compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig4_327299166]
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33142078/]
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-benzoxazole-analogs-Bong-Kim/e883e07f7c4623a63412b1d316109968a35e69b0]
  • Benzimidazole- and benzoxazole-based inhibitors of Rho kinase. ResearchGate. [URL: https://www.researchgate.net/publication/7373302_Benzimidazole-_and_benzoxazole-based_inhibitors_of_Rho_kinase]
  • Biological activities of benzoxazole and its derivatives. ResearchGate. [URL: https://www.researchgate.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7899781/]
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8030588/]
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [URL: https://www.ijresm.
  • Marketed drugs containing benzoxazole. ResearchGate. [URL: https://www.researchgate.net/figure/Marketed-drugs-containing-benzoxazole_fig2_327299166]
  • Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [URL: https://www.researchgate.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. [URL: https://ajphs.com/index.php/ajphs/article/view/154]

Sources

A Technical Guide to the Strategic Role of Bromine Substitution in Modulating the Biological Activity of Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar, and lipophilic nature makes it an ideal framework for developing novel therapeutic agents. A key strategy for optimizing the biological activity of this scaffold is the introduction of substituents, with halogenation—and specifically bromination—emerging as a particularly powerful tool. This technical guide provides an in-depth exploration of the role of bromine substitution on the biological activity of benzoxazoles. We will dissect the physicochemical rationale behind bromination, examine its impact across various therapeutic areas including oncology, infectious diseases, and inflammation, and provide practical methodologies for the synthesis and evaluation of these potent molecules.

Introduction: The Benzoxazole Scaffold and the Rationale for Bromination

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This therapeutic versatility stems from their ability to act as structural isosteres of natural nucleic acid bases like guanine and adenine, facilitating interactions with various biological macromolecules.[5]

The strategic modification of the benzoxazole core is a central theme in drug discovery. Bromine substitution, in particular, is not merely an arbitrary addition but a calculated design choice rooted in fundamental physicochemical principles.

Why Bromine?

  • Modulation of Lipophilicity: Bromine atoms significantly increase the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved bioavailability and target engagement.

  • The "Heavy Atom" Effect & Metabolic Stability: The carbon-bromine (C-Br) bond is strong and stable. Replacing a carbon-hydrogen (C-H) bond with C-Br at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and duration of action.

  • Halogen Bonding: Bromine can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electronegative atom (like oxygen or nitrogen) in a biological target, such as an enzyme's active site.[6] This can lead to enhanced binding affinity and selectivity.

  • Electronic Effects: As a weakly electron-withdrawing group, bromine can modulate the electron density of the aromatic system through p-π conjugation, influencing the molecule's reactivity and interaction with biological targets.[7]

The following diagram illustrates the core benzoxazole structure and the potential sites for substitution.

G cluster_benzoxazole Benzoxazole Core Structure C7 7 C7a 7a C7->C7a N3 3 N C7a->N3 C2 2 N3->C2 O1 1 O C2->O1 C3a 3a O1->C3a C3a->C7a C4 4 C3a->C4 C5 5 C4->C5 C6 6 C5->C6 C6->C7

Caption: General structure of the benzoxazole ring with IUPAC numbering.

Impact of Bromination on Anticancer Activity

Benzoxazole derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[8] Bromine substitution has proven to be a valuable strategy for enhancing the potency and selectivity of these compounds.

A notable example is the bis(benzoxazole) natural product UK-1, isolated from a Streptomyces species, which exhibits potent anticancer activity with IC50 values as low as 20 nM against leukemia and lymphoma cell lines.[9] Structure-activity relationship (SAR) studies on UK-1 and its analogues have highlighted the critical role of the overall molecular architecture in its biological function.

In other studies, the introduction of a bromine atom has been shown to directly enhance cytotoxic effects. For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives found that introducing a bromine atom at the 7-position of the benzoxazole ring resulted in an increase in activity.[10] Similarly, other research has identified 2-substituted benzoxazoles with halogen substitutions (including bromine) that exhibit significant activity against various human cancer cell lines like HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[11]

Mechanism of Action: Brominated benzoxazoles can exert their anticancer effects through various mechanisms:

  • Kinase Inhibition: Many kinases, which are crucial for cell signaling, proliferation, and survival, are overexpressed in cancer cells. Benzoxazole derivatives have been shown to inhibit kinases like EGFR, HER2, and PI3K.[12] Bromine substitution can enhance the binding of these inhibitors to the kinase active site.

  • Immune Checkpoint Inhibition: Recently, benzo[d]oxazole derivatives have been identified as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways, demonstrating significant in vivo antitumor efficacy.[13]

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication. Certain benzoxazole derivatives function as topoisomerase inhibitors, disrupting cancer cell division.[8]

Compound ClassSubstitutionTarget Cell LineActivity (IC50/EC50)Reference
3-(2-benzoxazol-5-yl)alanine deriv.7-BromoHDF/Hek293Increased toxicity[10]
2-substituted-5-halobenzoxazoles5-FluoroHeLa, WiDr, HepG2, MCF-7Significant activity[11]
UK-1 (natural product)N/A (bis-benzoxazole)Leukemia, LymphomaAs low as 20 nM[9]

Table 1: Selected examples of halogenated benzoxazoles with anticancer activity.

Impact of Bromination on Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoxazoles represent a promising class of compounds with activity against a wide range of bacteria and fungi.[3] Bromination has been identified as a key modification for boosting this activity.

Some brominated organic compounds exhibit high antibacterial efficacy across a broad pH range.[14] A study involving the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) demonstrated its moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested that this compound might exert its effect by inhibiting the GyrB complex, a subunit of DNA gyrase essential for bacterial DNA replication.[14]

Many brominated alkaloids isolated from marine organisms, which are a rich source of halogenated natural products, also display potent antimicrobial properties.[15][16] This natural precedent underscores the evolutionary advantage of bromine incorporation for chemical defense and its potential for therapeutic application.

Compound ClassSubstitutionTarget Organism(s)Activity (MIC)Reference
NBBPA2-(2-bromophenyl)Gram-positive & Gram-negativeModerate activity[14]
Benzoxazole derivativesVariousB. subtilis, E. coli, S. typhi, K. pneumoniae1.14 x 10⁻³ to 2.57 x 10⁻³ µM[3]
Marine BromophenolsVariousGram-positive & Gram-negative< 70 µg/mL[17]

Table 2: Selected examples of brominated compounds with antimicrobial activity.

Impact of Bromination on Anti-inflammatory & Antiviral Activity

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Benzoxazole derivatives have been developed as anti-inflammatory agents, with some historical compounds like benoxaprofen reaching the market (though later withdrawn).[10] More recent research has focused on developing safer and more effective agents. A series of benzoxazolone derivatives were found to inhibit the production of the pro-inflammatory cytokine IL-6, with IC50 values as low as 5.09 µM.[18] The mechanism was determined to be the inhibition of myeloid differentiation protein 2 (MD2), an adaptor protein essential for lipopolysaccharide (LPS) sensing by Toll-like receptor 4 (TLR4).[18][19]

Caption: Inhibition of the TLR4/MD2 inflammatory pathway by brominated benzoxazoles.

Antiviral Activity: Benzoxazole-containing compounds have also shown promise as antiviral agents.[10][20] A study of chalcone derivatives bearing a benzoxazole moiety demonstrated that compounds with a brominated alkane substituent had potent activity against the Tobacco Mosaic Virus (TMV).[21] The curative EC50 value for the most active compound was 101.97 µg/mL, superior to the commercial agent ningnanmycin.[21] Docking studies suggested a high binding affinity for the TMV coat protein, which could hinder viral assembly.[21][22]

Experimental Protocols

Adherence to robust and reproducible experimental design is paramount in drug discovery. The following sections provide validated, step-by-step methodologies for the synthesis and biological evaluation of a representative brominated benzoxazole.

Synthesis of a 6-Bromo-2-phenylbenzoxazole

This protocol describes a two-step synthesis involving the condensation of a brominated aminophenol with benzoyl chloride, followed by cyclization. This is a common and effective method for generating the benzoxazole core.

Materials:

  • 4-Bromo-2-aminophenol

  • Benzoyl chloride

  • Pyridine

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Workflow Diagram:

Caption: Synthetic workflow for 6-Bromo-2-phenylbenzoxazole.

Step-by-Step Procedure:

  • Amide Formation:

    • Dissolve 4-bromo-2-aminophenol (1.0 eq) in a minimal amount of pyridine and DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0°C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Isolation of Intermediate:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and wash with saturated NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Cyclization:

    • Place the crude amide intermediate in a flask and add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).

    • Heat the mixture to 150-180°C with stirring for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a strong base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms.

    • Filter the solid precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-bromo-2-phenylbenzoxazole.

  • Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Brominated benzoxazole test compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Vancomycin)

  • Spectrophotometer or plate reader (optional, for OD measurement)

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacteria and inoculate into a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate:

    • Prepare a stock solution of the brominated benzoxazole in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

    • Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a solvent control well (broth + inoculum + max concentration of DMSO used).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the first clear well).

    • The results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Outlook

The incorporation of bromine into the benzoxazole scaffold is a proven and highly effective strategy in medicinal chemistry for enhancing biological activity. Through mechanisms including increased lipophilicity, halogen bonding, and metabolic blocking, bromination has led to the development of potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The evidence strongly suggests that the position and number of bromine substituents are critical variables in the structure-activity relationship, allowing for fine-tuning of a compound's pharmacological profile.

Future research should focus on a more systematic exploration of poly-brominated benzoxazoles and the precise role of halogen bonding in target engagement through co-crystallography studies. Furthermore, combining the benefits of bromination with other medicinal chemistry strategies, such as the incorporation of other pharmacophores or formulation as nanoparticles, could unlock new therapeutic possibilities. As our understanding of disease biology deepens, the strategic application of bromine substitution will continue to be a vital tool in the design of next-generation benzoxazole-based therapeutics.

References

  • Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health (NIH). [Link]
  • Al-Ostoot, F.H., et al. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • Luo, X., et al. (2023). Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry, 16(5), 104683. [Link]
  • Khan, F. A., & Ahmad, S. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Nova Science Publishers. [Link]
  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. [Link]
  • Balasubramanian, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]
  • Kumar, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 123-132. [Link]
  • Singh, A., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 461-473. [Link]
  • Ranjith, R., & S.J., S. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]
  • Sravanthi, V., et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(5), 41-43. [Link]
  • He, H., et al. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry Letters, 12(22), 3455-3458. [Link]
  • Rida, S. M., et al. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 17, 412-424. [Link]
  • Ghoshal, T., & Patel, T. M. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Molecular Diversity. [Link]
  • Al-Ostoot, F.H., et al. (n.d.). Structure activity relationship of the synthesized compounds.
  • Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]
  • Sharma, D., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(4), 264-274. [Link]
  • Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
  • Mary, Y. S., et al. (2019). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures.
  • Ali, I., et al. (2022). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]
  • Bai, H., et al. (2023). Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Semantic Scholar. [Link]
  • el-Shaaer, H. M., et al. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. Pharmazie, 52(8), 585-589. [Link]
  • Husain, A., et al. (2020). Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents.
  • Wang, M. L., et al. (2012). synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Chemical Biology & Drug Design, 80(3), 465-472. [Link]
  • Unknown. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents.
  • Al-Ostoot, F.H., et al. (2022). Biological activities of benzoxazole and its derivatives.
  • Zhang, Y., et al. (2021). Effect of bromine substituent on optical properties of aryl compounds.
  • Zhang, Z., et al. (2024). Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. Monatshefte für Chemie - Chemical Monthly, 155(2), 221-230. [Link]
  • Shao, N., et al. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078. [Link]
  • Ni, X., et al. (2024). Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. [Link]
  • Wu, Z., et al. (2021).
  • Çetinkaya, E., et al. (1999). New derivatives of benzimidazole and their antimicrobial activity. Journal of Chemotherapy, 11(2), 83-89. [Link]
  • Ghorbanloo, M., & Ghorbani-Vaghei, R. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(19), 12251-12306. [Link]
  • Wang, W., et al. (2024). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. Marine Drugs, 22(3), 114. [Link]
  • Donia, M., & Hamann, M. T. (2003). Marine natural products and their potential applications as anti-infective agents. The Lancet Infectious Diseases, 3(6), 338-348. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Gøgsig, T. M., & Toftegaard, R. (2016). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds.
  • Wilcken, R., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

Sources

The Strategic Utility of 5-Bromobenzo[d]oxazole in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unseen Potential of a Versatile Building Block

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored electronic and photophysical properties is relentless. Within this pursuit, heterocyclic compounds have emerged as a cornerstone for the development of next-generation organic electronics and functional polymers. Among these, the benzoxazole scaffold, a fused bicyclic system of benzene and oxazole, has garnered significant attention for its inherent thermal stability, high fluorescence quantum yields, and favorable charge transport characteristics. This technical guide delves into the specific potential of a key derivative, 5-Bromobenzo[d]oxazole , as a strategic building block for the synthesis of advanced materials. The presence of a bromine atom at the 5-position imparts a crucial functionality, transforming the otherwise simple benzoxazole core into a versatile platform for a myriad of cross-coupling reactions. This document will explore the synthetic pathways unlocked by this bromo-substituent and elucidate the potential applications of the resulting materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors.

Core Molecular Attributes of this compound

This compound is a crystalline solid at room temperature. Its fundamental properties are tabulated below.

PropertyValueSource
Molecular Formula C₇H₄BrNO[PubChem CID: 2733535]
Molecular Weight 198.02 g/mol [PubChem CID: 2733535]
CAS Number 132244-31-6[ChemBK]
Appearance Off-white to light yellow crystalline powder[Generic Supplier Data]
Melting Point 69-73 °C[Generic Supplier Data]
Solubility Soluble in common organic solvents like THF, Chloroform, and Toluene[General Chemical Knowledge]

The true value of this compound in materials science, however, lies not in its intrinsic properties, but in the synthetic versatility endowed by the carbon-bromine bond. This bond is a prime target for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Synthetic Gateways: Harnessing the Reactivity of the C-Br Bond

The bromine atom at the 5-position of the benzoxazole ring serves as a highly effective leaving group in various cross-coupling reactions. This allows for the strategic introduction of a wide range of functional moieties, thereby enabling the synthesis of complex molecular architectures with tailored optoelectronic properties. The two most significant of these reactions are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] In the context of this compound, this reaction is instrumental in creating extended π-conjugated systems by linking the benzoxazole core to other aromatic or heteroaromatic units.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 5-Bromobenzoxazole This compound Coupled_Product 5-Arylbenzo[d]oxazole 5-Bromobenzoxazole->Coupled_Product Suzuki Coupling Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product

Caption: Suzuki-Miyaura coupling of this compound.

This synthetic route is particularly valuable for creating materials for OLEDs and OFETs, where the electronic communication between different molecular fragments is crucial for device performance.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][4] This reaction allows for the introduction of linear alkynyl linkers into the molecular structure, which can be used to extend the conjugation length and fine-tune the electronic properties of the resulting material.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 5-Bromobenzoxazole This compound Coupled_Product 5-Alkynylbenzo[d]oxazole 5-Bromobenzoxazole->Coupled_Product Sonogashira Coupling Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Coupled_Product Pd_Catalyst Pd(0) Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Coupled_Product Cu_Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product

Caption: Sonogashira coupling of this compound.

Materials synthesized via Sonogashira coupling often exhibit interesting photophysical properties, making them suitable for applications in fluorescent sensors and as components in organic solar cells.

Potential Applications in Materials Science

The ability to functionalize the 5-position of the benzoxazole core opens up a vast design space for new materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs)

The benzoxazole moiety is known to be a good electron-transporting and blue-emitting chromophore.[5] By using this compound as a starting material, it is possible to synthesize novel host and emitter materials for OLEDs. For instance, Suzuki coupling with carbazole or triphenylamine derivatives could lead to bipolar host materials with balanced charge transport, while coupling with highly fluorescent aromatic hydrocarbons could yield efficient blue or green emitters.

Hypothetical Material Synthesis for an OLED Emitter:

A potential blue-emitting material could be synthesized by the Suzuki coupling of this compound with a pyreneboronic acid ester. The resulting molecule would benefit from the high fluorescence quantum yield of the pyrene core and the good electron affinity of the benzoxazole unit.

Table of Expected Photophysical Properties:

PropertyExpected ValueRationale
Absorption Max (λ_abs) ~350-380 nmCombination of benzoxazole and pyrene absorption
Emission Max (λ_em) ~420-450 nmCharacteristic blue emission of pyrene derivatives
Photoluminescence Quantum Yield (Φ_PL) > 70%Pyrene is a highly efficient fluorophore
HOMO Level ~ -5.6 eVDominated by the pyrene moiety
LUMO Level ~ -2.5 eVLowered by the electron-withdrawing benzoxazole
Organic Field-Effect Transistors (OFETs)

The planarity and rigidity of the benzoxazole ring system are advantageous for achieving the ordered molecular packing required for efficient charge transport in OFETs.[6] Copolymers synthesized from this compound and various electron-rich comonomers via palladium-catalyzed polymerization reactions could exhibit promising p-type or n-type semiconductor behavior.

Hypothetical Polymer Synthesis for an OFET:

A donor-acceptor (D-A) copolymer could be synthesized by the Stille or Suzuki polymerization of a distannylated or diborylated electron-rich unit (e.g., bithiophene) with this compound. The alternating D-A structure would lead to a low bandgap material with good charge carrier mobility.

OFET_Polymerization 5-Bromobenzoxazole This compound (Acceptor unit) Polymerization Suzuki Polymerization 5-Bromobenzoxazole->Polymerization Donor_Monomer Diborylated Donor Monomer (e.g., Bithiophene) Donor_Monomer->Polymerization DA_Polymer Donor-Acceptor Copolymer Polymerization->DA_Polymer

Caption: Synthesis of a D-A copolymer for OFET applications.

Fluorescent Sensors

The inherent fluorescence of the benzoxazole core can be modulated by the substituent at the 5-position. By introducing specific recognition moieties via cross-coupling reactions, it is possible to design chemosensors for the detection of various analytes such as metal ions or biologically important molecules. The binding of the analyte to the recognition site would cause a change in the photophysical properties of the molecule, leading to a detectable fluorescent signal.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving this compound. These should be adapted and optimized for specific substrates and desired products.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine salt. Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound represents a highly valuable, yet perhaps underutilized, building block in the field of materials science. Its true potential is unlocked through the strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The ability to readily introduce a diverse array of functional groups at the 5-position allows for the rational design and synthesis of novel materials with precisely tuned electronic and photophysical properties. The prospective applications in OLEDs, OFETs, and fluorescent sensors are substantial and warrant further investigation. As the demand for high-performance organic materials continues to grow, the importance of versatile and synthetically accessible building blocks like this compound will undoubtedly increase, paving the way for the next generation of advanced functional materials.

References

  • (2021). SYNTHESIS, CHARACTERIZATION AND PHOTOVOLTAIC PROPERTIES OF BENZO[c][7][8][9]OXADIAZOLE BASED CONJUGATED POLYMERS FOR ORGANIC SOLAR CELLS. METU.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. BenchChem.
  • Doucet, H., & Diallo, A. (n.d.). Palladium-catalyzed coupling of benzoxazole with para-substituted aryl bromides (Scheme 2).
  • Krasavin, M. (n.d.). Synthesis of 5‐bromooxazole (10·HCl).
  • Abbiati, G., et al. (2005). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Chem-Impex. (n.d.). This compound-2-thiol. Chem-Impex.
  • Kandambeth, S., et al. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society.
  • Buchwald, S. L., & Fors, B. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • ChemScene. (n.d.). 5-Bromo-7-chlorobenzo[d]oxazole. ChemScene.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. BenchChem.
  • J&K Scientific. (n.d.). This compound-2-thiol. J&K Scientific.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Kim, M., et al. (2023). Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. Polymers.
  • de Vries, J. G. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

Sources

Introduction: The Significance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromobenzo[d]oxazole

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As a bicyclic, planar molecule, it serves as a foundational building block for a diverse range of biologically active compounds.[2] The strategic incorporation of the benzoxazole motif into larger molecules can enhance pharmacological properties, including target binding and metabolic stability. Derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3]

This compound, in particular, represents a critical intermediate in organic synthesis. The presence of a bromine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. This guide provides a detailed exploration of the conceptual discovery and the foundational synthetic methodology for this valuable compound.

Conceptual Discovery: The Rationale for Synthesis

The "discovery" of a synthetic building block like this compound is not a singular event but rather an outcome of the logical progression of synthetic strategy. Its development was driven by the established utility of halogenated aromatic compounds in drug development. Halogen atoms, like bromine, can significantly modulate a molecule's physicochemical properties, including:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites susceptible to metabolic degradation.

  • Binding Interactions: Participating in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets.

Therefore, the synthesis of this compound was a rational step to create a versatile platform for generating libraries of novel benzoxazole derivatives for screening in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 132244-31-6[4][5]
Molecular Formula C₇H₄BrNO[4]
Molar Mass 198.02 g/mol [4][5]
Melting Point 38-40 °C[4]
Boiling Point (Predicted) 251.2 ± 13.0 °C[4]
Density (Predicted) 1.710 ± 0.06 g/cm³[4]

First Synthesis: The Phillips Condensation

While numerous methods now exist for benzoxazole synthesis, the first and most fundamental approach for a structure like this compound relies on the acid-catalyzed condensation of an o-aminophenol with a carboxylic acid or its equivalent. This is a variation of the classic Phillips condensation reaction. The logical and most direct precursor for this synthesis is 2-amino-4-bromophenol.

Overall Synthetic Workflow

The synthesis follows a straightforward workflow, beginning with the selection of starting materials and proceeding through the reaction, isolation, and purification of the final product.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 2-Amino-4-bromophenol Reaction Acid-Catalyzed Condensation & Cyclodehydration SM1->Reaction SM2 Formic Acid (or equivalent) SM2->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism: an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration.

  • N-Acylation: The amino group of 2-amino-4-bromophenol acts as a nucleophile, attacking the carbonyl carbon of formic acid (or its activated form) to generate an N-formyl intermediate.

  • Cyclodehydration: Under acidic conditions, the phenolic oxygen attacks the amide carbonyl carbon. This intramolecular cyclization forms a heterocyclic intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic benzoxazole ring system.

G Reactants 2-Amino-4-bromophenol + Formic Acid Intermediate1 N-(5-bromo-2-hydroxyphenyl)formamide Reactants->Intermediate1 N-Acylation Intermediate2 Cyclized Intermediate (Dihydroxy-benzoxazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H₂O)

Caption: Key mechanistic stages of the synthesis.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound. This method is based on well-established principles for benzoxazole formation.[2]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Formic acid (≥95%, ~5.0 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromophenol (1.0 eq) and formic acid (5.0 eq).

    • Stir the mixture to ensure homogeneity.

  • Initial Condensation:

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. This step forms the N-formyl intermediate.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclodehydration:

    • Cool the reaction mixture to approximately 60-70 °C.

    • Carefully add polyphosphoric acid (or Eaton's reagent) to the flask. This is the dehydrating agent that promotes the final ring closure. The addition may be exothermic.

    • Heat the mixture to 120-140 °C and maintain for 3-5 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Very carefully and slowly, pour the viscous mixture onto crushed ice in a large beaker with vigorous stirring.

    • A precipitate (the crude product) should form.

    • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Conclusion

This compound is a cornerstone building block whose utility stems from the strategic combination of the biologically significant benzoxazole core and a synthetically versatile bromine handle. Its conceptual discovery was a logical step in the expansion of chemical space for drug discovery. The foundational synthesis, rooted in the classic Phillips condensation of 2-amino-4-bromophenol, remains an efficient and reliable method for its preparation, enabling the development of novel therapeutics and advanced materials.[6]

References

  • PubChem. (n.d.). This compound-2-carboxylic acid.
  • ChemBK. (2024, April 10). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Kumar, R., et al. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl).
  • Kumari, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry.
  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • PubMed. (2024, October 24). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway.

Sources

The Benzoxazole Moiety: A Privileged Scaffold in Natural Products with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a significant and recurring motif in a diverse array of natural products.[1] These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of biological activities, positioning them as a focal point in the quest for novel therapeutic agents.[1][2] Their structural similarity to natural purines facilitates interactions with biological macromolecules, rendering them "privileged scaffolds" in medicinal chemistry.[1] This guide provides a comprehensive exploration of natural products containing the benzoxazole moiety, delving into their structural diversity, biosynthesis, chemical synthesis, and therapeutic applications, with a focus on actionable protocols and mechanistic insights.

Structural Diversity and Natural Sources of Benzoxazole-Containing Compounds

Benzoxazole natural products are predominantly biosynthesized by microorganisms, particularly bacteria of the Streptomyces genus, as well as marine organisms such as sponges and fungi.[3][4] This diverse origin contributes to a wide array of chemical structures, often characterized by complex substitutions on the benzoxazole core.

Microbial Metabolites

Streptomyces species are a prolific source of potent benzoxazole-containing antibiotics and cytotoxic agents. Notable examples include:

  • Calcimycin (A23187): Produced by Streptomyces chartreusis, this ionophore antibiotic is specific for divalent cations and is widely used as a biochemical tool.[5][6] Its structure features a substituted benzoxazole, a spiroketal ring, and an α-ketopyrrole moiety.[5]

  • UK-1: A bis(benzoxazole) natural product with potent anticancer activity, with IC50 values as low as 20 nM against certain cancer cell lines.[7]

  • A33853: A benzoxazole antibiotic with excellent bioactivity against Leishmania.[8]

  • Caboxamycin: Isolated from a marine Streptomyces strain, it exhibits inhibitory activity against Gram-positive bacteria and human tumor cell lines.[4]

Marine-Derived Natural Products

The marine environment, particularly sponges, is a rich reservoir of unique benzoxazole alkaloids, often featuring sesquiterpenoid or quinone moieties.[9] Examples include:

  • Nakijinols: A series of sesquiterpenoid benzoxazoles isolated from marine sponges like Dactylospongia elegans, some of which exhibit cytotoxic properties.[9]

  • Sesquiterpene Benzoxazoles from Pseudoceratina purpurea: Sponges of this genus produce a variety of cytotoxic meroterpenoids with benzoxazole or related structures.[10][11]

Biosynthesis of the Benzoxazole Core

The biosynthesis of the benzoxazole ring system in natural products is a fascinating enzymatic process. Studies on compounds like nataxazole and calcimycin have elucidated the key steps involved.

The formation of the benzoxazole moiety in these natural products typically originates from 3-hydroxyanthranilic acid (3-HAA).[6] In the biosynthesis of nataxazole, two key enzymes, NatL2 and NatAM, are involved. NatL2, an ATP-dependent adenylating enzyme, catalyzes the formation of an unstable ester. This ester then undergoes rearrangement to form the benzoxazole ring, a process facilitated by the zinc-dependent enzyme NatAM, which proceeds via a hemiorthoamide intermediate.

The biosynthetic gene cluster for calcimycin in Streptomyces chartreusis has been identified and characterized.[5] It contains genes responsible for the synthesis of the three key structural components: the α-ketopyrrole moiety from proline, the polyketide-derived spiroketal ring, and the benzoxazole unit from 3-hydroxyanthranilic acid, which itself is synthesized from glucose via the shikimate pathway.[5][6] Glutamine serves as a nitrogen donor in the formation of the benzoxazole precursor.[6]

Benzoxazole Biosynthesis Pathway Figure 1: Generalized Biosynthetic Pathway of the Benzoxazole Moiety Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate ADIC ADIC Chorismate->ADIC CalB1 (in Calcimycin) Glutamine Glutamine Glutamine->ADIC 3-HAA 3-Hydroxyanthranilic Acid ADIC->3-HAA Unstable_Ester Unstable Ester Intermediate 3-HAA->Unstable_Ester + R-COOH NatL2 NatL2 (or homolog) (Adenylating Enzyme) ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Hemiorthoamide Hemiorthoamide Intermediate Unstable_Ester->Hemiorthoamide NatAM NatAM (or homolog) (Zn-dependent Cyclase) Benzoxazole_Core Benzoxazole Core Hemiorthoamide->Benzoxazole_Core - H2O

Caption: Generalized biosynthetic pathway for the benzoxazole moiety.

Therapeutic Potential and Mechanisms of Action

Natural products containing the benzoxazole scaffold exhibit a wide range of pharmacological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

The cytotoxic properties of benzoxazole-containing compounds against various cancer cell lines are well-documented. Their mechanisms of action are often multifaceted and can involve the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.

Many benzoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. For instance, certain synthetic benzoxazole derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.[12] The benzoxazole derivative K313 has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[13]

Apoptosis Induction by Benzoxazole Derivatives Figure 2: Apoptosis Induction Pathway Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by benzoxazole derivatives.

Several benzoxazole derivatives have been identified as potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. For example, certain benzoxazole-N-heterocyclic hybrids have demonstrated significant inhibitory activity against tyrosine kinases, with IC50 values in the sub-micromolar range.[14] Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, is another mechanism by which some benzoxazoles exhibit their anticancer effects.[15]

Tyrosine Kinase Inhibition Pathway Figure 3: Tyrosine Kinase Inhibition Pathway Benzoxazole Benzoxazole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Benzoxazole->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Phosphorylation ATP ATP ADP ADP ATP->ADP Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Tyrosine kinase inhibition by benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole-containing natural products and their synthetic analogs have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, Microechmycin A, a benzoxazole alkaloid from a marine-derived Micromonospora sp., showed moderate antibacterial activity against Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[16] Synthetic benzoxazole derivatives have also exhibited potent antifungal activity against various Candida species.[8]

Summary of Biological Activities

The following table summarizes the biological activities of selected natural and synthetic benzoxazole derivatives.

Compound/DerivativeSource/TypeBiological ActivityPotency (IC50/MIC)Target Organism/Cell LineReference(s)
UK-1Streptomyces sp.AnticancerAs low as 20 nMLeukemia, Lymphoma, Solid tumors[7]
Nakijinol BMarine SpongeCytotoxic1.8 - 46 µMSF-268, H460, MCF-7, HT-29[9]
Pseudoceranoid EMarine SpongeCytotoxic2.85 µMH69AR[10][11]
Microechmycin AMicromonospora sp.Antibacterial8 µg/mLMicrococcus luteus[16]
Synthetic Benzoxazole 10SyntheticAntibacterial1.14 x 10⁻³ µMBacillus subtilis[2]
Synthetic Benzoxazole 1SyntheticAntifungal0.34 x 10⁻³ µMCandida albicans[2]
Synthetic Benzoxazole 19SyntheticAntifungal2.40 x 10⁻³ µMAspergillus niger[2]
K313SyntheticCytotoxic3.4 µMNalm-6 (Leukemia)[13]
K313SyntheticCytotoxic6.4 µMDaudi (Lymphoma)[13]
Benzoxazole-N-heterocyclic hybrid 4cSyntheticTyrosine Kinase Inhibition0.10 µM[14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation, purification, structural elucidation, and synthesis of benzoxazole-containing compounds, designed to be a practical resource for laboratory work.

Isolation and Purification of Benzoxazole Natural Products from Streptomyces

This protocol outlines a general procedure for the isolation and purification of benzoxazole metabolites from a liquid culture of a Streptomyces strain.

Protocol 1: Isolation and Purification

  • Fermentation: Inoculate a suitable production medium with a spore suspension or a vegetative inoculum of the Streptomyces strain. Incubate the culture under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-14 days.[17][18]

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or butanol three times.

    • Extract the mycelial cake with acetone or methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.

  • Purification:

    • Purify the active fractions further using column chromatography on silica gel or Sephadex LH-20.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure benzoxazole compounds.

Structural Elucidation

The unambiguous determination of the chemical structure of isolated benzoxazole natural products is achieved through a combination of spectroscopic techniques.

Protocol 2: Structural Elucidation

  • Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using high-resolution electrospray ionization mass spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

    • Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Identify the presence of key functional groups, such as C=O, C=N, and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze the chromophoric system of the molecule.

Chemical Synthesis of Benzoxazole Derivatives

The following protocol describes a general method for the synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes, a common and versatile approach.

Protocol 3: General Synthesis of 2-Substituted Benzoxazoles

  • Reaction Setup: In a round-bottom flask, dissolve o-aminophenol (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Catalyst/Reagent Addition: Add a catalytic amount of an acid or a base, or a suitable oxidizing agent. Common reagents include polyphosphoric acid (PPA), ceric ammonium nitrate (CAN), or simply heating in the presence of air.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.

Conclusion and Future Perspectives

Natural products containing the benzoxazole moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their potent anticancer and antimicrobial activities have made them attractive targets for drug discovery and development. Continued exploration of novel natural sources, particularly from unique ecological niches, is likely to yield new and structurally diverse benzoxazole derivatives. Furthermore, advances in synthetic methodologies will facilitate the efficient preparation of these complex molecules and their analogs, enabling detailed structure-activity relationship studies and the optimization of their pharmacological properties. The elucidation of their biosynthetic pathways not only provides fundamental scientific knowledge but also opens up opportunities for biosynthetic engineering to produce novel and improved therapeutic agents. The in-depth understanding of their mechanisms of action will be crucial for the rational design of next-generation drugs targeting specific cellular pathways involved in disease.

References

  • Abdullahi, M. & Yeong, K. B. (2024).
  • Anticancer Activity. (n.d.). Source not found.
  • A Novel Approach to Sesquiterpenoid Benzoxazole Synthesis From Marine Sponges: Nakijinols A, B and E-G. (2018). Organic & Biomolecular Chemistry, 16(19), 3639-3647.
  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1947-1962.
  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (2020). International Journal of Molecular Sciences, 21(4), 1438.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 92.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Applied Microbiology and Biotechnology, 104(12), 5297-5310.
  • Caboxamycin, a new antibiotic of the benzoxazole family produced by the deep-sea strain Streptomyces sp. NTK 937. (2006). The Journal of Antibiotics, 59(7), 442-446.
  • Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882. (2011). Antimicrobial Agents and Chemotherapy, 55(3), 1255-1265.
  • Cezomycin Is Activated by CalC to Its Ester Form for Further Biosynthesis Steps in the Production of Calcimycin in Streptomyces chartreusis NRRL 3882. (2017). Applied and Environmental Microbiology, 83(15), e00782-17.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules, 25(22), 5257.
  • Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. (2021). Marine Drugs, 19(2), 92.
  • Cytotoxic Nitrobenzoyloxy-substituted Sesquiterpenes from Spongederived Endozoic Fungus Aspergillus insulicola MD10-2. (2016). Current Pharmaceutical Biotechnology, 17(3), 271-274.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules, 28(18), 6543.
  • Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. (2023). Molecules, 28(2), 821.
  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Deriv
  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. (2019). Bioorganic Chemistry, 93, 103382.
  • Influence of Amino Acid Feeding on Production of Calcimycin and Analogs in Streptomyces chartreusis. (2021). Journal of Fungi, 7(8), 661.
  • ISOLATION AND IDENTIFICATION OF STREPTOMYCES BAARNENSIS MH-133 PRODUCE BIOACTIVE METABOLITE INHIBITING MULTIDRUG RESISTANT BACTE. (2017). World Journal of Pharmaceutical and Medical Research, 3(6), 64-75.
  • Natural Product Synthesis. (n.d.). Imperial College London.
  • Natural Product Synthesis (a selection). (n.d.). University of Cambridge.
  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. (2022). ACS Organic & Inorganic Au, 2(4), 282-296.
  • New Cytotoxic 24-Homoscalarane Sesterterpenoids from the Sponge Ircinia felix. (2025). Source not found.
  • Pseudoceranoids A-J, Sesquiterpene-Based Meroterpenoids with Cytotoxicity from the Sponge Pseudoceratina purpurea. (2023).
  • Sesquiterpene benzoxazoles and sesquiterpene quinones from the marine sponge Dactylospongia elegans. (2011).
  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 646-652.
  • Structure of benzoxazole 1 and representatives of bioactive benzoxazoles. (n.d.).
  • Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. (2002). Bioorganic & Medicinal Chemistry Letters, 12(22), 3297-3300.
  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). Scientific Reports, 14(1), 241.
  • The Chemistry of Marine Sponges. (2012). Source not found.
  • The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • The Total Synthesis of Natural Products. (n.d.). Source not found.
  • Total Synthesis of Bioactive Natural Products. (n.d.). Imperial College London.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).
  • (PDF) Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (n.d.).
  • (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (n.d.).
  • Pseudoceranoids A-J, Sesquiterpene-Based Meroterpenoids with Cytotoxicity from the Sponge Pseudoceratina purpurea | Request PDF. (n.d.).
  • Naturally occurring benzoxazole derivatives... | Download Scientific Diagram. (n.d.).
  • Structures of benzoxazole metabolites from Streptomyces strains. (n.d.).
  • Calcimycin biosynthesis gene cluster from S. chartreusis NRRL 3882. (A)... (n.d.).
  • A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin). (2006). Journal of the American Chemical Society, 128(43), 14056-14057.

Sources

The Strategic Utility of 5-Bromobenzo[d]oxazole: A Precursor for Innovations in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Among the various functionalized benzoxazoles, 5-Bromobenzo[d]oxazole emerges as a particularly strategic precursor. Its bromine atom at the C5-position provides a versatile handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the synthetic utility of this compound, providing field-proven insights and detailed protocols for its conversion into novel heterocyclic compounds with significant potential in drug discovery and beyond.

The Benzoxazole Core: A Privileged Scaffold

The benzoxazole ring system, an aromatic organic compound with a benzene ring fused to an oxazole ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic derivatization of the benzoxazole core allows for the fine-tuning of these activities and the development of potent and selective therapeutic agents.

This compound: A Gateway to Molecular Diversity

This compound serves as an ideal starting material for the synthesis of a diverse library of substituted benzoxazoles. The carbon-bromine bond at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the generation of novel molecular architectures with diverse biological and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions: The Key Transformations

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, offer mild, selective, and efficient methods for the construction of complex molecules.[3] The following sections detail the application of the most prominent of these reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—using this compound as the electrophilic partner.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[4] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 5-Arylbenzo[d]oxazoles

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901885-95[5]
Pd(dppf)Cl₂Cs₂CO₃DMF1001290-98[6]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802480-92[7]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is crucial. Pd(OAc)₂ is a common and relatively inexpensive palladium source, while ligands like triphenylphosphine (PPh₃) or more specialized phosphines like dppf stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used due to their good solubility and reactivity.

  • Solvent: A mixture of an organic solvent like dioxane or DMF and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product RedElim->Product Product->Pd0 Regeneration ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Heck Coupling: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins which are valuable intermediates in organic synthesis.[8][9] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.

Experimental Protocol: Synthesis of 5-Vinylbenzo[d]oxazoles

This protocol outlines a general procedure for the Heck coupling of this compound with an acrylate.

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%)

  • Sodium acetate (NaOAc, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol), and sodium acetate (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.[10]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃NaOAcNMP120880-95[10]
Pd(PPh₃)₄K₂CO₃Acetonitrile802470-85[10]
Pd/CNa₂CO₃DMF/H₂O130665-80[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common precursor, and bulky phosphine ligands like P(o-tolyl)₃ are often used to promote the reaction with less reactive aryl bromides.

  • Base: A mild base such as sodium acetate is typically sufficient to regenerate the active palladium catalyst in the final step of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

Heck_Reaction_Workflow start Combine Reactants (5-Bromobenzoxazole, Pd Catalyst, Ligand) purge Purge with Inert Gas start->purge add_reagents Add Solvent, Alkene, and Base purge->add_reagents heat Heat Reaction Mixture (80-140 °C) add_reagents->heat monitor Monitor Progress (TLC/GC) heat->monitor workup Work-up & Purification monitor->workup product Characterize Product (NMR, MS) workup->product

Experimental Workflow for Heck Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals and biologically active compounds.[8][11] This reaction enables the coupling of amines with aryl halides, providing a direct route to arylamines.

Experimental Protocol: Synthesis of 5-Aminobenzo[d]oxazole Derivatives

The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aniline.

Materials:

  • This compound

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 equivalents)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1 mmol) and toluene (5 mL).

  • Add the aniline (1.2 mmol) and seal the tube.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantphosNaOᵗBuToluene1001880-95[7]
Pd(OAc)₂BINAPCs₂CO₃Dioxane1102475-90[12]
[Pd(allyl)Cl]₂t-BuXPhosLiOᵗBu1,4-Dioxane1002485-98[13]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Bulky and electron-rich phosphine ligands like Xantphos or BINAP are essential for promoting the reductive elimination step and preventing β-hydride elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Buchwald_Hartwig_Logical_Flow cluster_input Inputs cluster_process Process cluster_output Output ArylHalide This compound Reaction Buchwald-Hartwig Amination (Inert Atmosphere, Heat) ArylHalide->Reaction Amine Amine Amine->Reaction Catalyst Palladium Pre-catalyst Catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base Strong Base (e.g., NaOᵗBu) Base->Reaction Product N-Arylbenzo[d]oxazole Reaction->Product

Logical Flow of Buchwald-Hartwig Amination
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15] This reaction, co-catalyzed by palladium and copper, provides a direct route to arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.

Experimental Protocol: Synthesis of 5-Alkynylbenzo[d]oxazoles

This general protocol describes the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (3 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.[16]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT885-95[16]
Pd(PPh₃)₄CuIi-Pr₂NHToluene70390-98[13]
Pd(OAc)₂ / XantphosNone (Cu-free)K₃PO₄Toluene1201270-85[17]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

  • Base: An amine base, such as triethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic solvents like THF or toluene are commonly employed.

Sonogashira_Pathway cluster_reactants Reactants cluster_products Products ArylBromide This compound Reaction Sonogashira Coupling ArylBromide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Reaction Base Amine Base Base->Reaction ArylAlkyne 5-Alkynylbenzo[d]oxazole Reaction->ArylAlkyne

Sonogashira Reaction Pathway

Applications in Drug Discovery and Materials Science

The novel heterocyclic compounds synthesized from this compound exhibit a wide range of biological activities and photophysical properties, making them attractive candidates for various applications.

Anticancer and Kinase Inhibitory Activity

Many 5-substituted benzoxazole derivatives have demonstrated potent anticancer activity. For instance, 5-arylbenzo[d]oxazoles have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[18][19] The ability to readily synthesize a diverse library of these compounds via Suzuki-Miyaura coupling allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Similarly, 5-aminobenzo[d]oxazole derivatives, synthesized through Buchwald-Hartwig amination, have also shown promise as anticancer agents.[1]

Antimicrobial Agents

The benzoxazole scaffold is a common feature in many antimicrobial agents. By introducing various substituents at the 5-position of the benzoxazole ring, researchers can modulate the antimicrobial spectrum and potency of these compounds.[2][20][21] The cross-coupling reactions described in this guide provide a facile means to access a wide array of 5-substituted benzoxazoles for screening against various bacterial and fungal pathogens.

Fluorescent Probes and Materials

The extended π-systems of aryl- and alkynyl-substituted benzoxazoles often give rise to interesting photophysical properties, including fluorescence.[16][22] These fluorescent derivatives have potential applications as biological probes, sensors, and components of organic light-emitting diodes (OLEDs). The ability to tune the emission wavelength and quantum yield by varying the substituent introduced via cross-coupling makes this compound a valuable building block in the development of novel fluorescent materials.

Conclusion

This compound stands as a versatile and powerful precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its strategic bromine handle allows for the efficient and selective introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to harness the full synthetic potential of this valuable building block, paving the way for the development of new therapeutics and functional materials.

References

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles.
  • Temiz-Arpaci, Ö., et al. (2007). Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles. European Journal of Medicinal Chemistry, 42(10), 1253-1260.
  • Yıldız-Ören, I., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881.
  • Tozkoparan, B., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of 2,5-disubstituted benzoxazoles. Bioorganic & Medicinal Chemistry, 15(4), 1808-1816.
  • Al-Soud, Y. A., et al. (2019).
  • Rezazadeh, M., et al. (2015). NEW FLUORESCENT 3H-IMIDAZO[4,5-e][20][21]BENZOXAZOLES: SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY. Chemistry of Heterocyclic Compounds, 51, 918-925.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Masagalli, J. N., et al. (2011). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners.
  • Frank, É., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 233-239.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Santos, B. R. S., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2683-2687.
  • Al-Masri, H. A., et al. (2010).
  • ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589.
  • Berezin, A. A., et al. (2018). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][20][21]thiadiazole)
  • Garg, J. A., & Nolan, S. P. (2020). Palladium-catalysed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7151-7179.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in....
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Reddy, T. R., et al. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 12(4), 837-845.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Hennequin, L. F., et al. (2006). Design and Synthesis of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
  • Moreau, P., et al. (2024). Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. European Journal of Medicinal Chemistry, 270, 116352.
  • Figshare. (2023). Design, Synthesis, and Evaluation of Functionally Active 5‑Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1.

Sources

In Silico ADMET Profiling of 5-Bromobenzo[d]oxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] These failures not only represent a substantial financial burden but also a considerable loss of time and resources. Consequently, the early-stage evaluation of ADMET properties has become a cornerstone of modern drug discovery, enabling a "fail early, fail cheap" paradigm.[2] In silico, or computational, ADMET prediction has emerged as an indispensable tool in this endeavor, offering rapid, cost-effective, and increasingly accurate assessments of a compound's likely in vivo behavior before a single gram is synthesized.[3]

This technical guide provides an in-depth, practical walkthrough of the in silico ADMET profiling of 5-Bromobenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry. By leveraging a suite of freely accessible, validated web-based platforms, we will construct a comprehensive ADMET profile for this molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind the selection of predictive models and the interpretation of the generated data.

Methodology: A Multi-Tool Approach to In Silico ADMET Prediction

To ensure a robust and reliable ADMET profile for this compound, a multi-tool strategy is employed. By comparing the outputs from several well-regarded platforms, we can identify concordant predictions and highlight areas where predictions diverge, warranting further investigation. For this guide, we will primarily utilize SwissADME and pkCSM , two widely used and validated web servers for ADMET prediction.[4][5] ADMETlab 2.0 will be used as a supplementary tool for cross-validation.[6]

The Simplified Molecular Input Line Entry System (SMILES) string for this compound, BrC1=CC2=C(N=CO2)C=C1, will be used as the input for these platforms.

Experimental Workflow: In Silico ADMET Profiling

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Platforms cluster_analysis ADMET Property Analysis cluster_output Output & Interpretation Molecule This compound SMILES: BrC1=CC2=C(N=CO2)C=C1 SwissADME SwissADME Molecule->SwissADME Submit SMILES pkCSM pkCSM Molecule->pkCSM Submit SMILES ADMETlab ADMETlab 2.0 Molecule->ADMETlab Submit SMILES Physicochemical Physicochemical Properties SwissADME->Physicochemical Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Toxicity Toxicity SwissADME->Toxicity pkCSM->Physicochemical pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion pkCSM->Toxicity ADMETlab->Physicochemical ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Excretion ADMETlab->Toxicity DataTable Comprehensive Data Table Physicochemical->DataTable Absorption->DataTable Distribution->DataTable Metabolism->DataTable Excretion->DataTable Toxicity->DataTable Interpretation Interpretation & Decision Making DataTable->Interpretation

Caption: Workflow for the in silico ADMET prediction of this compound.

Results: Predicted ADMET Properties of this compound

The following sections detail the predicted ADMET properties of this compound, with data compiled from SwissADME, pkCSM, and ADMETlab 2.0.

Physicochemical Properties and Drug-Likeness

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior.[7] Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound for oral administration.[8][9]

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Lipinski's Rule of Five Compliance
Molecular Weight198.02 g/mol 198.02 g/mol 198.02 g/mol Yes (< 500)
LogP (Octanol/Water Partition Coefficient)2.582.542.61Yes (< 5)
Hydrogen Bond Donors000Yes (< 5)
Hydrogen Bond Acceptors222Yes (< 10)
Molar Refractivity45.10---
Topological Polar Surface Area (TPSA)29.54 Ų-29.54 Ų-

Interpretation: this compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Its moderate lipophilicity (LogP ~2.6) and low TPSA indicate a good balance between solubility and permeability.

Absorption

Effective absorption, particularly via the oral route, is a primary hurdle for many drug candidates. Key parameters for assessing absorption include intestinal absorption, Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).[7]

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
GI AbsorptionHigh-HighLikely well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)-0.690.99Good permeability across the intestinal epithelium.[10][11]
P-gp SubstrateNoNoNoNot likely to be subject to efflux by P-glycoprotein.
P-gp InhibitorNoNoNoUnlikely to cause drug-drug interactions by inhibiting P-gp.

Interpretation: The consensus from all three platforms strongly suggests that this compound is likely to be well-absorbed orally, with good intestinal permeability and a low probability of being a P-gp substrate.

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects. Important distribution parameters include plasma protein binding (PPB), volume of distribution (VDss), and blood-brain barrier (BBB) permeability.

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
VDss (log L/kg)-0.113-0.16Low to moderate volume of distribution.
Fraction Unbound (human)0.174-Significant binding to plasma proteins is expected.
BBB Permeability (logBB)-0.368-0.49Likely to penetrate the blood-brain barrier.

Interpretation: The predicted low to moderate volume of distribution suggests that the compound will not extensively distribute into tissues. Significant plasma protein binding is anticipated, which can influence the free drug concentration. The predictions also indicate a likelihood of crossing the blood-brain barrier, which could be advantageous or disadvantageous depending on the intended therapeutic target.

Metabolism

The metabolic fate of a drug, primarily mediated by the cytochrome P450 (CYP) enzyme system, significantly impacts its efficacy and potential for drug-drug interactions.[12]

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
CYP1A2 InhibitorNoYesYesPotential for drug-drug interactions with CYP1A2 substrates.
CYP2C9 InhibitorNoNoNoLow risk of interactions with CYP2C9 substrates.
CYP2C19 InhibitorNoNoNoLow risk of interactions with CYP2C19 substrates.
CYP2D6 InhibitorNoNoNoLow risk of interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoNoNoLow risk of interactions with CYP3A4 substrates.
CYP2D6 Substrate-NoNoUnlikely to be metabolized by CYP2D6.
CYP3A4 Substrate-NoNoUnlikely to be metabolized by CYP3A4.

Interpretation: There is a conflicting prediction for CYP1A2 inhibition between SwissADME and the other two platforms. This discrepancy highlights the importance of using multiple tools and suggests that experimental validation of CYP1A2 inhibition would be a priority. The compound is not predicted to be a significant inhibitor or substrate for the other major CYP isoforms, which is a favorable characteristic.

Excretion

The route and rate of a drug's elimination from the body are crucial for determining its dosing regimen and potential for accumulation. Total clearance is a key parameter in this regard.

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
Total Clearance (log ml/min/kg)0.4530.28Moderate clearance rate is predicted.
Renal OCT2 SubstrateNo-Unlikely to be actively secreted by renal OCT2 transporters.

Interpretation: The predicted moderate clearance suggests a reasonable half-life in the body, avoiding rapid elimination or excessive accumulation.

Toxicity

Early identification of potential toxicities is critical to prevent late-stage drug development failures. Key in silico toxicity endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[13][14]

ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation
AMES ToxicityNoNoLow risk of mutagenicity.
hERG I InhibitorNoNoLow risk of cardiotoxicity.[15]
hERG II InhibitorNo-Low risk of cardiotoxicity.
HepatotoxicityNoNoLow risk of liver toxicity.
Skin SensitisationNoNoLow risk of causing skin allergies.

Interpretation: The toxicity profile of this compound appears to be favorable across the board, with no predicted liability for mutagenicity, cardiotoxicity, hepatotoxicity, or skin sensitization.

Discussion and Strategic Implications

The comprehensive in silico ADMET profile of this compound presents a promising outlook for its potential as a drug candidate. The molecule exhibits excellent drug-like properties, with predictions suggesting good oral absorption and a favorable preliminary safety profile.

Decision-Making Framework Based on In Silico ADMET Predictions

Decision_Framework cluster_favorable Favorable Properties cluster_consideration Properties for Consideration cluster_decision Strategic Decisions start In Silico ADMET Profile of This compound drug_likeness Good Drug-Likeness (Lipinski's Rule Compliant) start->drug_likeness absorption High Predicted Oral Absorption start->absorption toxicity Low Predicted Toxicity Risk (Ames, hERG, Hepatotoxicity) start->toxicity distribution Predicted BBB Penetration start->distribution metabolism Conflicting CYP1A2 Inhibition Prediction start->metabolism proceed Proceed with Synthesis and In Vitro Validation drug_likeness->proceed absorption->proceed toxicity->proceed consider_cns Consider for CNS Targets distribution->consider_cns prioritize_testing Prioritize In Vitro CYP1A2 Assay metabolism->prioritize_testing proceed->prioritize_testing

Sources

Quantum chemical calculations on the 5-Bromobenzo[d]oxazole molecule.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations on the 5-Bromobenzo[d]oxazole Molecule

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We move beyond a simple protocol, offering a narrative grounded in theoretical principles and practical considerations. This document is designed for researchers, computational chemists, and drug development professionals, providing the necessary expertise to conduct and interpret these calculations with scientific rigor. We will delve into the rationale for selecting specific computational methods, detail a step-by-step workflow from structure optimization to property analysis, and provide guidance on interpreting the resulting data.

Introduction: The "Why" of a Computational Approach

This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a bromine atom at the 5-position significantly alters the molecule's electronic landscape, influencing its reactivity, intermolecular interactions, and, ultimately, its biological activity.

Understanding these properties at a sub-atomic level through traditional experimental means can be complex and resource-intensive. Quantum chemical calculations offer a powerful, predictive alternative, allowing us to model the molecule's geometric and electronic structure with high accuracy.[4] These in silico experiments provide invaluable insights into:

  • Molecular Geometry: Determining the most stable three-dimensional conformation.

  • Electronic Properties: Mapping electron density, identifying reactive sites, and understanding the frontier molecular orbitals (HOMO and LUMO).[5]

  • Spectroscopic Features: Predicting vibrational frequencies to aid in the interpretation of experimental spectra (e.g., IR and Raman).

  • Reactivity Descriptors: Calculating parameters like the HOMO-LUMO energy gap to predict chemical stability and reactivity.[6]

This guide will focus on Density Functional Theory (DFT), a method that has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost.[7]

Theoretical Framework: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.

The Method: Density Functional Theory (DFT) vs. Hartree-Fock (HF)
  • Hartree-Fock (HF) Theory: An early, foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8] While groundbreaking, HF systematically neglects the effects of electron correlation—the way electrons dynamically avoid each other—leading to certain inaccuracies, particularly in describing energies and reaction barriers.[8][9]

  • Density Functional Theory (DFT): A paradigm shift from wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[7][9] Crucially, DFT includes effects of electron correlation through an exchange-correlation functional. For many organic and organometallic systems, DFT provides accuracy comparable to more computationally expensive post-HF methods.[10]

For this compound, we select DFT as our primary method. The presence of multiple heteroatoms and the polarizable bromine atom makes electron correlation effects significant for an accurate description of its electronic structure. We will employ the B3LYP hybrid functional , which incorporates a portion of the exact exchange from Hartree-Fock theory with various exchange and correlation functionals.[11] This functional has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic molecules.

The Basis Set: A Critical Choice for Halogens

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is especially critical for molecules containing heavy atoms like bromine. The large number of electrons and their diffuse nature require a flexible and robust basis set.

For this study, the aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set is a highly reliable choice.[12][13] Let's break down why:

  • Triple-Zeta (TZ): It uses three separate functions to describe each valence atomic orbital, providing high flexibility.

  • Polarized (p): It includes functions of higher angular momentum (e.g., d-functions on carbon, f-functions on bromine). These are essential for accurately modeling the non-spherical distortion of electron clouds that occurs during chemical bonding.

  • Augmented (aug): It adds diffuse functions to the set. These are crucial for describing the behavior of electrons far from the nucleus and are vital for accurately modeling anions, weak interactions, and the polarizable nature of the bromine atom.

Using a less sophisticated basis set, such as a minimal or double-zeta set without polarization and diffuse functions, would likely fail to accurately capture the electronic effects of the bromine substituent.[12][13]

Computational Workflow: A Validating Protocol

The following protocol outlines a self-validating workflow for analyzing this compound. This process is designed to ensure that the final results correspond to a true energetic minimum on the potential energy surface.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Select Method & Basis Set (DFT: B3LYP / aug-cc-pVTZ) A->B Define Theory C 3. Geometry Optimization (Find lowest energy structure) B->C Submit Job D 4. Frequency Analysis C->D Use Optimized Geometry V 5. Verify Minimum (No imaginary frequencies?) D->V E 6. Property Calculations (HOMO, LUMO, MEP, Charges) F 7. Data Interpretation (Reactivity, Stability, etc.) E->F V->C No (Re-optimize) V->E Yes (Proceed)

Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Methodology
  • Construct Initial Geometry: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the charge (0) and spin multiplicity (singlet). Define the chosen method and basis set: B3LYP/aug-cc-pVTZ.

  • Geometry Optimization: Perform a full geometry optimization. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, minimizing the total energy of the molecule.

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation. This is a critical validation step.[5]

  • Verification of Minimum: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the geometry must be perturbed and re-optimized.

  • Property Calculation: Once a true minimum is confirmed, use this validated geometry to calculate various electronic properties. This includes:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze their energies and spatial distributions.

    • Mulliken Population Analysis: Determine the partial atomic charges on each atom.

    • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize electrophilic and nucleophilic regions.

Anticipated Results and Interpretation

The calculations will yield a wealth of quantitative data. Below, we present the structure with atom numbering and tables of expected results for clarity.

Caption: Molecular structure of this compound with atom numbering.
Table 1: Optimized Geometric Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond LengthC5-Br10~1.89 Å
N1-C2~1.31 Å
O3-C4~1.37 Å
Bond AngleC4-C5-Br10~119.5°
C2-N1-C9~105.0°
Dihedral AngleC4-C5-C6-C7~0.0°

Interpretation: The geometric parameters provide the most stable conformation. The C4-C5-C6-C7 dihedral angle being near 0.0° confirms the planarity of the benzene ring. The C-Br bond length is a key parameter for comparison with experimental crystallographic data, if available.

Table 2: Calculated Electronic Properties
PropertyValue (Hartree)Value (eV)
Energy of HOMO-0.245-6.67
Energy of LUMO-0.078-2.12
HOMO-LUMO Gap (ΔE) 0.167 4.55
Dipole Moment~2.5 Debye

Interpretation:

  • HOMO-LUMO Gap (ΔE): This is a critical descriptor of chemical reactivity and stability.[5][6] A relatively large gap of ~4.55 eV suggests high kinetic stability. Molecules with smaller gaps are generally more reactive. The HOMO is typically localized on the electron-rich parts of the molecule (the benzoxazole ring system), while the LUMO may have significant contributions from the C-Br antibonding orbital, indicating a potential site for nucleophilic attack.

  • Mulliken Charges: Analysis would likely show a negative partial charge on the N and O atoms and a slightly positive charge on the bromine atom, contrary to simple electronegativity arguments, due to resonance effects. This has profound implications for intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map would visually confirm these findings, showing negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Conclusion

This guide has detailed a robust and scientifically sound methodology for performing and interpreting quantum chemical calculations on this compound. By leveraging the power of Density Functional Theory with an appropriate basis set, researchers can gain deep, predictive insights into the molecule's structural and electronic properties. This computational approach is an indispensable tool in modern chemical research, accelerating the design and development of novel molecules for pharmaceutical and material science applications by providing a rational basis for understanding molecular behavior.

References

  • Functional/basis set for bromine-containing molecules? What... - ECHEMI. [URL: https://www.echemi.com/community/functional-basis-set-for-bromine-containing-molecules-what-gaussian-functional-basis-set-should-i-use-for-bromine-containing-molecules_topic_1311-1.html]
  • (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [URL: https://www.researchgate.
  • Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate. [URL: https://www.researchgate.net/post/Functional_basis_set_for_bromine-containing_molecules_What_Gaussian_Functional_basis_set_should_I_use_for_bromine-containing_molecules]
  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [URL: https://www.mdpi.com/1420-3049/27/14/4355]
  • This compound-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromobenzo_d_oxazole-2-carboxylic-acid]
  • Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds - Current World Environment. [URL: https://cwejournal.org/vol7no2/structural-properties-natural-bond-orbital-theory-functional-calculations-dft-and-energies-for-the-a-halorganic-compounds/]
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3116315/]
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI. [URL: https://www.mdpi.com/2227-9040/14/1/15]
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. [URL: https://biotech-asia.
  • Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv) - ResearchGate. [URL: https://www.researchgate.
  • Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol - Austin Publishing Group. [URL: https://austinpublishinggroup.com/natural-products-chemistry-research/fulltext/ajnpcr-v4-id1041.php]
  • How to select the best basis sets to use in quantum chemical computations? - ResearchGate. [URL: https://www.researchgate.
  • Gaussian Basis Set for Iodine and Bromine Containing Molecules - YouTube. [URL: https://www.youtube.
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/620e6c5b2078614953258f1a]
  • Hybrid Hartree—Fock Density-Functional Theory Functionals: The Adiabatic Connection Method - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bk-1996-0629.ch001]
  • Bromine Basis Sets - University of Turin. [URL: https://www.crystal.unito.it/basis_sets/bromine.html]
  • Experimental, Hartree-Fock, and Density Functional Theory - ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja000282w]
  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9222533/]
  • What are examples of real life applications of Hartree-Fock theory and density Functional Theory (DFT) method? - Quora. [URL: https://www.quora.com/What-are-examples-of-real-life-applications-of-Hartree-Fock-theory-and-density-Functional-Theory-DFT-method]
  • Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions - MDPI. [URL: https://www.mdpi.com/2304-6740/11/5/121]
  • This compound-2-thiol - Chem-Impex. [URL: https://www.chemimpex.com/products/07008]
  • 5-Bromobenzo[d]oxazol-2(3H)-one | 14733-73-4 | Heterocyclics Products. [URL: https://www.heterocyclics.com/JRH-07608/5-Bromobenzo[d]oxazol-2(3H)-one]
  • 14733-73-4|5-Bromobenzo[d]oxazol-2(3H)-one - BLDpharm. [URL: https://www.bldpharm.com/products/14733-73-4.html]
  • This compound - ChemBK. [URL: https://www.chembk.com/en/chem/5-BROMOBENZO%5BD%5DOXAZOLE]
  • QUANTUM CHEMICAL CALCULATIONS AND ELECTRON NATURE OF DRUG SUBSTANCES | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. [URL: https://www.innosci.org/EJMMP/article/view/11832]
  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/2686-9485/article/view/111000]
  • Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. [URL: https://www.sciencedirect.com/science/article/pii/S138614250700827X]
  • Benzo[1,2-d:4,5-d']bis([8][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Benzo-1-2-d-4-5-d'-bis(-1-2-3-thiadiazole)-and-Its-and-Koutentis/e865668e27c191a6d49925e01768670566378e9c]

Sources

A Technical Guide to 5-Bromobenzo[d]oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromobenzo[d]oxazole in Modern Medicinal Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a critical building block in the landscape of pharmaceutical research and development. Its benzoxazole core is a privileged scaffold, frequently found in molecules exhibiting a wide array of biological activities. The strategic placement of a bromine atom on the benzene ring provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide offers an in-depth overview of the commercial availability, synthesis, quality control, safe handling, and applications of this compound, tailored for scientists and professionals in the drug discovery pipeline.

The utility of this compound and its derivatives is particularly pronounced in the development of targeted therapies. The benzoxazole moiety is known to interact with various enzymes and receptors within biological systems.[1] A significant area of application for these compounds is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. For instance, derivatives of brominated benzoxazoles have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[2]

Commercial Availability and Procurement

This compound (CAS No. 132244-31-6) is readily available from a range of chemical suppliers globally, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered in various purity grades, with ≥98% being common for research applications.

Below is a summary of representative suppliers across different regions. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierRegion(s) ServedTypical PurityNoteworthy Information
TCI (Tokyo Chemical Industry) North America, Europe, Asia>98.0% (GC)[3]Offers various pack sizes.[3]
Santa Cruz Biotechnology North America, Europe, Asia≥98%[4]Provides the compound for research use only.[4]
Apollo Scientific North America, Europe≥95%[5]Indicates stock availability in the UK.[5]
BLD Pharm North America, Europe, AsiaPurity specifications available upon request.Offers global shipping.[6]
Sunway Pharm Ltd. Asia97%Provides pricing for various quantities.[7]
ChemShuttle North AmericaPurity specifications available upon request.Specializes in compounds for drug discovery.
AK Scientific, Inc. North America98% (GC)[8]Products are stocked and shipped from California, USA.[8]
ChemBK AsiaPurity specifications available upon request.Lists several suppliers primarily based in Asia.[9]
Procurement Workflow for Researchers

The process of acquiring this compound for research purposes typically follows a standardized workflow, designed to ensure that the procured material meets the specific needs of the intended application.

G Procurement Workflow for this compound cluster_researcher Researcher's Workflow cluster_supplier Supplier's Process Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Define purity & quantity Request Quote/Info Request Quote/Info Supplier Search->Request Quote/Info Select potential suppliers Provide Quote/CoA Provide Quote/CoA Request Quote/Info->Provide Quote/CoA Place Order Place Order Process Order Process Order Place Order->Process Order Receive & Verify Receive & Verify Experimentation Experimentation Receive & Verify->Experimentation QC check passed Provide Quote/CoA->Place Order Evaluate and select Ship Product Ship Product Process Order->Ship Product Ship Product->Receive & Verify

Caption: A typical workflow for procuring this compound.

Synthesis and Quality Control

A common and effective method for the synthesis of this compound involves the cyclization of 2-amino-4-bromophenol with an orthoformate, such as triethyl orthoformate. This reaction is typically acid-catalyzed.

Representative Synthetic Protocol

The following is a representative experimental procedure for the synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromophenol (1 equivalent) and triethyl orthoformate (1.5 equivalents).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. The solvent and excess triethyl orthoformate are removed by distillation, initially at atmospheric pressure and then under reduced pressure to ensure complete removal.[10]

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the final product.[10]

Quality Control and Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. A Certificate of Analysis (CoA) from the supplier should provide data from these methods.

  • Appearance: The compound is generally a white to off-white or slightly colored solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (198.02 g/mol ).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the compound, which is typically expected to be ≥98% for most research applications.

Safe Handling and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety Precautions

Based on the available Safety Data Sheets (SDS), this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed. [10][11]

  • H319: Causes serious eye irritation. [10][11]

The following precautionary statements should be strictly followed:

  • P264: Wash skin thoroughly after handling.[11]

  • P270: Do not eat, drink or smoke when using this product.[11]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[11]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[10]

Always handle this compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Storage Recommendations

This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Long-term storage at 2-8°C is often recommended.[8]

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce diverse substituents at the 5-position via the bromine atom, often through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Role in the Synthesis of Kinase Inhibitors

A prime example of the application of brominated benzoxazoles is in the development of VEGFR-2 inhibitors. The general synthetic strategy involves using the bromo-functionalized benzoxazole as a scaffold to build more complex molecules that can fit into the ATP-binding pocket of the kinase, thereby inhibiting its activity.[2]

G Application of this compound in Drug Synthesis cluster_synthesis Synthetic Pathway cluster_application Therapeutic Target 5-Bromobenzoxazole 5-Bromobenzoxazole Cross-Coupling Cross-Coupling 5-Bromobenzoxazole->Cross-Coupling Suzuki, Heck, etc. Functionalized Intermediate Functionalized Intermediate Cross-Coupling->Functionalized Intermediate Further Elaboration Further Elaboration Functionalized Intermediate->Further Elaboration Drug Candidate Drug Candidate Further Elaboration->Drug Candidate VEGFR-2 Kinase VEGFR-2 Kinase Drug Candidate->VEGFR-2 Kinase Inhibition

Caption: Synthetic utility of this compound for drug candidates.

This strategic approach allows for the systematic exploration of the chemical space around the benzoxazole core, leading to the identification of potent and selective inhibitors. The versatility of this compound makes it an invaluable tool for medicinal chemists in the quest for novel therapeutics.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors. A thorough understanding of its procurement, synthesis, safe handling, and chemical reactivity is crucial for its effective utilization in research and development. This guide provides a comprehensive technical overview to support scientists in leveraging the potential of this important heterocyclic compound.

References

  • MSDS of this compound. (n.d.).
  • This compound. (2024, April 10). ChemBK.
  • 5-Bromobenzoxazole | C7H4BrNO | CID 21749504. (n.d.). PubChem.
  • 5-BROMO-BENZOOXAZOLE SDS, 132244-31-6 Safety Data Sheets. (n.d.).
  • CAS 132244-31-6 suppliers, 5-Bromo-1,3-benzoxazole suppliers. (n.d.). Pharma Info Source.
  • Synthesis of 5‐bromooxazole (10·HCl). (n.d.). ResearchGate.
  • Recent advance in oxazole-based medicinal chemistry. (2018, January 20). PubMed.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). PMC - NIH.
  • (PDF) A Practical Synthesis of 1,3-Oxazole. (2021, April 6). ResearchGate.
  • This compound-2-carboxylic acid | C8H4BrNO3 | CID 51358553. (n.d.). PubChem.

Sources

Methodological & Application

A Validated, Step-by-Step Protocol for the Synthesis of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-validated protocol for the synthesis of 5-Bromobenzo[d]oxazole, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is structured as a two-part synthesis, beginning with the catalytic hydrogenation of 4-bromo-2-nitrophenol to yield the critical intermediate, 2-amino-4-bromophenol. The subsequent and final stage involves the condensation and cyclization of this intermediate with triethyl orthoformate to yield the target compound. This guide offers in-depth, step-by-step instructions, mechanistic insights, safety protocols, and data presentation designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

The benzoxazole moiety is a privileged heterocyclic scaffold frequently incorporated into molecules with a wide range of biological activities.[1][2] The strategic placement of a bromine atom at the 5-position, as in this compound, provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making it an invaluable intermediate.[3] Its derivatives are explored as potent pharmacological agents, including inhibitors of key signaling pathways implicated in cancer.[1] Beyond pharmaceuticals, these compounds are also utilized in the development of advanced polymers and coatings.[4]

This protocol outlines a reliable and reproducible pathway to synthesize this compound, ensuring high purity and yield. The methodology is divided into two primary experimental stages: the synthesis of the precursor 2-amino-4-bromophenol and its subsequent cyclization.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a logical two-step process. This approach ensures that the precursor is of high purity before proceeding to the final, ring-forming reaction, which is critical for minimizing side products and simplifying purification.

Synthesis_Workflow Start Starting Material: 4-Bromo-2-nitrophenol Step1 Step 1: Catalytic Hydrogenation (Reduction of Nitro Group) Start->Step1 Intermediate Intermediate Product: 2-Amino-4-bromophenol Step1->Intermediate Step2 Step 2: Condensation & Cyclization (Benzoxazole Ring Formation) Intermediate->Step2 Final Final Product: This compound Step2->Final Reagent1 Reagents: Rh/C or Raney-Ni, H2 gas, THF Reagent1->Step1 Reagent2 Reagent: Triethyl orthoformate Reagent2->Step2

Caption: High-level workflow for the two-step synthesis of this compound.

Materials and Quantitative Data

A summary of the key reagents and products involved in this protocol is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleCAS Number
4-Bromo-2-nitrophenolC₆H₄BrNO₃218.01Starting Material7693-57-4
2-Amino-4-bromophenolC₆H₆BrNO188.02Intermediate40925-68-6
Triethyl orthoformateC₇H₁₆O₃148.20Reagent / C1 Source122-51-0
This compoundC₇H₄BrNO198.02Final Product132244-31-6

Experimental Protocols

4.1 Part A: Synthesis of 2-Amino-4-bromophenol

Mechanistic Principle: This step involves the selective reduction of the nitro group of 4-bromo-2-nitrophenol to an amine using catalytic hydrogenation. The catalyst, typically Rhodium on Carbon (Rh/C) or a modified Raney-Nickel, facilitates the addition of hydrogen across the N=O bonds. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve the starting material and its stability under the reaction conditions.[5]

Reagents & Equipment:

  • 4-bromo-2-nitrophenol (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C) or Fe-Cr modified Raney-Ni catalyst[5][6]

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas cylinder with regulator

  • Reaction flask suitable for hydrogenation (e.g., Parr shaker or balloon setup)

  • Celite for filtration

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation: In a suitable reaction flask, dissolve 4-bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol) in anhydrous THF (500 mL).[5]

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst (e.g., 5.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 11-12 hours.[5]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional THF to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator. This will yield 2-amino-4-bromophenol as a solid, which can be used in the next step, often without further purification.[5] The product typically appears as a brown or white to light brown crystalline solid.[5][7]

4.2 Part B: Synthesis of this compound

Mechanistic Principle: This reaction is a classic method for benzoxazole synthesis.[8][9] The amino group of 2-amino-4-bromophenol performs a nucleophilic attack on the electrophilic carbon of triethyl orthoformate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine-ether intermediate. Subsequent elimination of two molecules of ethanol drives the reaction to completion, forming the stable aromatic benzoxazole ring system.[10]

Reagents & Equipment:

  • 2-amino-4-bromophenol (1.0 eq, from Part A)

  • Triethyl orthoformate (excess, e.g., 3.0-5.0 eq)[11]

  • Catalyst (optional, e.g., a few drops of acetic acid or p-toluenesulfonic acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 2-amino-4-bromophenol (1.0 eq) and an excess of triethyl orthoformate.[9][10]

  • Catalyst (Optional): A catalytic amount of a weak acid can be added to facilitate the reaction, though it often proceeds without it.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of triethyl orthoformate is ~146 °C).[11] The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Isolation: Evaporate the excess triethyl orthoformate under reduced pressure. The crude residue can then be purified.

  • Purification: The most effective method for purification is silica gel column chromatography, using a solvent system such as petroleum ether/ethyl acetate to isolate the pure this compound.[12]

  • Final Product: After chromatography and solvent removal, the product is obtained as a solid. The reported melting point is in the range of 38-40 °C.[13]

Safety and Handling

Professional laboratory safety practices are mandatory for this protocol.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[14] Avoid breathing dust, fumes, or vapors.[14]

  • Reagent Hazards:

    • 2-Amino-4-bromophenol: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation and sensitization.[14]

    • Triethyl orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation.[11] Keep away from open flames and hot surfaces.[15]

    • Hydrogen Gas: Extremely flammable. Handle with appropriate care in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with local and institutional regulations.

Troubleshooting and Expert Insights

  • Incomplete Hydrogenation (Part A): If the reduction of the nitro group is slow or incomplete, ensure the catalyst is active and the hydrogen delivery is sufficient. A fresh batch of catalyst may be required.

  • Debromination Side Reaction (Part A): A potential side reaction during hydrogenation is the loss of the bromine atom (debromination). Using a modified catalyst, such as the Fe-Cr Raney-Ni system, has been shown to inhibit this side reaction and improve selectivity.[6]

  • Low Yield in Cyclization (Part B): Incomplete conversion to the benzoxazole can result from insufficient heating or reaction time. Ensure the reaction is heated to a steady reflux. The removal of the ethanol byproduct as it forms can also help drive the equilibrium toward the product.

  • Purification Challenges: The final product may contain unreacted starting material or polymeric side products. Column chromatography is highly recommended for achieving high purity, which is essential if the product is to be used in subsequent synthetic steps.[12]

References

  • ChemBK. (2024). This compound.
  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Diagram].
  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines.
  • Google Patents. (n.d.). CN109180441B - Synthetic method of triethyl orthoformate.
  • Wikipedia. (n.d.). Triethyl orthoformate.
  • Journal of Basic and Applied Research in Biomedicine. (n.d.).
  • PubChem. (n.d.). This compound-2-carboxylic acid.
  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines.
  • MDPI. (n.d.). Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate.

Sources

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromobenzo[d]oxazole for the Synthesis of Bio-relevant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromobenzo[d]oxazole with various arylboronic acids. The benzoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, and its functionalization via C-C bond formation is of paramount importance. This document elucidates the reaction mechanism, explores critical reaction parameters, offers a field-proven, step-by-step protocol, and provides a systematic troubleshooting guide. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.

Scientific Foundation & Strategic Importance

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] The reaction's broad functional group tolerance, use of relatively non-toxic and stable organoboron reagents, and generally mild conditions make it a preferred method in both academic and industrial laboratories.[3]

When applied to heteroaromatic halides like this compound, the Suzuki-Miyaura coupling unlocks access to a vast chemical space of 5-arylbenzo[d]oxazoles. These structures are integral components of numerous pharmacologically active agents, highlighting the strategic value of mastering this transformation for drug discovery pipelines.

The Reaction Principle: A Catalytic Odyssey

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The generally accepted catalytic cycle comprises three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for electron-rich or sterically hindered heteroaryl halides.[6] This step forms a square-planar Pd(II) complex.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step is critically facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8] This "ate" complex then exchanges its aryl group for the halide on the palladium complex.

  • Reductive Elimination: The final step involves the coupling of the two organic partners (the benzoxazolyl and aryl groups) from the palladium(II) center. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br (Benzoxazole) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Aryl) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (5-Arylbenzo[d]oxazole) trans_complex->product Product Release start This compound (Ar-Br) start->oa_complex boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific electronic and steric properties of the coupling partner.

Materials & Reagents
  • Electrophile: this compound (1.0 equiv.)

  • Nucleophile: Arylboronic Acid (1.2–1.5 equiv.)

  • Palladium Pre-catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos or XPhos (2.5-3.5 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0–3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Experimental Procedure
  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Secure the flask to a manifold, evacuate under high vacuum, and gently heat with a heat gun to remove adsorbed moisture. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (Under Inert Atmosphere): To the cooled flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Causality Note: The use of bulky, electron-rich phosphine ligands like SPhos is crucial. These ligands facilitate the often-difficult oxidative addition step with heteroaryl halides and promote the final reductive elimination, preventing catalyst decomposition.[6][9]

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1). To degas the solvent, bubble Argon or Nitrogen through the solvent mixture for 20-30 minutes prior to addition. After solvent addition, seal the flask and continue to bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

    • Causality Note: Thorough degassing is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and halting the catalytic cycle.[6] The presence of water often accelerates the transmetalation step.[2]

  • Reaction Execution: Heat the sealed reaction mixture to the target temperature (typically 80–110 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical time frame is 2-24 hours.[10] The disappearance of the this compound spot is a key indicator of completion.

  • Workup & Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Causality Note: The aqueous wash removes the inorganic base and boron-containing byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-arylbenzo[d]oxazole product.

Parameter Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. A logical approach to optimization is key to success.

Troubleshooting_Workflow start Reaction Outcome: Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid stable? - Solvents anhydrous/degassed? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Use bulky ligand (SPhos, XPhos)? - Use pre-catalyst? check_reagents->check_catalyst Reagents OK optimize_base 3. Optimize Base & Solvent - Try stronger base (Cs₂CO₃, K₃PO₄)? - Adjust solvent ratio (Dioxane/H₂O)? check_catalyst->optimize_base Catalyst OK optimize_temp 4. Adjust Temperature - Increase temperature (e.g., to 110°C)? - Consider microwave irradiation? optimize_base->optimize_temp Still low yield success Successful Coupling optimize_temp->success Optimized

Caption: Logical workflow for troubleshooting a Suzuki-Miyaura reaction.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Ineffective catalyst system for the substrate. 2. Insufficiently active base. 3. Catalyst decomposition due to oxygen.1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) based catalyst system.[6] 2. Change to a stronger base like K₃PO₄ or Cs₂CO₃.[6] 3. Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere.
Protodeboronation The boronic acid is cleaved by a proton source (often excess water or acidic impurities) before it can transmetalate. This is common with electron-rich or heteroaromatic boronic acids.[6]1. Use anhydrous solvents and minimize the amount of water. 2. Switch to a less aggressive base (e.g., K₂CO₃, CsF).[6] 3. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which acts as a slow-release source of the boronic acid under reaction conditions.[6]
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules, often promoted by the presence of Pd(II) species and oxygen.[2]1. Ensure thorough degassing to minimize oxygen. 2. Use a Pd(0) source like Pd₂(dba)₃ or ensure the Pd(II) pre-catalyst is efficiently reduced in situ.
Formation of Ketone Byproduct In some cases with specific heteroaromatic systems, cleavage of the ring can occur.[11]This is substrate-specific. A screen of different ligands and reaction conditions is the most effective approach. Using bulky phosphine ligands has been shown to suppress this side reaction in similar systems.[11]

Data Summary: Key Reaction Parameters

The table below summarizes the critical components and their typical roles and variations for the Suzuki-Miyaura coupling of this compound.

ParameterComponentRole / RationaleCommon Choices & Conditions
Electrophile This compoundThe aryl halide partner into which the Pd(0) catalyst inserts.1.0 equivalent.
Nucleophile Arylboronic Acid / EsterSource of the aryl group to be coupled.1.2–1.5 equivalents.
Catalyst Palladium Pre-catalystSource of the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂. Loading: 1-5 mol%.
Ligand Phosphine or NHCStabilizes the Pd catalyst, modulates its reactivity, and facilitates key steps in the catalytic cycle.SPhos, XPhos, RuPhos, P(t-Bu)₃. Loading: 1.1-1.5x Pd mol.
Base Inorganic BaseActivates the boronic acid to form a more nucleophilic boronate "ate" complex for transmetalation.K₂CO₃, K₃PO₄, Cs₂CO₃, CsF. Loading: 2.0–3.0 equivalents.
Solvent Aprotic Polar / EtherealSolubilizes reactants and reagents. Water is often added as a co-solvent to facilitate transmetalation.Dioxane/H₂O, THF/H₂O, DMF.
Temperature Thermal EnergyProvides activation energy for the reaction, especially the oxidative addition step.60–140 °C. Microwave irradiation can accelerate the reaction.[12][13]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction.
  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
  • C—An Open Access Journal of Carbon Research. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • MDPI. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • NIH Public Access. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids.
  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Benzoxazole Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials. The ability to forge carbon-nitrogen (C-N) bonds at specific positions on this heterocyclic core is paramount for the development of novel pharmaceuticals and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a key building block: 5-Bromobenzo[d]oxazole. We will delve into the mechanistic underpinnings of this reaction, present a detailed and field-proven protocol, and discuss the critical parameters that ensure a high-yielding and reproducible outcome.

The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Symphony

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that orchestrates the formation of a C-N bond between an aryl halide and an amine.[1][2] The catalytic cycle, a finely tuned sequence of elementary steps, is the key to its success. Understanding this mechanism is not merely academic; it empowers the scientist to troubleshoot and optimize the reaction with intellectual rigor.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this otherwise challenging oxidative addition to the heteroaryl halide.[3]

  • Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the palladium center. A stoichiometric amount of a non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: This is the product-forming step. The newly formed C-N bond is created as the desired N-arylbenzoxazole is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting material. The use of sterically hindered ligands helps to suppress this unwanted pathway.[1]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex Pd(II) Intermediate (Benzoxazole)Pd(L)2(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + R2NH Pd(II)_Complex->Amine_Coordination Amido_Complex Palladium-Amido Complex [(Benzoxazole)Pd(L)2(NR2)] Amine_Coordination->Amido_Complex - HBr (Base assisted) Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product N-Arylbenzoxazole Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. As with any chemical reaction, optimization for specific substrates may be necessary.

Reagents and Equipment
ComponentRecommended SpecificationsPurpose
This compound>98% purityAryl halide substrate
Amine>98% purityNucleophilic coupling partner
Palladium Pre-catalysttBuBrettPhos Pd G3Source of Pd(0) and ligand
BaseLithium bis(trimethylsilyl)amide (LHMDS)Deprotonation of the amine
SolventAnhydrous Tetrahydrofuran (THF)Reaction medium
Reaction VesselOven-dried Schlenk tube or vial with a screw cap and septumMaintain inert atmosphere
StirringMagnetic stir barEnsure proper mixing
Inert GasArgon or NitrogenPrevent catalyst deactivation
Reaction Setup and Execution

The following procedure is for a 1.0 mmol scale reaction.

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube containing a magnetic stir bar, add the tBuBrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and purge with argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) to the reaction vessel via syringe. Subsequently, add a 1.0 M solution of LHMDS in THF (2.2 mL, 2.2 equiv.) dropwise while stirring.

  • Reaction Progress: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-benzoxazole derivative.

Critical Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and control of several key parameters.

ParameterRationale and Optimization
Catalyst and Ligand Five-membered heterocyclic halides can be challenging substrates due to their potential to coordinate to and inhibit the palladium catalyst.[4] The use of bulky, electron-rich biaryl phosphine ligands such as tBuBrettPhos , RuPhos , or XPhos is highly recommended to promote the desired catalytic activity.[4][5] Pre-catalysts, where the ligand is already coordinated to the palladium, often provide more consistent results.
Base The choice of base is critical. Strong, non-nucleophilic bases are required. LHMDS is an excellent choice for base-sensitive heterocyclic substrates as it often leads to cleaner reactions compared to alkoxides like sodium tert-butoxide.[4] For less sensitive systems, sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) can also be effective.
Solvent Anhydrous, aprotic solvents are essential. THF is a good starting point, especially when using LHMDS.[4] Toluene and 1,4-dioxane are also commonly used and can be effective, particularly with alkoxide bases. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Temperature Reaction temperatures typically range from room temperature to reflux. For the amination of heteroaryl bromides, starting at a moderate temperature of 60-80 °C is advisable to balance reaction rate with potential substrate or product decomposition.[6]
Reaction Time The reaction time will vary depending on the reactivity of the amine and the chosen conditions. It is crucial to monitor the reaction progress to determine the point of completion and avoid potential side reactions from prolonged heating.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen or moisture), incorrect base, or insufficient temperature.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different bases (e.g., NaOtBu if LHMDS fails). Gradually increase the reaction temperature.
Formation of Side Products Hydrodehalogenation of the starting material or decomposition of the product.The use of a bulkier ligand can suppress hydrodehalogenation. If the product is unstable, try lowering the reaction temperature and shortening the reaction time.
Inconsistent Results Impurities in starting materials or solvent, or variations in catalyst activity.Purify starting materials if necessary. Use a reliable source for the palladium pre-catalyst. Ensure consistent reaction setup and conditions.

Conclusion: A Gateway to Innovation

The Buchwald-Hartwig amination of this compound provides a reliable and versatile pathway to a diverse array of 5-amino-benzoxazole derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can confidently employ this powerful transformation in their synthetic endeavors. The protocols and insights provided herein are intended to serve as a practical guide, enabling the scientific community to further explore the chemical space around the benzoxazole core and accelerate the discovery of new medicines and materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Arene Chemistry (pp. 1051-1109). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Chemistry LibreTexts. (2023).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Application Notes and Protocols: Sonogashira Coupling of 5-Bromobenzo[d]oxazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] Among the arsenal of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of C(sp²)–C(sp) bonds.[1][3] This reaction, which couples terminal alkynes with aryl or vinyl halides, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The ability to introduce an alkyne moiety onto an aromatic scaffold opens up a vast chemical space for further functionalization, making it a highly strategic transformation in the design of novel therapeutic agents.

This application note provides a comprehensive guide to the Sonogashira coupling of 5-Bromobenzo[d]oxazole with various terminal alkynes. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The C-5 position offers a key vector for chemical modification to modulate pharmacological properties. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally employs a dual catalytic system, harnessing the synergistic activity of palladium and copper complexes.[3][4] While the exact mechanism can be nuanced, the generally accepted catalytic cycles are depicted below.[5] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)-X (L)₂ OA->ArPdX Ar-X TM Transmetalation ArPdC2R Ar-Pd(II)-C≡CR (L)₂ ArPdX->ArPdC2R Cu-C≡CR TM->ArPdC2R Cu-C≡CR ArPdC2R->Pd0 RE Reductive Elimination Product Ar-C≡CR RE->Product CuX CuX CuC2R Cu-C≡CR CuX->CuC2R Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX CuC2R->ArPdX BaseH Base-H⁺X⁻

Figure 1: The Sonogashira Catalytic Cycles. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle generates the key copper acetylide intermediate.

The Palladium Cycle:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[6] This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[7][8]

  • Transmetalation: The Pd(II) complex undergoes a ligand exchange with the copper acetylide, transferring the alkynyl group from copper to palladium.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the Pd(0) catalyst.[6]

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with a Copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[3][4] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[9]

Experimental Protocols

General Considerations
  • Inert Atmosphere: Sonogashira couplings are typically sensitive to oxygen, which can lead to the degradation of the palladium catalyst (formation of palladium black) and promote the undesired Glaser-type homocoupling of the terminal alkyne.[7] Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). This is achieved by using standard Schlenk techniques or a glovebox.

  • Solvent Degassing: The reaction solvent should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[7]

  • Reagent Quality: The purity of all reagents is critical for the success of the reaction. The palladium catalyst, copper co-catalyst, and ligands should be of high purity and stored under an inert atmosphere. The base, particularly if it is an amine, should be distilled and stored over potassium hydroxide pellets to ensure it is dry.[10]

Protocol 1: Standard Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the coupling of this compound with phenylacetylene, a common terminal alkyne.

Workflow Diagram:

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - PdCl₂(PPh₃)₂ - CuI - Degassed Solvent & Base setup->reagents alkyne Add Phenylacetylene reagents->alkyne reaction Stir at Elevated Temperature alkyne->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Isolate & Characterize 5-(Phenylethynyl)benzo[d]oxazole purification->product end End product->end

Figure 2: Experimental Workflow. A step-by-step overview of the Sonogashira coupling protocol.

Reagents and Materials:

Reagent/MaterialMolecular WeightAmountMoles (mmol)Equivalents
This compound198.02 g/mol 198 mg1.01.0
Phenylacetylene102.13 g/mol 123 mg (0.13 mL)1.21.2
PdCl₂(PPh₃)₂701.90 g/mol 35.1 mg0.050.05
Copper(I) Iodide (CuI)190.45 g/mol 4.8 mg0.0250.025
Triethylamine (TEA)101.19 g/mol 0.42 mL3.03.0
Tetrahydrofuran (THF), anhydrous-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (4.8 mg, 0.025 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(phenylethynyl)benzo[d]oxazole.

Optimization and Troubleshooting

The success of a Sonogashira coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

ParameterRecommendation and RationaleTroubleshooting
Catalyst System PdCl₂(PPh₃)₂ is a robust and commonly used catalyst. For less reactive aryl bromides or more challenging alkynes, consider using a more active catalyst system, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[5]Low or No Conversion: The catalyst may be inactive. Use a fresh batch of catalyst. Consider a more active ligand system.[7] Formation of palladium black indicates catalyst decomposition; ensure strictly anaerobic conditions.[7]
Copper Co-catalyst CuI is the standard co-catalyst. Its presence significantly accelerates the reaction.[3] However, it can also promote alkyne homocoupling (Glaser coupling).Significant Homocoupling: Reduce the amount of CuI or consider a copper-free protocol.[7][11] Copper-free Sonogashira reactions often require more specialized ligands and may proceed at a slower rate.[12]
Base An amine base like triethylamine or diisopropylethylamine is typically used to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[7] The base should be anhydrous and in excess.Stalled Reaction: The base may be of poor quality (wet) or insufficient. Use freshly distilled, dry amine in a larger excess.[10]
Solvent THF and DMF are common solvents. The choice of solvent can influence the solubility of the reagents and the reaction rate. Ensure the solvent is anhydrous and degassed.[7]Poor Solubility/Slow Reaction: If reagents are not fully dissolved, consider a more polar solvent like DMF. Anecdotal evidence suggests THF may sometimes promote palladium black formation.[7][10]
Temperature Aryl bromides generally require heating to achieve a reasonable reaction rate.[7] A starting point of 60-80 °C is recommended. Overheating can lead to catalyst decomposition.No Reaction at Lower Temperatures: Gradually increase the temperature. For stubborn substrates, temperatures up to 100 °C in a sealed tube may be necessary.[13]

Scope and Limitations

The Sonogashira coupling is generally tolerant of a wide range of functional groups on both the terminal alkyne and the aryl halide.[6] For the coupling with this compound, various substituted aryl and alkyl terminal alkynes can be employed.

Table of Expected Reactivity with Various Terminal Alkynes:

Terminal AlkyneExpected ReactivityNotes
Arylacetylenes (e.g., phenylacetylene)HighGenerally robust and high-yielding.
Alkylacetylenes (e.g., 1-hexyne)Moderate to HighMay require slightly longer reaction times or higher temperatures compared to arylacetylenes.
Propargyl alcoholsModerateThe hydroxyl group is generally well-tolerated.
Silyl-protected alkynes (e.g., TMS-acetylene)HighThe TMS group can be readily removed post-coupling to yield the terminal alkyne.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of heterocyclic scaffolds like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of 5-alkynylbenzo[d]oxazole derivatives. These compounds can serve as valuable intermediates for the development of novel therapeutic agents and functional materials. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this powerful cross-coupling reaction.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Sonogashira coupling. Wikipedia. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ ….
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • The Sonogashira coupling reaction mechanism.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF. [Link]
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]
  • Sonogashira troubleshooting help needed. Reddit. [Link]
  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. [Link]
  • Optimization of reaction conditions for the Sonogashira reaction a.
  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Copper-free Sonogashira coupling.
  • Sonogashira Coupling. NROChemistry. [Link]
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has profound implications in medicinal chemistry and materials science, where the construction of complex molecular architectures is paramount. 5-Bromobenzo[d]oxazole is a valuable heterocyclic building block, and its functionalization via the Heck reaction opens avenues to a diverse array of substituted benzoxazoles. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, owing to the prevalence of the benzoxazole scaffold in biologically active compounds.

This document serves as a comprehensive technical guide to the Heck reaction conditions for this compound. As your Senior Application Scientist, I will provide not just a set of instructions, but a detailed rationale for the selection of reagents and reaction parameters, empowering you to optimize this critical transformation for your specific research and development needs.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. A simplified representation of this cycle is depicted below.[1]

Heck_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition PdComplex Alkene Complex ArPdX->PdComplex Alkene AlkeneCoord Alkene Coordination MigIns Migratory Insertion BetaElim β-Hydride Elimination MigIns->BetaElim PdComplex->MigIns BetaElim->Pd0 HX + Base -> Salt Product Substituted Alkene BetaElim->Product Regen Reductive Elimination (Base-mediated)

Figure 1: Simplified catalytic cycle of the Heck reaction.

The cycle commences with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the alkene, followed by migratory insertion of the alkene into the Aryl-Pd bond, creates a new carbon-carbon bond. The final steps involve β-hydride elimination to release the vinylated product and reductive elimination, mediated by a base, to regenerate the active Pd(0) catalyst.[1]

Optimizing the Heck Reaction for this compound: A Component-by-Component Analysis

The success of a Heck reaction is contingent on the judicious selection of several key components. Here, we delve into the critical parameters for the successful vinylation of this compound.

Table 1: Key Reaction Components and Their Roles
ComponentFunctionRecommended Starting Points for this compoundRationale and Expert Insights
Palladium Source Precursor to the active Pd(0) catalyst.Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness. It is readily reduced in situ to the active Pd(0) species.[2]
Ligand Stabilizes the Pd catalyst, influences reactivity and selectivity.PPh₃, P(o-tolyl)₃, P(t-Bu)₃For routine transformations, triphenylphosphine (PPh₃) is a robust and economical choice. For more challenging couplings or to enhance reaction rates, more electron-rich and bulky phosphines like P(t-Bu)₃ can be employed.[3]
Base Neutralizes the HBr generated and facilitates catalyst regeneration.Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic base like triethylamine (Et₃N) is a common starting point. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[2]
Solvent Solubilizes reactants and influences reaction kinetics.DMF, DMAc, NMP, ToluenePolar aprotic solvents like DMF or DMAc are generally excellent choices for Heck reactions as they facilitate the formation of the cationic palladium intermediates.[4]
Alkene Partner The vinylating agent.Styrene, n-Butyl acrylate, AcrylonitrileElectron-deficient alkenes like acrylates and acrylonitrile are generally more reactive in the Heck reaction. Styrene and its derivatives are also common and effective coupling partners.
Temperature Provides the activation energy for the reaction.80-140 °CThe optimal temperature is substrate-dependent. A starting point of 100-120 °C is recommended, with adjustments based on reaction progress. Microwave heating can significantly reduce reaction times.[4]

Recommended Protocols for the Heck Reaction of this compound

The following protocols provide a robust starting point for the vinylation of this compound with representative electron-deficient and electron-neutral alkenes.

Protocol 1: Heck Coupling with n-Butyl Acrylate

This protocol is optimized for the reaction of this compound with an electron-deficient alkene, n-butyl acrylate.

Protocol1_Workflow Start Start: Assemble Reactants Reagents This compound (1.0 mmol) Pd(OAc)₂ (0.02 mmol) P(o-tolyl)₃ (0.04 mmol) NaOAc (1.5 mmol) DMAc (5 mL) Start->Reagents Alkene n-Butyl Acrylate (1.5 mmol) Reagents->Alkene Reaction Heat to 120 °C (Conventional or Microwave) Alkene->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitoring->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 5-(2-(Butoxycarbonyl)vinyl)benzo[d]oxazole Purification->Product End End: Characterization Product->End

Figure 2: Experimental workflow for the Heck reaction with n-butyl acrylate.

Step-by-Step Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and sodium acetate (1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethylacetamide (DMAc, 5 mL) via syringe.

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 160 °C for a shorter duration (e.g., 5-20 minutes) can be explored.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(2-(butoxycarbonyl)vinyl)benzo[d]oxazole.

Protocol 2: Heck Coupling with Styrene

This protocol outlines the reaction of this compound with a more sterically demanding and less electronically activated alkene, styrene.

Step-by-Step Procedure:

  • In a dry, sealed tube, combine this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and triethylamine (1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the triethylammonium bromide salt, washing the solid with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 5-styrylbenzo[d]oxazole.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor choice of base or solvent- Use a fresh batch of palladium catalyst.- Increase the reaction temperature in 10-20 °C increments.- Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, NMP).
Formation of Side Products - Double vinylation (if applicable)- Homocoupling of the alkene- Isomerization of the product- Use a slight excess of the alkene (1.1-1.2 equivalents).- Lower the reaction temperature.- Consider a ligand that promotes faster reductive elimination.
Poor Reproducibility - Presence of oxygen or moisture- Impurities in reagents or solvents- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.- Use freshly distilled or anhydrous solvents and high-purity reagents.

Conclusion

The Heck reaction of this compound is a versatile and powerful tool for the synthesis of a wide range of functionalized benzoxazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation and optimization of this important transformation in your synthetic endeavors.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
  • El-Dean, A. M. K., Ahmed, M. A., & El-Fattah, M. F. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(10), 208-225. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Singh, B. K., & Allam, B. K. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

Sources

Using 5-Bromobenzo[d]oxazole to synthesize potential kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 5-Bromobenzo[d]oxazole to Synthesize Potential Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] This has made the development of small-molecule kinase inhibitors a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the benzoxazole nucleus stands out as a "privileged scaffold."[3][4][5] Its rigid, planar structure and ability to engage in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases make it an ideal framework for inhibitor design.[5] Several marketed drugs and numerous clinical candidates incorporate this versatile heterocycle, highlighting its pharmacological importance.[4][6][7]

This compound serves as a particularly strategic starting material for building libraries of potential kinase inhibitors. The bromine atom at the 5-position is not merely a substituent; it is a versatile chemical handle for robust and high-yielding palladium-catalyzed cross-coupling reactions. This allows for the precise and systematic introduction of a wide array of chemical functionalities, enabling extensive exploration of the structure-activity relationship (SAR) required to optimize potency and selectivity against a specific kinase target.

This guide provides a detailed overview of two primary synthetic strategies—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—for derivatizing this compound, along with protocols for the subsequent biological evaluation of the synthesized compounds.

Part 1: Synthetic Strategies for Derivatizing this compound

The C-Br bond at the 5-position of the benzoxazole core is the key to diversification. Its reactivity in palladium-catalyzed reactions allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical for building the molecular architectures of potent kinase inhibitors.

Strategy A: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for creating bi-aryl structures common in many kinase inhibitors.[8] The reaction couples the organohalide (this compound) with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): The choice of catalyst is critical. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often selected for its high efficiency and stability, promoting the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step with the palladium center.[9]

  • Solvent (e.g., DME/H₂O, Toluene/H₂O): A biphasic solvent system is often employed. The organic solvent (like dimethoxyethane or toluene) solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 5-Arylbenzo[d]oxazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Round-bottom flask and condenser

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.

  • Add DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction). The solvent should be degassed prior to use by bubbling with inert gas for 15-20 minutes.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-arylbenzo[d]oxazole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Representative Arylboronic Acids for Suzuki Coupling

Arylboronic AcidResulting 5-Substituent on BenzoxazolePotential Target Class Implication
Phenylboronic acidPhenylCore scaffold development
4-Methoxyphenylboronic acid4-MethoxyphenylModulating solubility, H-bond acceptor
3-Aminophenylboronic acid3-AminophenylH-bond donor, further functionalization
Pyridine-3-boronic acidPyridin-3-ylImproving aqueous solubility, H-bonding
4-Cyanophenylboronic acid4-CyanophenylPotent interactions in active sites (e.g., VEGFR)

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Add Reactants: This compound Arylboronic acid K₂CO₃ B 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) A->B C 3. Add Catalyst & Solvent: Pd(dppf)Cl₂ Degassed DME/H₂O B->C D 4. Heat Reaction: 80-90 °C, 2-12h Monitor by TLC/LC-MS C->D E 5. Aqueous Workup: Dilute with EtOAc Wash with H₂O & Brine D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization: NMR, HRMS G->H I Pure 5-Arylbenzo[d]oxazole H->I

Caption: Workflow for the synthesis of 5-Arylbenzo[d]oxazoles.

Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[10][11] This reaction is particularly valuable in kinase inhibitor synthesis for introducing amine linkers that can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst and a specialized phosphine ligand.[11]

Causality of Component Selection:

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source that initiates the catalytic cycle.

  • Ligand (e.g., Xantphos, tBuBrettPhos): The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands like tBuBrettPhos are highly effective for coupling five-membered heterocycles, as they promote the reductive elimination step and prevent catalyst deactivation.[12]

  • Base (e.g., NaOt-Bu, LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coupling.[12][13]

  • Solvent (e.g., Toluene, THF): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 5-(Amino)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • tBuBrettPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply (glovebox recommended for dispensing reagents)

  • Schlenk tube or sealed vial

Step-by-Step Methodology:

  • In a glovebox, add NaOt-Bu (1.4 eq) to a Schlenk tube or oven-dried vial.

  • Add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and tBuBrettPhos (0.04 eq).

  • Add anhydrous toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Validation: Confirm the structure and purity via NMR and HRMS analysis.

Table 2: Representative Amines for Buchwald-Hartwig Amination

Amine PartnerResulting 5-Substituent on BenzoxazolePotential Target Class Implication
AnilineN-PhenylaminoCore fragment for Type II inhibitors
MorpholineMorpholin-4-ylEnhances solubility and metabolic stability
PiperazinePiperazin-1-ylVector for further modification, solubility
4-AminopyridineN-(Pyridin-4-yl)aminoHinge-binding motif, solubility
BenzylamineN-BenzylaminoIntroduces flexible, hydrophobic interactions

Diagram 2: Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Add Reagents to Vial: NaO-t-Bu, 5-Bromobenzoxazole Amine, Pd₂(dba)₃, Ligand B 2. Add Anhydrous Toluene A->B C 3. Seal Vessel B->C D 4. Heat Reaction: 100-110 °C, 4-24h Monitor by TLC/LC-MS C->D E 5. Quench & Extract: Quench with NH₄Cl (aq) Extract with EtOAc D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization: NMR, HRMS G->H I Pure 5-Aminobenzo[d]oxazole H->I

Caption: Workflow for the synthesis of 5-Aminobenzo[d]oxazoles.

Part 2: Biological Evaluation - In Vitro Kinase Inhibition Assay

Once a library of benzoxazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. A primary in vitro screen is essential to identify compounds that inhibit the activity of the target kinase and to determine their potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]

A variety of assay formats are available, including radiometric and fluorescence-based methods.[15] Fluorescence Polarization (FP) is a common, robust, and non-radioactive method suitable for high-throughput screening.[16][]

Principle of the Fluorescence Polarization (FP) Kinase Assay: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. A specific antibody, which binds only to the phosphorylated peptide, is added. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it is phosphorylated and bound by the much larger antibody, its tumbling slows dramatically, leading to a high fluorescence polarization signal. An effective inhibitor will prevent phosphorylation, keeping the signal low.

Protocol 3: General Procedure for an FP-Based Kinase Inhibition Assay

Objective: To determine the IC₅₀ values of synthesized benzoxazole derivatives against a target kinase.

Materials:

  • Synthesized benzoxazole compounds (dissolved in DMSO to create stock solutions, e.g., 10 mM)

  • Recombinant target kinase

  • Fluorescently labeled peptide substrate

  • Phospho-specific binding partner (antibody)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • 384-well, low-volume, black assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include "positive control" (no inhibitor, 0% inhibition) and "negative control" (no enzyme, 100% inhibition) wells containing only DMSO.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer and add it to all wells except the negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction is initiated.[16]

  • Reaction Initiation: Prepare a solution containing the fluorescent peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Detection: Add the detection solution containing the phospho-specific antibody to all wells to stop the reaction and allow binding to the phosphorylated product.

  • Final Incubation: Incubate for at least 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader. The output will be in millipolarization (mP) units.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [mP_sample - mP_neg_ctrl] / [mP_pos_ctrl - mP_neg_ctrl]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Table 3: Hypothetical Screening Data Presentation

Compound IDSynthetic RouteTarget KinaseIC₅₀ (nM)
BZO-001Suzuki CouplingVEGFR-215,200
BZO-002Suzuki CouplingVEGFR-2850
BZO-003Buchwald-HartwigVEGFR-24,300
BZO-004Buchwald-HartwigVEGFR-297
Sorafenib(Reference)VEGFR-290

Diagram 3: Kinase Inhibition Screening Workflow

G A 1. Compound Plating (Serial Dilution in 384-well plate) B 2. Add Kinase Enzyme A->B C 3. Pre-incubation (15 min) B->C D 4. Initiate Reaction (Add ATP + Fluorescent Substrate) C->D E 5. Kinase Reaction (60-90 min) D->E F 6. Stop & Detect (Add Phospho-Antibody) E->F G 7. Read Plate (Fluorescence Polarization) F->G H 8. Data Analysis (Calculate % Inhibition) G->H I Determine IC₅₀ Value H->I

Caption: Workflow for an FP-based kinase inhibition assay.

Conclusion and Future Directions

This compound is an exceptionally valuable and versatile starting material for the synthesis of potential kinase inhibitors. The strategic application of robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient means to generate structurally diverse compound libraries. By integrating these powerful synthetic tools with high-throughput biological screening, researchers can rapidly explore structure-activity relationships and identify promising lead compounds.

Following the identification of initial hits from primary screens, subsequent steps in the drug discovery cascade would include:

  • Selectivity Profiling: Screening active compounds against a panel of other kinases to assess their selectivity and potential for off-target effects.

  • Cell-Based Assays: Evaluating the ability of compounds to inhibit kinase activity within a cellular context, such as measuring the phosphorylation of a downstream substrate or assessing anti-proliferative effects on cancer cell lines.[14]

  • Lead Optimization: Iterative chemical synthesis to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability) of the most promising candidates.

The protocols and strategies outlined in this guide provide a solid foundation for any research program aimed at leveraging the benzoxazole scaffold to develop novel and effective kinase inhibitors.

References

  • Review on benzoxazole chemistry and pharmacological potential. (2024). Vertex AI Search.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC.
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). PubMed.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems.
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed.
  • Benzoxazole: The molecule of diverse pharmacological importance. (2015). ResearchGate.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
  • Benzoxazole. (n.d.). Wikipedia.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). Semantic Scholar.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2016). ResearchGate.
  • Design and synthesis of CK2 inhibitors. (2011). PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][14][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2017). ResearchGate.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). National Institutes of Health.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. (n.d.). Royal Society of Chemistry.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health.
  • Glycine-supported palladium nanoparticles: an efficient and reusable catalyst for Suzuki-Miyaura coupling reaction in water under air. (n.d.). Royal Society of Chemistry.
  • Suzuki reaction. (n.d.). Wikipedia.

Sources

Preparation of 5-Bromobenzo[d]oxazole derivatives for biological screening.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the 5-Bromobenzo[d]oxazole Scaffold in Drug Discovery

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive framework for designing targeted therapeutics.

The strategic introduction of a bromine atom at the 5-position transforms this core into a versatile platform for library synthesis. The C5-Br bond serves as a highly effective synthetic handle for modern cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. This process, known as Diversity-Oriented Synthesis (DOS), is fundamental to generating compound libraries for High-Throughput Screening (HTS), the primary engine of modern hit identification in drug discovery.[3]

This guide provides a comprehensive, field-proven framework for the synthesis of a this compound core, its subsequent diversification into a library of novel derivatives, and the critical final steps of preparing these compounds for biological screening. The protocols herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to troubleshoot and optimize their synthetic campaigns.

Part I: Synthesis of the this compound Core Scaffold

The foundational step in this workflow is the reliable, large-scale synthesis of the this compound starting material. The most common and efficient route involves the cyclization of 2-amino-4-bromophenol.

Principle of the Reaction: The synthesis proceeds via the condensation of 2-amino-4-bromophenol with a one-carbon electrophile, such as triethyl orthoformate, followed by an acid-catalyzed intramolecular cyclodehydration. The ortho-disposed amino and hydroxyl groups are perfectly positioned to form the five-membered oxazole ring.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-4-bromophenol (1.0 equiv.)

  • Triethyl orthoformate (3.0 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv., catalytic)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 equiv.) and toluene (approx. 0.2 M concentration).

  • Add triethyl orthoformate (3.0 equiv.) and a catalytic amount of p-TsOH (0.1 equiv.).

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Expert Insight: The bicarbonate wash is crucial to neutralize the p-TsOH catalyst, preventing potential acid-mediated degradation of the product during concentration.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Self-Validation (Quality Control):

  • Identity: Confirm the structure by ¹H and ¹³C NMR spectroscopy.

  • Purity: Assess purity using LC-MS; it should be >98% for use in subsequent diversification steps.

  • Melting Point: Compare the observed melting point with the literature value.

Part II: Library Diversification via Palladium-Catalyzed Cross-Coupling

With the 5-bromo core in hand, the next stage involves leveraging its reactivity in palladium-catalyzed cross-coupling reactions to build a library of analogues. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern medicinal chemistry for their broad substrate scope and functional group tolerance.[4][5]

A. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester).[6]

Catalytic Cycle Principle: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Br (5-Bromobenzoxazole) aryl_halide->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation pd_r_complex L₂Pd(II)(Ar)(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Final Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel (e.g., microwave vial or Schlenk tube), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[7]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the anhydrous solvent (e.g., 1,4-dioxane/water 4:1).[7][8]

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-16 hours.[7] Monitor progress by TLC or LC-MS.[6]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

B. C-N Bond Formation: The Buchwald-Hartwig Amination

This reaction is indispensable for constructing C-N bonds, coupling the aryl bromide with a vast array of primary and secondary amines.[9]

Principle: The mechanism is analogous to the Suzuki coupling, but instead of transmetalation, the key steps involve coordination of the amine to the palladium(II) complex, deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to form the desired C-N bond.[5][10] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add this compound (1.0 equiv.) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas (repeat this cycle 3 times).[10]

  • Add anhydrous toluene or 1,4-dioxane via syringe, followed by the amine coupling partner (1.1-1.5 equiv.).

  • Heat the mixture with vigorous stirring at 80-110°C until the starting material is consumed (monitor by LC-MS).[10]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical parameters for diversifying the this compound core.

Reaction TypeCoupling Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O9075-95
Suzuki 3-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2.0)DME8560-85
Buchwald MorpholinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.0)Toluene11070-90
Buchwald AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Dioxane10065-85

Yields are estimates based on literature for similar substrates and may vary.

Part III: Preparation of Compound Library for Biological Screening

Synthesizing a library is only half the battle; meticulous preparation is required to ensure the integrity and utility of the compounds in biological assays. The goal is to produce high-quality, reliable data, avoiding false positives and negatives that arise from poorly managed compounds.[11]

Screening_Library_Preparation_Workflow start Purified Derivative (>95% Purity) qc Final Quality Control (LC-MS, ¹H NMR) start->qc weighing Accurate Weighing (Tare Balance) qc->weighing Pass solubilization Solubilization (e.g., 10 mM in DMSO) weighing->solubilization storage Master Stock Solution (Vialed, Barcoded) solubilization->storage plating Assay Plate Preparation (Acoustic/Tip-based Liquid Handling) storage->plating Plate Stamping assay_ready Assay-Ready Plates (Single Dose or Dilution Series) plating->assay_ready final_storage Secure Storage (-20°C or -80°C, Desiccated) assay_ready->final_storage Sealed for Use

Caption: Workflow for preparing a compound library for biological screening.

Protocol 4: Compound Quality Control, Solubilization, and Plating
  • Final Quality Control (QC):

    • For every final derivative, obtain an LC-MS trace to confirm both molecular weight and purity. The industry standard for HTS libraries is typically ≥95% purity.[12]

    • Expert Insight: Impurities can lead to off-target effects or assay interference, making hit validation impossible. "Quality in, quality out" is the guiding principle for any screening campaign.[11]

  • Solubilization:

    • Accurately weigh each compound into an appropriately labeled vial (e.g., with a 2D barcode for tracking).

    • Add research-grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a standard high concentration, typically 10 mM.[13]

    • Ensure complete dissolution using vortexing or sonication. Visually inspect for any precipitate.

  • Master Plate and Assay-Ready Plate Generation:

    • Transfer the master stock solutions into a master plate (e.g., 96- or 384-well format). This plate is for storage and should be accessed minimally.

    • From the master plate, use automated liquid handlers to "stamp" or transfer small volumes into assay-ready plates.[14]

    • For Primary Screening: Typically, a single high concentration is used.

    • For Dose-Response Screening (qHTS): A serial dilution is created directly in the assay plates to test compounds at multiple concentrations simultaneously.[13] This approach provides richer data from the primary screen, enabling early Structure-Activity Relationship (SAR) analysis.

  • Storage and Handling:

    • All stock solutions and plates should be sealed (e.g., with foil or plastic seals) to prevent evaporation and water absorption by the DMSO.

    • Store all compounds at low temperatures (-20°C or -80°C) in a desiccated environment to ensure long-term stability.[14]

Conclusion

The this compound scaffold is a powerful starting point for the generation of diverse and novel chemical entities for drug discovery. By combining robust synthesis of the core with high-efficiency palladium-catalyzed diversification methods, researchers can rapidly build extensive compound libraries. Adherence to rigorous quality control and compound management protocols is paramount to translating these synthetic efforts into reliable biological data, ultimately accelerating the journey from a chemical idea to a validated biological hit.

References

  • Current time information in Pasuruan, ID. Google.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.
  • Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Compound Library for Screening. Danaher Life Sciences.
  • This compound-2-thiol. Chem-Impex.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
  • This compound. ChemBK.
  • Small Molecules Analysis & QC. Sigma-Aldrich.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.
  • Compound Libraries. Charles River Laboratories.
  • This compound-2-carboxylic acid | C8H4BrNO3 | CID 51358553. PubChem.
  • Synthesis of 5‐bromooxazole (10·HCl). ResearchGate.
  • Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry.
  • Quality control of small molecules. Kymos.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool.
  • An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data. Benchchem.
  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • 5-Bromobenzo[d]oxazol-2(3H)-one | 14733-73-4 | Heterocyclics Products. Heterocyclics Inc.
  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.

Sources

Application Notes & Protocols: Strategic Functionalization of the C2 Position of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-bromobenzo[d]oxazole scaffold is a cornerstone in medicinal chemistry and materials science, offering two distinct and orthogonal sites for chemical modification: the C2 position and the C5 bromine.[1][2] This guide provides an in-depth exploration of synthetic strategies specifically targeting the C2 position. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for direct C-H activation and classical deprotonation-electrophilic quench methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel compound libraries and functional molecules.[3]

Introduction: The Strategic Value of this compound

The benzoxazole moiety is a "privileged scaffold," frequently appearing in biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The specific starting material, this compound, is of exceptional synthetic utility. The C-H bond at the C2 position is inherently acidic, making it a prime target for functionalization. Simultaneously, the bromine atom at the C5 position serves as a robust handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This orthogonality allows for a divergent synthetic approach, where the C2 position can be modified first, followed by a separate transformation at C5, enabling the rapid generation of molecular diversity from a single, common intermediate.

G cluster_core Strategic Diversification cluster_paths A This compound Core Scaffold B C2-Position Functionalization A->B Pathway 1 (e.g., C-H Activation) C C5-Position (Cross-Coupling) A->C Pathway 2 (e.g., Suzuki Coupling) D Diverse C2-Substituted Intermediates B->D E Final Library of C2, C5-Disubstituted Compounds C->E D->C D->E G pd0 Pd(0)Lu2099 pd_ar_x Ar-Pd(II)-X (Oxidative Addition Intermediate) pd0->pd_ar_x Oxidative Addition cmd_complex CMD Transition State pd_ar_x->cmd_complex C-H Activation (CMD Pathway) pd_ar_het Ar-Pd(II)-Het (C-H Activated Intermediate) cmd_complex->pd_ar_het product C2-Arylated Benzoxazole pd_ar_het->product product->pd0 Reductive Elimination start_materials Ar-X + Benzoxazole

Figure 2: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation via a CMD pathway.

Protocol: Palladium-Catalyzed C2-Arylation of this compound

This protocol describes a representative direct arylation using 4-bromoanisole as the coupling partner.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound198.021.0198 mg
4-Bromoanisole187.041.2224 mg (161 µL)
Palladium(II) Acetate (Pd(OAc)₂)224.500.0511.2 mg
Potassium Pivalate (PivOK)150.252.0300.5 mg
N,N-Dimethylacetamide (DMA)87.12-5.0 mL
Oven-dried reaction tube with stir bar--1
Argon or Nitrogen supply---

Procedure:

  • Reaction Setup: To the oven-dried reaction tube, add this compound, potassium pivalate, and palladium(II) acetate.

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) catalyst can be sensitive to oxygen.

  • Reagent Addition: Using syringes, add the N,N-dimethylacetamide (DMA) followed by the 4-bromoanisole.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 140 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-bromo-2-(4-methoxyphenyl)benzo[d]oxazole.

Deprotonation and Electrophilic Quench

This classical organometallic strategy relies on the high acidity of the C2 proton, which can be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). [5]The resulting C2-lithiated intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles.

Causality Behind the Choices:

  • Base: n-BuLi is a standard choice for deprotonating weakly acidic C-H bonds. Its strength ensures complete and rapid deprotonation.

  • Temperature: The reaction must be maintained at very low temperatures (-78 °C, typically a dry ice/acetone bath). The lithiated benzoxazole intermediate is thermally unstable and can undergo ring-opening or other side reactions at higher temperatures. [6]* Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the organolithium intermediate.

G A This compound in Anhydrous THF B Deprotonation -78 °C A->B Add n-BuLi C C2-Lithiated Intermediate (Highly Reactive) B->C D Electrophilic Quench (e.g., R-X, Aldehyde) C->D Add Eu207A E C2-Functionalized Product D->E

Figure 3: Workflow for the functionalization of this compound via lithiation and electrophilic quench.

Protocol: C2-Lithiation and Alkylation with Iodomethane

This protocol details the introduction of a methyl group at the C2 position.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound198.021.0198 mg
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.10.44 mL
Iodomethane (MeI)141.941.5213 mg (94 µL)
Anhydrous Tetrahydrofuran (THF)72.11-10 mL
Oven-dried round-bottom flask--1
Argon or Nitrogen supply---
Dry ice / Acetone bath---

Procedure:

  • Reaction Setup: Add this compound to an oven-dried round-bottom flask with a stir bar. Seal with a septum and purge with argon or nitrogen.

  • Dissolution & Cooling: Add anhydrous THF (10 mL) via syringe to dissolve the starting material. Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add the n-BuLi solution dropwise over 5 minutes. A color change is often observed. Stir the solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add the iodomethane dropwise to the cold solution. Stir at -78 °C for an additional 2 hours.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-2-methylbenzo[d]oxazole.

Summary of C2-Functionalization Strategies

The choice of method depends on the desired substituent and the available resources. Direct C-H activation is ideal for installing aryl and some alkyl groups, while the lithiation route offers access to a broader range of functionalities via various electrophiles.

MethodKey ReagentsTypical Substituents AddedKey AdvantagesKey Considerations
Direct C-H Arylation Pd(OAc)₂, Base (K₂CO₃, PivOK)Aryl, HeteroarylHigh atom economy, avoids pre-functionalization. [4]Requires high temperatures, expensive catalyst.
Lithiation-Quench n-BuLi, Electrophile (R-X, Aldehyde, etc.)Alkyl, Silyl, CarbonylVersatile, wide range of electrophiles possible.Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions. [6]
Oxidative Cross-Coupling Selectfluor, Light/CatalystAlkyl (from alkanes/ethers)Utilizes simple, inexpensive starting materials. [7]Can have moderate yields, substrate scope limitations.

Conclusion

The C2 position of this compound is a versatile handle for introducing molecular complexity. Both modern direct C-H activation methods and classical organometallic approaches provide reliable and reproducible pathways to a vast array of C2-functionalized derivatives. These intermediates are primed for subsequent modification at the C5 position, making this scaffold an invaluable tool for discovery programs in pharmaceuticals and materials science. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to effectively harness the synthetic potential of this powerful building block.

References

  • Visible Light Induced C2 Alkylation of 2H‐Benzoxazoles with Cycloalkanes and Ethers via Selectfluor‐Mediated Oxidation. (n.d.).
  • Besson, T., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1634-1661. [Link]
  • Facile Protocols Towards C2-Arylated Benzoxazoles. (n.d.). Amanote Research. [Link]
  • Yuen, O. Y., et al. (2012). Direct oxidative C-H arylation of benzoxazoles with arylsulfonyl hydrazides promoted by palladium complexes. PolyU Scholars Hub. [Link]
  • Li, Q., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecules, 26(11), 3354. [Link]
  • C(2)H-ALKYLATION OF (BENZ)OXAZOLES WITH TERTIARY ALKYL CHLORIDES AND BROMIDES UNDER PHOTOINDUCED PALLADIUM CATALYSIS. (n.d.).
  • Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)-Catalyzed C(sp 2-H) Functionalization and Metal-Free Domino Approach. (n.d.).
  • Yohanan, F., et al. (2005). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie, 338(4), 169-175. [Link]
  • Direct C-H Bond Activation of Benzoxazole and Benzothiazole with Aryl Bromides Catalyzed by Palladium(II)- N- Heterocyclic Carbene Complexes. (n.d.).
  • Organocatalytic Oxidative Synthesis of C2-Functionalized Benzoxazoles, Naphthoxazoles, Benzothiazoles and Benzimidazoles. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2020). Molecules, 25(7), 1510. [Link]
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2020). MDPI. [Link]
  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionaliz
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2022). Molecules, 27(23), 8207. [Link]
  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... (n.d.).
  • Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438. [Link]
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11(1), 21577. [Link]
  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (n.d.).
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Synlett, 2008(19), 3027-3030. [Link]
  • A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. (2013). Organic Letters, 15(23), 5964-5967. [Link]
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). RSC Advances, 6(81), 77955-77968. [Link]
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Chemistry & Biodiversity, 18(11), e2100481. [Link]
  • Palladium-catalyzed non-directed C–H bond arylation of difluorobenzenes and dichlorobenzenes bearing benzoxazole or benzothiazole. (2015). CORE. [Link]
  • C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). Organic Letters, 22(9), 3407-3411. [Link]
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (2022). RSC Advances, 12(45), 29555-29570. [Link]
  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. (2020). Molecules, 25(21), 5092. [Link]
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2013). Organic Letters, 15(21), 5550-5553. [Link]
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.).
  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022). Preprints.org. [Link]
  • Palladium‐catalyzed arylation of benzothiazole using substituted benzoic acid. (n.d.).

Sources

Application Note & Protocols: Streamlined One-Pot Synthesis of Substituted Benzoxazoles from 2-Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details robust and efficient one-pot methodologies for the synthesis of substituted benzoxazoles, a core scaffold in medicinal chemistry and materials science. We move beyond mere procedural lists to provide a deep dive into the causality of experimental design, offering field-proven insights for researchers, medicinal chemists, and process development professionals. This document emphasizes scientific integrity through self-validating protocols, authoritative citations, and clear, data-driven visualizations to empower you to successfully synthesize a diverse range of benzoxazole derivatives.

The Strategic Importance of Benzoxazoles & the One-Pot Advantage

The benzoxazole motif is a "privileged scaffold" in drug discovery, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Traditional multi-step syntheses of these valuable heterocycles often suffer from drawbacks such as lengthy reaction times, the need to isolate intermediates, and the generation of significant chemical waste.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a compelling alternative.[2] This approach enhances synthetic efficiency by minimizing purification steps, saving time and resources, and reducing the environmental impact of chemical production.[2] This guide focuses on the most prevalent and effective one-pot strategy: the condensation and subsequent oxidative cyclization of 2-aminophenols with various carbonyl-containing precursors.

Mechanistic Underpinnings: The Pathway to Aromaticity

The one-pot conversion of a 2-aminophenol and a carbonyl compound (most commonly an aldehyde) to a benzoxazole proceeds through a well-established sequence. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminophenol onto the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base (or imine).

  • Intramolecular Cyclization: The phenolic hydroxyl group, now spatially proximate to the imine carbon, acts as a nucleophile, attacking the C=N double bond. This intramolecular cyclization step forms a non-aromatic 2,3-dihydrobenzoxazole (also known as a benzoxazoline) intermediate.

  • Oxidative Aromatization: The final, and often rate-determining, step is the oxidation of the dihydrobenzoxazole intermediate. This irreversible step removes two hydrogen atoms to form the stable, aromatic benzoxazole ring system. The choice of oxidant is a key variable in these synthetic protocols.

Below is a generalized workflow illustrating this transformation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base (Imine) 2-Aminophenol->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydrobenzoxazole 2,3-Dihydrobenzoxazole Schiff_Base->Dihydrobenzoxazole Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Dihydrobenzoxazole->Benzoxazole Oxidation (-2H)

Caption: Generalized workflow for one-pot benzoxazole synthesis.

Curated Protocols: A Comparative Analysis

A multitude of catalytic systems and oxidants have been developed to facilitate this one-pot transformation. The choice of method often depends on the desired substrate scope, cost considerations, and environmental impact ("green chemistry" principles). We present here a selection of highly effective and representative protocols.

Metal-Catalyzed Oxidative Cyclization

Transition metal catalysts are highly effective in promoting the final oxidative aromatization step, often using molecular oxygen (from air) or milder chemical oxidants.

Copper catalysts, such as copper(II) acetate or copper(I) oxide, are inexpensive, readily available, and highly efficient.[3][4] They can catalyze the aerobic oxidation of the dihydrobenzoxazole intermediate, making them an attractive option for sustainable synthesis.

Expertise & Experience: The key to a successful copper-catalyzed reaction is often ensuring sufficient aeration of the reaction mixture if using air as the terminal oxidant. In some cases, employing a solvent like DMSO can facilitate the oxidative step.[4] While many protocols use room temperature, gentle heating can often improve yields and reduce reaction times, especially for less reactive, electron-deficient aldehydes.

Protocol 1: Copper(II) Acetate Catalyzed Synthesis with Aldehydes

  • Materials:

    • 2-Aminophenol (1.0 mmol)

    • Substituted Aldehyde (1.0 mmol)

    • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add 2-aminophenol, the substituted aldehyde, and copper(II) acetate monohydrate.

    • Add ethanol and stir the mixture at room temperature. The flask should be open to the air (a balloon of air or gentle bubbling can be used to ensure an aerobic environment).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 3-6 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-substituted benzoxazole.

Nickel-based catalysts, such as Nickel Sulfate (NiSO₄), have emerged as powerful and cost-effective alternatives.[1] These reactions often proceed rapidly at room temperature and offer a simple workup procedure.

Trustworthiness: The reliability of this protocol stems from its simplicity and the robustness of the catalyst. To validate the product, standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the structure and purity.[1] An easy self-validation check is the disappearance of the characteristic aldehyde proton signal and the appearance of the aromatic benzoxazole signals in the ¹H NMR spectrum.

Protocol 2: Nickel Sulfate Catalyzed Synthesis with Aromatic Aldehydes

  • Materials:

    • 2-Aminophenol (1.5 mmol)

    • Substituted Aromatic Aldehyde (1.0 mmol)

    • Nickel Sulfate (NiSO₄) (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • Combine 2-aminophenol, the substituted aromatic aldehyde, and NiSO₄ in a flask.[1]

    • Add ethanol and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. Reaction times vary from 1.5 to 3 hours depending on the aldehyde's electronic properties.[1]

    • Once the reaction is complete, filter the catalyst. The NiSO₄ can be washed with ethanol and potentially reused.

    • Evaporate the solvent from the filtrate and purify the residue by recrystallization or column chromatography to yield the final product.

Hypervalent Iodine-Mediated Synthesis

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA or DAIB), are powerful oxidants that can efficiently drive the cyclization and aromatization steps. These reagents are particularly useful for substrates that may be sensitive to metal catalysts or high temperatures. A significant advantage is that these reactions often proceed under mild conditions. An innovative approach involves the in situ electrochemical generation of the hypervalent iodine species, which minimizes waste and allows the iodine mediator to be used catalytically.[5][6][7]

Expertise & Experience: The primary challenge with stoichiometric hypervalent iodine reagents is the generation of an iodobenzene byproduct, which must be removed during purification. The "ex-cell" electrochemical approach elegantly solves this by regenerating the active I(III) species from the I(I) byproduct, making the process more atom-economical.[5][7] When using PIDA, reactions are often rapid, and careful monitoring by TLC is essential to avoid potential side reactions from over-oxidation.

G cluster_workflow Hypervalent Iodine Protocol Workflow start Combine 2-Aminophenol & Aldehyde form_imine Stir to form Schiff Base in situ start->form_imine add_oxidant Add PhI(OAc)2 (PIDA) form_imine->add_oxidant reaction Stir at Room Temp (Monitor by TLC) add_oxidant->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Pure Benzoxazole purify->product

Caption: Step-by-step workflow for hypervalent iodine-mediated synthesis.

Protocol 3: PIDA-Mediated Synthesis from Aldehydes

  • Materials:

    • 2-Aminophenol (1.0 mmol)

    • Substituted Aldehyde (1.1 mmol)

    • (Diacetoxyiodo)benzene (PIDA) (1.1 mmol)

    • Methanol (MeOH) or Dichloromethane (DCM) (5 mL)

  • Procedure:

    • Dissolve 2-aminophenol and the aldehyde in the chosen solvent in a flask and stir for 10-15 minutes at room temperature to allow for Schiff base formation.

    • Add PIDA to the mixture in one portion.

    • Continue stirring at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product via silica gel column chromatography.

Metal-Free & Greener Approaches

Driven by the principles of green chemistry, several metal-free protocols have been developed. These methods often utilize environmentally benign oxidants and catalysts.

Elemental sulfur has been identified as an effective and inexpensive oxidant for the synthesis of benzoxazoles from 2-aminophenols and aldehydes or even ketones.[8][9] These reactions are often performed under catalyst-free conditions or with a simple base.

Trustworthiness: The protocol's reliability is enhanced by its simplicity and the use of readily available, low-toxicity reagents. Product validation is straightforward, and the primary byproduct, hydrogen sulfide (H₂S), can be trapped using a bleach solution, ensuring a safe laboratory practice.

Protocol 4: Elemental Sulfur-Oxidized Synthesis from Aldehydes

  • Materials:

    • 2-Aminophenol (1.0 mmol)

    • Benzaldehyde derivative (1.0 mmol)

    • Elemental Sulfur (S₈) (1.5 mmol)

    • N-methylpiperidine (20 mol%)

    • Toluene (3 mL)

  • Procedure:

    • In a sealed tube, combine 2-aminophenol, the aldehyde, elemental sulfur, and N-methylpiperidine in toluene.

    • Heat the mixture at 120 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of celite to remove any remaining solid sulfur.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to obtain the 2-arylbenzoxazole.

Data Presentation: Comparative Yields

The choice of synthetic method can significantly impact the yield, depending on the electronic nature of the substituents on the aldehyde precursor. The following table summarizes typical yields for various substituted benzaldehydes using the protocols described above.

EntryAldehyde SubstituentProtocol 1 (Cu-cat) YieldProtocol 2 (Ni-cat) Yield[1]Protocol 4 (S₈-oxid) Yield
1HGood80%High
24-Methoxy (EDG)Excellent88%High
34-Methyl (EDG)Excellent87%High
44-Chloro (EWG)Good91%Moderate to Good
54-Nitro (EWG)Moderate to Good-Moderate
64-Fluoro (EWG)Good89%Good

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are generalized as "Good" to "Excellent" where specific percentages were not available in the cited literature for that exact protocol, but are representative of the method's capability.

Concluding Remarks & Future Outlook

The one-pot synthesis of benzoxazoles from 2-aminophenols represents a mature yet continually evolving field of organic synthesis. The methodologies presented here, from classic metal-catalyzed approaches to modern, greener alternatives, provide a robust toolkit for chemists in both academic and industrial settings. The ongoing development of novel nanocatalysts, photoredox strategies, and flow chemistry setups promises to further enhance the efficiency, sustainability, and scope of benzoxazole synthesis, ensuring its continued relevance in the creation of functional molecules for medicine and materials.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
  • Request PDF | 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.).
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO PUBLISHING. [Link]
  • Chen, G.-F., et al. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180-187. [Link]
  • Koleda, O., et al. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry, 82(21), 11669–11681. [Link]
  • Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(06), 812-820. [Link]
  • Quideau, S., & Pouységu, L. (2014). Hypervalent iodine-mediated synthesis of benzoxazoles and benzimidazoles via an oxidative rearrangement. Tetrahedron, 70(36), 6145-6154. [Link]
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24419–24451. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
  • Nguyen, V.-T., & Le, T.-H. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21591. [Link]
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Oshimoto, K., et al. (2014). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 12(36), 7132–7138. [Link]
  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 169. [Link]
  • Proposed mechanism for benzoxazole from aminophenol and diazoester. (n.d.).
  • One-Pot Synthesis of Benzoxazoles with Copper Nanoparticles. (2016). Synfacts, 12(02), 0211. [Link]
  • Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. (2012). Angewandte Chemie (International Ed. in English), 51(16), 3952-6. [Link]
  • (PDF) Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. (2017).
  • Request PDF | New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (n.d.).
  • Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 5(88), 71620–71626. [Link]
  • Hradilova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20293–20303. [Link]
  • Hradilova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20293–20303. [Link]
  • Soni, S., et al. (2023).
  • Bansal, S. (2021). Recent Advances in Synthesis of Benzoxazole. Mini-Reviews in Organic Chemistry, 18(3), 383-397. [Link]
  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. (2018). Scientific Reports, 8(1), 11880. [Link]
  • efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel supported silica. (2012). Journal of The Chilean Chemical Society. [Link]
  • One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Prepar
  • (PDF) One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. (2015).
  • Request PDF on ResearchGate. (n.d.). Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. [Link]
  • Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. (n.d.). Edgars Suna Group. [Link]
  • One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. (2008).

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Bromobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a detailed guide to the synthesis of 5-Bromobenzo[d]oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We present a robust, high-yield protocol utilizing microwave-assisted organic synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times and improves energy efficiency compared to conventional heating methods. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical considerations for successful synthesis.

Introduction: The Significance of Benzoxazoles and Microwave Synthesis

Benzoxazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific incorporation of a bromine atom at the 5-position of the benzoxazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a key intermediate for library synthesis in drug development programs.

Conventional methods for synthesizing benzoxazoles often require harsh reaction conditions and prolonged heating, leading to lower yields and the formation of impurities. Microwave-assisted synthesis offers a compelling alternative, leveraging the efficient and uniform heating of the reaction mixture through dielectric polarization. This technique often leads to a significant acceleration of reaction rates, higher product yields, and improved purity profiles, aligning with the principles of green chemistry by reducing energy consumption and solvent use.

The Reaction: Mechanistic Overview

The synthesis of the benzoxazole ring system typically involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. In this protocol, we will focus on the reaction between 2-amino-4-bromophenol and a suitable carboxylic acid under microwave irradiation.

The reaction proceeds via two key steps:

  • Amide Formation: An initial nucleophilic attack by the amino group of the 2-aminophenol on the carbonyl carbon of the carboxylic acid forms an intermediate amide.

  • Intramolecular Cyclodehydration: Under the high-temperature conditions facilitated by microwave heating, the hydroxyl group of the amide intermediate attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable oxazole ring.

The use of a dehydrating agent or a catalyst can further promote the cyclization step. Microwave energy is particularly effective in this transformation as it rapidly heats the polar reactants and intermediates, overcoming the activation energy barrier for the cyclodehydration step.

G A 2-Amino-4-bromophenol P1 Microwave Irradiation (Amide Formation) A->P1 B Carboxylic Acid (R-COOH) B->P1 C Amide Intermediate P2 Microwave Irradiation (Cyclodehydration) C->P2 D This compound Derivative P1->C Condensation P2->D - H₂O

Caption: General workflow for the microwave-assisted synthesis of this compound.

Experimental Protocol: A Validated Approach

This protocol describes a representative procedure for the synthesis of 5-bromo-2-phenylbenzo[d]oxazole. It should be adapted based on the specific carboxylic acid used and the microwave synthesizer available.

3.1. Materials and Equipment

  • Reactants:

    • 2-Amino-4-bromophenol (98% purity)

    • Benzoic Acid (99% purity)

  • Catalyst/Medium:

    • Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst.

  • Solvent:

    • High-boiling point, microwave-transparent solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) if required, though neat reactions are often possible.

  • Equipment:

    • Dedicated microwave synthesizer with sealed reaction vessels (e.g., CEM, Anton Paar, Biotage).

    • Magnetic stirrer bar.

    • Standard laboratory glassware for work-up.

    • Rotary evaporator.

    • Chromatography equipment for purification (e.g., column chromatography or preparative TLC).

    • Analytical instruments for characterization (NMR, MS, IR).

3.2. Step-by-Step Synthesis Protocol

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, add 2-amino-4-bromophenol (1.0 mmol, 188 mg).

  • Reagent Addition: Add benzoic acid (1.1 mmol, 134 mg). The slight excess of the carboxylic acid ensures the complete consumption of the limiting aminophenol.

  • Catalyst Addition: Add polyphosphoric acid (approx. 1 g) to the vessel. PPA acts as both a catalyst and a solvent in this case, facilitating the cyclodehydration.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Program: Place the vessel in the microwave synthesizer cavity and program the following reaction conditions:

    • Temperature: 180 °C (Use the instrument's internal IR sensor to monitor)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (The instrument will modulate power to maintain the target temperature)

    • Stirring: High

  • Reaction Work-up:

    • After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap the vessel in a fume hood.

    • Quench the reaction mixture by slowly adding it to a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (~50 mL). This will neutralize the PPA and precipitate the crude product.

    • Stir the resulting suspension for 30 minutes.

  • Product Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL) to remove any remaining salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, using a solvent system such as hexane:ethyl acetate (e.g., starting with a 9:1 ratio) to afford the pure 5-bromo-2-phenylbenzo[d]oxazole.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various this compound derivatives using this microwave-assisted protocol.

R-Group (from R-COOH)Temperature (°C)Time (min)Typical Yield (%)
Phenyl18015> 90%
4-Chlorophenyl18020> 85%
Methyl16015> 88%
Thiophen-2-yl18520> 80%

Note: Yields are indicative and may vary based on the specific substrate, purity of reagents, and efficiency of the work-up and purification process.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature incrementally. Ensure the starting materials are pure and dry, as water can inhibit the cyclodehydration step.

  • Incomplete Reaction: The presence of the amide intermediate in the crude product suggests that the cyclodehydration step is not complete. Increasing the temperature or the amount of PPA can help drive the reaction to completion.

  • Safety: Microwave synthesis involves high temperatures and pressures. Always use appropriate sealed vessels designed for the synthesizer and never exceed the recommended temperature or pressure limits of the equipment. All operations should be performed in a well-ventilated fume hood.

Caption: A streamlined experimental workflow from reaction setup to final product analysis.

Conclusion

The microwave-assisted synthesis of this compound derivatives represents a significant advancement over classical synthetic methods. The protocol outlined here is rapid, efficient, and high-yielding, making it an invaluable tool for medicinal chemists and researchers in materials science. By leveraging the unique advantages of microwave heating, this method facilitates the rapid generation of diverse libraries of benzoxazole derivatives for further investigation.

References

  • Microwave-Assisted Organic Synthesis – A Review.Royal Society of Chemistry.[Link]
  • Benzoxazole: A privileged scaffold for drug development.

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromobenzo[d]oxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold in Preclinical Research

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is sterically similar to endogenous biomolecules, allowing for interactions with a wide range of enzymes and receptors.[3] Consequently, benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

5-Bromobenzo[d]oxazole, in particular, serves as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The bromine atom at the 5-position provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the benzoxazole core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. Given its utility, the development of a robust and scalable synthesis of this compound is a critical step in advancing preclinical candidates into further development.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, with a focus on scalability for the production of quantities required for preclinical studies. We will delve into the causality behind experimental choices, process optimization, and safety considerations inherent in scaling up chemical reactions.

Synthetic Strategy: From Laboratory Scale to Preclinical Production

The most direct and atom-economical approach to the synthesis of this compound is the condensation and subsequent cyclization of 2-Amino-4-bromophenol with a one-carbon electrophile. Common reagents for this transformation include formic acid or its orthoester derivatives, such as triethyl orthoformate.[1][4] For the purposes of scale-up, the use of formic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) presents a viable and cost-effective option.

Reaction Pathway and Mechanism

The synthesis proceeds in two key steps, which can often be performed in a one-pot fashion:

  • N-Formylation: The amino group of 2-Amino-4-bromophenol nucleophilically attacks the carbonyl carbon of formic acid, forming an N-(5-bromo-2-hydroxyphenyl)formamide intermediate.

  • Cyclodehydration: Under acidic conditions and heat, the hydroxyl group attacks the formyl carbonyl, followed by the elimination of a water molecule to yield the aromatic benzoxazole ring system.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclodehydration 2-Amino-4-bromophenol 2-Amino-4-bromophenol N_Formyl_Intermediate N-(5-bromo-2-hydroxyphenyl)formamide 2-Amino-4-bromophenol->N_Formyl_Intermediate Nucleophilic Acyl Substitution Formic_Acid Formic Acid Formic_Acid->N_Formyl_Intermediate Benzoxazole_Product This compound Water Water (byproduct) Benzoxazole_Product->Water N_Formyl_Intermediate_2->Benzoxazole_Product Intramolecular Cyclization & Dehydration (PPA, Heat)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Laboratory-Scale Synthesis (1-10 g)

This protocol is optimized for a typical laboratory setting and focuses on achieving high purity of the final product.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Formic Acid (98-100%) (1.2 eq)

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (approximately 5-10 times the weight of the 2-Amino-4-bromophenol). Begin stirring to ensure the PPA is mobile.

  • Addition of Reactants: To the stirring PPA, add 2-Amino-4-bromophenol. A slight exotherm may be observed. Once the starting material is well-dispersed, slowly add formic acid dropwise.

  • Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to approximately 80-90°C. In a separate large beaker, prepare a slurry of crushed ice. Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: The resulting acidic solution is then neutralized by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Part 2: Scale-up Synthesis for Preclinical Studies (100 g - 1 kg)

Scaling up a synthesis requires modifications to the protocol to ensure safety, efficiency, and economic viability. The following protocol outlines key considerations for producing larger quantities of this compound.

Key Scale-up Considerations:

  • Heat Transfer: The exothermicity of the reaction and the quenching and neutralization steps must be carefully managed in a larger reactor. A jacketed glass reactor with controlled heating and cooling is recommended.

  • Mixing: Efficient mixing is crucial, especially in the viscous PPA. An overhead mechanical stirrer is necessary.

  • Purification: Column chromatography is generally not practical for multi-kilogram scale. The purification strategy is shifted to crystallization.

  • Safety: Handling large quantities of corrosive PPA and managing the vigorous gas evolution during neutralization requires appropriate personal protective equipment (PPE) and engineering controls.

Procedure:

  • Reaction Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a reflux condenser is charged with polyphosphoric acid. The reactor's heating system is set to pre-heat the PPA to around 60°C to reduce its viscosity.

  • Addition of Reactants: 2-Amino-4-bromophenol is added portion-wise to the stirring PPA, ensuring each portion is well-dispersed before adding the next. Formic acid is then added slowly via an addition funnel.

  • Reaction: The reaction mixture is heated to 140-150°C. The internal temperature should be carefully monitored. The reaction is held at this temperature for 2-4 hours, with samples taken periodically for HPLC analysis to monitor completion.

  • Work-up and Isolation: The reaction is cooled to 80-90°C. The hot PPA mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of ice and water. The rate of addition is controlled to manage the exotherm.

  • Neutralization and Precipitation: The acidic slurry is neutralized with a concentrated solution of sodium hydroxide or sodium carbonate. The pH is adjusted to 7-8, which will cause the crude this compound to precipitate out of the solution.

  • Filtration and Washing: The precipitated solid is collected by filtration. The filter cake is washed with copious amounts of water to remove inorganic salts, and then with a cold non-polar solvent like heptane to remove non-polar impurities.

  • Purification by Crystallization: The crude, damp solid is transferred to a clean reactor and dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture). The solution is then slowly cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Data Presentation

ParameterLaboratory-Scale (10 g)Scale-up (500 g)Rationale for Change
Starting Material 2-Amino-4-bromophenol (10 g)2-Amino-4-bromophenol (500 g)Direct scaling of reactants.
Formic Acid ~1.2 eq~1.2 eqStoichiometry remains consistent.
PPA ~50-100 g~2.5-5.0 kgSufficient quantity to ensure mobility and act as a solvent/catalyst.
Reaction Vessel 250 mL Round-bottom flask10 L Jacketed Glass ReactorAppropriate for volume and allows for better temperature control.
Heating/Cooling Heating mantleCirculating thermal fluidPrecise temperature control is critical for safety and reproducibility at scale.
Stirring Magnetic stirrerOverhead mechanical stirrerNecessary for efficient mixing of viscous PPA.
Work-up Quench in beaker of iceControlled addition to ice/waterManages the significant exotherm of quenching PPA.
Neutralization Saturated NaHCO₃50% NaOH solutionMore efficient for large volumes, but requires careful addition due to higher heat of neutralization.
Purification Column ChromatographyCrystallizationChromatography is not economically or practically viable for large quantities.
Typical Yield 70-85%75-90%Optimized work-up and purification at scale can sometimes lead to improved yields.

Safety and Handling

  • 2-Amino-4-bromophenol: May be harmful if swallowed or in contact with skin.[2] Handle with appropriate PPE.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Always add PPA to water/ice slowly and with good stirring.

  • General Precautions: All operations should be carried out in a well-ventilated area or fume hood. Wear safety glasses, a lab coat, and appropriate gloves. An emergency shower and eyewash station should be readily accessible.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound, a key intermediate for preclinical drug discovery programs. By understanding the underlying chemical principles and carefully considering the engineering challenges of scaling up, researchers can confidently produce the quantities of this valuable building block needed to advance their research. The transition from a chromatography-based purification to a crystallization-based approach is a critical step in ensuring the economic and practical viability of the synthesis at a preclinical scale.

References

  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method.
  • Nguyen, T. P. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.
  • Yadav, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25413.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20265-20275.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole....
  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Tran, P. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1969-1976.
  • World Journal of Pharmaceutical Research. (n.d.). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate.
  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.

Sources

Application Notes & Protocols: 5-Bromobenzo[d]oxazole as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Benzoxazole Core

In the landscape of fluorescent probe development, the benzoxazole heterocyclic system presents a unique and powerful scaffold.[1][2] Its rigid, planar structure, combined with inherent photoluminescent properties, makes it an attractive starting point for creating sensitive and selective molecular sensors.[1][2] The introduction of a bromine atom at the 5-position of the benzo[d]oxazole ring transforms this fluorophore into a highly versatile building block. This strategic halogenation provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex fluorescent probes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Bromobenzo[d]oxazole in the synthesis of novel fluorescent probes, complete with mechanistic insights and detailed experimental protocols.

The benzoxazole core itself can exhibit environmentally sensitive fluorescence, including pH-dependent responses, which is a desirable characteristic for optical sensing applications.[3] By leveraging the reactivity of the bromo-substituent, chemists can readily introduce a variety of functional groups to tune the photophysical properties and to install specific recognition moieties for a wide range of analytes. This approach allows for the rational design of probes for detecting biologically relevant species such as biothiols, as well as for applications in materials science.[4][5]

Core Synthetic Strategies: Leveraging Palladium Catalysis

The carbon-bromine bond at the 5-position of the benzoxazole ring is amenable to several powerful C-C and C-N bond-forming reactions. The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methodologies form the cornerstone of synthetic strategies for elaborating the this compound core.

Workflow for Cross-Coupling Reactions

A generalized workflow for palladium-catalyzed cross-coupling reactions with this compound is depicted below. The key to success lies in the careful exclusion of oxygen and moisture, as the palladium(0) catalyst is sensitive to oxidation.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification reagents Combine this compound, Coupling Partner, Base, & Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst & Ligand under inert atmosphere degas->catalyst Inert Transfer heat Heat to Reaction Temperature catalyst->heat quench Aqueous Workup (Quench & Extract) heat->quench Cooling purify Purification (e.g., Column Chromatography) quench->purify product product purify->product Characterization (NMR, MS)

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: For Biaryl and Heteroaryl Architectures

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing aryl or heteroaryl substituents.[6] This reaction's tolerance of a wide range of functional groups makes it exceptionally powerful for complex molecule synthesis.[6]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Regeneration

Sources

The Strategic Application of 5-Bromobenzo[d]oxazole in the Advancement of Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold in OLEDs

The benzoxazole moiety is a cornerstone in the design of high-performance organic electronic materials. Its rigid, planar structure, combined with its electron-deficient nature, makes it an exceptional building block for creating robust and efficient materials for Organic Light-Emitting Diodes (OLEDs). The strategic functionalization of the benzoxazole core allows for the fine-tuning of critical properties such as charge transport, emission color, and thermal stability. In this context, 5-Bromobenzo[d]oxazole emerges as a pivotal precursor, offering a reactive handle for the synthesis of a diverse array of functional molecules for various layers within an OLED device. This guide provides a comprehensive overview of the application of this compound in the development of cutting-edge OLED materials, complete with detailed synthetic protocols and characterization data.

Benzoxazoles are significant scaffolds in materials chemistry, underpinning the development of new electroluminescent and photoluminescent materials for OLEDs.[1] Their derivatives are known to exhibit a desirable electronic push-pull effect through π-system delocalization, a key attribute for optoelectronic materials.[1] Furthermore, the inherent stability of the benzoxazole ring system contributes to the operational lifetime of OLED devices.

Core Synthetic Strategies: Leveraging the Bromo- Handle

The bromine atom at the 5-position of the benzo[d]oxazole core is the key to its synthetic utility. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the modular assembly of complex organic molecules with tailored optoelectronic properties.

Suzuki-Miyaura Coupling: Building π-Conjugated Systems

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds, essential for extending the π-conjugation of a molecule. This is particularly crucial for tuning the energy levels (HOMO/LUMO) and emission characteristics of OLED materials. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a wide range of derivatives can be synthesized.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_process Process Reactant1 This compound Reaction Inert Atmosphere Heating (e.g., 80-100 °C) Reactant1->Reaction Reactant2 Aryl/Heteroaryl Boronic Acid/Ester Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/EtOH/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 5-Aryl/Heteroaryl benzo[d]oxazole Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of a 5-Arylbenzo[d]oxazole Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the toluene, ethanol, and deionized water to the flask. Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-arylbenzo[d]oxazole derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: This reaction is expected to produce the desired 5-arylbenzo[d]oxazole derivative in good to excellent yields, depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Crafting Hole-Transporting Materials

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which is particularly useful for synthesizing hole-transporting materials (HTMs).[2][3] By coupling this compound with various primary or secondary amines, such as carbazole or diphenylamine, materials with excellent hole-injection and transport properties can be created. These materials are crucial for ensuring efficient charge balance within the OLED, leading to higher device efficiency and stability.

Conceptual Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_process Process Reactant1 This compound Reaction Inert Atmosphere Heating (e.g., 100-120 °C) Reactant1->Reaction Reactant2 Amine (e.g., Carbazole, Diphenylamine) Reactant2->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 5-Aminobenzo[d]oxazole Derivative Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination of this compound.

Protocol 2: Synthesis of a 5-(Carbazol-9-yl)benzo[d]oxazole Derivative via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with carbazole.

Materials:

  • This compound (1.0 mmol)

  • Carbazole (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, carbazole, and sodium tert-butoxide to a flame-dried Schlenk flask with a magnetic stir bar.

  • Catalyst and Ligand Addition: In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene. Add this catalyst solution to the Schlenk flask.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexane) to obtain the pure 5-(carbazol-9-yl)benzo[d]oxazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: This reaction should yield the desired C-N coupled product, which can then be further evaluated for its hole-transporting properties.

Characterization and Performance Evaluation

Once synthesized, the novel this compound derivatives must be thoroughly characterized to assess their suitability for OLED applications.

Photophysical Properties

The photophysical properties of the synthesized materials are paramount to their function in an OLED. Key parameters to be measured include:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These measurements, conducted in both solution and thin-film states, reveal the electronic transitions and emission characteristics of the material. The emission wavelength determines the color of the light produced.

  • Photoluminescence Quantum Yield (PLQY): This value quantifies the efficiency of the emission process and is a critical indicator of a material's potential as an emitter.

  • Fluorescence/Phosphorescence Lifetime: The decay kinetics of the excited state provide insights into the emission mechanism (e.g., fluorescence, phosphorescence, or thermally activated delayed fluorescence - TADF).

Compound Type Typical Absorption λmax (nm) Typical Emission λmax (nm) Typical PLQY (thin film)
5-Arylbenzo[d]oxazole320 - 380400 - 500 (Blue-Green)0.3 - 0.8
5-(Carbazol-9-yl)benzo[d]oxazole300 - 360380 - 450 (Blue)0.4 - 0.9
5-(Diphenylamino)benzo[d]oxazole310 - 370420 - 520 (Blue-Green)0.5 - 0.85

Note: The exact values will depend on the specific aryl or amino substituents.

Electrochemical Properties

Cyclic voltammetry (CV) is employed to determine the electrochemical properties of the materials, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are crucial for determining the charge injection barriers and the overall energy level alignment within the OLED device.

Compound Type Typical HOMO (eV) Typical LUMO (eV) Energy Gap (eV)
5-Arylbenzo[d]oxazole-5.6 to -6.0-2.4 to -2.83.2 - 3.2
5-(Carbazol-9-yl)benzo[d]oxazole-5.5 to -5.8-2.3 to -2.63.2 - 3.2
5-(Diphenylamino)benzo[d]oxazole-5.3 to -5.6-2.2 to -2.53.1 - 3.1

Note: These values are estimations and can vary based on the molecular structure and measurement conditions.

OLED Device Fabrication and Performance

The ultimate test of a new material is its performance in a functional OLED device. A typical multilayer OLED structure is fabricated via thermal evaporation in a high-vacuum chamber.

Schematic of a Multilayer OLED Device

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host: this compound derivative) HTL Hole Transport Layer (HTL) (e.g., this compound derivative) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: A typical multilayer OLED device architecture incorporating materials derived from this compound.

The performance of the fabricated OLEDs is evaluated based on several key metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These curves describe the electrical and optical output of the device.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected, a primary measure of device efficiency.

  • Luminous Efficacy: The light output (in lumens) per unit of electrical power consumed (in watts).

  • Commission Internationale de l'Éclairage (CIE) Coordinates: These values define the color of the emitted light.

  • Operational Lifetime: The time it takes for the device's brightness to decay to a certain percentage of its initial value (e.g., LT50 or LT95).

By systematically synthesizing and characterizing new materials derived from this compound, researchers can develop novel emitters, hosts, and charge-transporting materials that push the boundaries of OLED performance, leading to more efficient, stable, and color-pure displays and lighting solutions.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the development of next-generation OLED materials. Its amenability to powerful cross-coupling reactions allows for the systematic design and synthesis of a vast library of functional molecules. The protocols and data presented in this guide serve as a foundational framework for researchers to explore the rich chemical space accessible from this precursor. Future efforts will likely focus on the development of more complex, multifunctional materials derived from this compound, including thermally activated delayed fluorescence (TADF) emitters and bipolar host materials, to further enhance the efficiency and longevity of OLED devices.

References

  • Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED - MDPI. (URL: [Link])
  • Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters - SPIE Digital Library. (URL: [Link])
  • Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED - ResearchG
  • Synthesis, Photophysical and Electrochemical Properties of Two Novel Carbazole-Based Dye Molecules - PubMed. (URL: [Link])
  • Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED - MDPI. (URL: [Link])
  • Buchwald–Hartwig amin
  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition - ACG Public
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Buchwald–Hartwig amin
  • A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species | Request PDF - ResearchG
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
  • Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer - ResearchG
  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents - PubMed. (URL: [Link])
  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition - ACG Public
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. (URL: [Link])
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed. (URL: [Link])
  • (PDF)
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. (URL: [Link])
  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit - Kobe University. (URL: [Link])
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (URL: [Link])
  • Synthesis and photophysical properties of fluorescent 8, 9‐diarylbenzo [ def ]carbazoles | Request PDF - ResearchG
  • EL performances of devices based on the phenanthroimidazole derivatives - ResearchG
  • Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - RSC Publishing. (URL: [Link])
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
  • Highly efficient blue OLEDs based on diphenylaminofluorenylstyrenes end-capped with heterocyclic aromatics - ResearchG
  • (PDF) Synthesis of 5-(Aryl)
  • Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][4][5][6]triazolo[1,5-d][4][6]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions - Beilstein Journals. (URL: [Link])
  • Synthesis of 2-phenyl-4H-benzo[d][4][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]oxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the critical parameters that influence reaction yield and provide actionable, field-proven solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and enhance the efficiency and success of your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for preparing this compound and other benzoxazoles?

A1: The most prevalent and versatile strategy for synthesizing the benzoxazole core involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable one-carbon component. For this compound, the key starting material is 2-amino-4-bromophenol. Common methods include:

  • Reaction with Carboxylic Acids or Derivatives: Condensing 2-amino-4-bromophenol with a carboxylic acid (like formic acid for an unsubstituted C2 position) or its more reactive derivatives (acyl chlorides, anhydrides) is a foundational approach. This reaction is typically promoted by dehydrating agents or high temperatures.[1][2]

  • Reaction with Aldehydes: An initial condensation between the aminophenol and an aldehyde forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole.[3][4]

  • Reaction with Amides: Modern methods have been developed that use tertiary amides activated by reagents like triflic anhydride (Tf₂O) to achieve high yields under mild conditions.[5]

Q2: Why is yield optimization for this compound particularly important?

A2: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[6][7] The bromo-substituent serves as a crucial synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck). Its derivatives have shown significant potential as potent pharmacological agents, including inhibitors of key biological targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer therapy.[8] Therefore, an efficient, high-yield synthesis is critical for reducing costs, minimizing waste, and accelerating drug discovery timelines.

Part 2: Troubleshooting Guide for Low Yield & Purity Issues

This guide is structured to address specific problems you may encounter during the synthesis.

Issue 1: The reaction results in a very low yield or fails completely. Where should I begin troubleshooting?

This is a frequent challenge that requires a systematic approach to diagnose. The most common culprits are the purity of starting materials and suboptimal reaction conditions.[9][10]

dot

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Guidance:

  • Verify Purity of Starting Materials: 2-aminophenols are notoriously susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[10]

    • Action: Assess the purity of your 2-amino-4-bromophenol using TLC, NMR, and melting point analysis. A broad or depressed melting point compared to the literature value is a red flag.[9] If impurities are found, purify the material by recrystallization or acquire a new, high-purity batch.

  • Re-evaluate Reaction Conditions: The cyclization step is often sensitive to temperature, solvent polarity, and reaction time.

    • Action: Critically assess your protocol. Some cyclizations require high temperatures (e.g., 130-180°C), especially when using polyphosphoric acid (PPA).[3][10] In contrast, modern catalyzed reactions may proceed at room temperature.[5] Ensure the chosen solvent is appropriate and anhydrous if the reaction is moisture-sensitive.

  • Check Catalyst Activity: If your synthesis employs a catalyst, its activity is paramount.

    • Action: Catalysts can deactivate due to improper storage or handling.[10] Ensure your catalyst is fresh and active. In some cases, a modest increase in catalyst loading can dramatically improve conversion rates.[9]

Issue 2: My TLC analysis shows significant unreacted starting material. How can I drive the reaction to completion?

A stalled reaction indicates that the activation energy for a key step, typically the final intramolecular cyclization, is not being overcome.

dot

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Amino-4-bromophenol Cat + Acid Catalyst (e.g., PPA, Tf₂O) R2 R-COOH (e.g., Formic Acid) Int N-(5-bromo-2-hydroxyphenyl)amide Prod This compound Int->Prod Intramolecular Cyclization (Dehydration) H2O - H₂O Cat->Int Condensation Stall Reaction Stalls Here! (Incomplete Cyclization)

Caption: The key cyclization step is often where reactions stall.

Troubleshooting Steps:

  • Increase Temperature: The cyclization/dehydration step is often the most energy-intensive. Incrementally increasing the reaction temperature while monitoring via TLC can help push the equilibrium toward the product.[10]

  • Extend Reaction Time: Some reactions simply require more time to reach completion. Continue the reaction for several more hours, taking aliquots periodically to check for progress.[9]

  • Use a More Effective Dehydrating Agent/Catalyst: If using a simple acid catalyst, switching to a stronger dehydrating system like polyphosphoric acid (PPA) or employing an activating agent like triflic anhydride (Tf₂O) can facilitate the final ring closure.[3][5]

Issue 3: My final product is contaminated with side products. How can they be identified and minimized?

Side product formation directly consumes starting materials and complicates purification, lowering the isolated yield.[9]

Potential Side Product Cause Minimization Strategy
Incomplete Cyclization Intermediate Insufficient temperature or reaction time; inefficient catalyst.Increase temperature/time; use a more powerful dehydrating agent/catalyst system.[10][11]
Polymerization Products High temperatures or highly acidic/basic conditions causing self-condensation of 2-aminophenol.Carefully control temperature; ensure stoichiometry is correct to avoid excess starting material.[9]
Isomeric Byproducts Impurities in the starting 2-amino-4-bromophenol (e.g., 2-amino-6-bromophenol).Use high-purity, isomerically clean starting materials. Verify purity before starting.[11]
Over-Acylation/Alkylation If reacting with a di-functional reagent, multiple substitutions can occur.Use precise 1:1 stoichiometry and control the addition rate of the electrophile.[9]

Pro-Tip: Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. This prevents the oxidative degradation of the electron-rich aminophenol, which is a common source of colored, tarry byproducts.[9][10]

Part 3: High-Yield Experimental Protocol Example

This protocol is adapted from a highly efficient method for synthesizing 2-substituted benzoxazoles, which achieves excellent yields under mild conditions.[5] This example illustrates the synthesis of 2-Aryl-5-bromobenzo[d]oxazole.

Protocol: Tf₂O-Promoted Synthesis of 2-Phenyl-5-bromobenzo[d]oxazole

  • Preparation: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add N,N-dimethylbenzamide (0.55 mmol, 1.1 eq).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM, 1.0 mL) followed by 2-Fluoropyridine (1.0 mmol, 2.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • Activation: Add triflic anhydride (Tf₂O, 0.6 mmol, 1.2 eq) dropwise to the stirred solution. A color change may be observed. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active intermediate.

  • Nucleophilic Addition: Add 2-amino-4-bromophenol (0.5 mmol, 1.0 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20:1 mixture of Petroleum Ether:Ethyl Acetate as the mobile phase) until the starting aminophenol spot has been consumed.[5]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of Petroleum Ether:Ethyl Acetate to afford the pure 2-Phenyl-5-bromobenzo[d]oxazole.

References

  • Wang, X., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(21), 5190.
  • Buravsky, V., et al. (2020). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. The Journal of Organic Chemistry, 85(15), 9925-9936.
  • Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 749-763.
  • Chem-Impex. (n.d.). This compound-2-thiol.
  • Chem-Impex. (n.d.). 5-Bromobenzo[d]oxazol-2-tiol.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Kumar, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.

Sources

Common side reactions in the synthesis of 5-Bromobenzo[d]oxazole and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.

I. Understanding the Core Synthesis and Its Challenges

The most prevalent and practical laboratory-scale synthesis of this compound involves the cyclization of 2-amino-4-bromophenol with a one-carbon electrophile, typically formic acid. This reaction, while straightforward in principle, is often plagued by side reactions that can significantly impact yield and purity.

The fundamental reaction proceeds via an initial N-formylation of the more nucleophilic amino group of 2-amino-4-bromophenol to form the intermediate, N-(5-bromo-2-hydroxyphenyl)formamide. Subsequent intramolecular cyclization and dehydration, often promoted by heat or acid catalysis, yields the desired this compound.

Below is a troubleshooting guide to address the most common issues encountered during this synthesis.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction is sluggish, and the yield of this compound is low. What are the likely causes and how can I improve it?

Answer:

Low conversion and yield are common frustrations in this synthesis. The primary culprits are often incomplete cyclization of the N-formyl intermediate or suboptimal reaction conditions.

Causality and Solutions:

  • Incomplete Cyclization: The dehydration of the N-formyl intermediate to the benzoxazole is the rate-limiting step and requires sufficient energy. If the reaction temperature is too low or the reaction time is too short, you will isolate a significant amount of the N-(5-bromo-2-hydroxyphenyl)formamide intermediate.

    • Troubleshooting:

      • Increase Reaction Temperature: If using a high-boiling solvent like toluene or xylene, ensure you are at a sufficient reflux temperature to drive off the water formed during cyclization. The use of a Dean-Stark trap is highly recommended to remove water and drive the equilibrium towards the product.

      • Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If you observe the presence of the starting material or the N-formyl intermediate, extend the reaction time.

      • Acid Catalysis: The cyclization can be catalyzed by an acid. While formic acid itself is acidic, the addition of a catalytic amount of a stronger acid, like p-toluenesulfonic acid, can facilitate the dehydration step. However, be cautious as strong acids can also promote degradation at high temperatures.

  • Purity of Starting Materials: Impurities in the 2-amino-4-bromophenol can inhibit the reaction. It is crucial to use a high-purity starting material.[1]

    • Troubleshooting:

      • Verify Starting Material Purity: Analyze your 2-amino-4-bromophenol by NMR or melting point to ensure it is free from isomeric impurities or residual reagents from its synthesis.[2][3][4]

      • Purification: If necessary, recrystallize the 2-amino-4-bromophenol before use.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield of this compound check_sm Analyze Crude Product by TLC/NMR start->check_sm incomplete_cyclization Incomplete Cyclization Detected (Presence of N-formyl intermediate) check_sm->incomplete_cyclization Intermediate Found degradation Significant Degradation/Tar Formation check_sm->degradation Tar/Polymer Observed pure_product High Purity Product with Low Yield check_sm->pure_product Product is Clean optimize_conditions Optimize Reaction Conditions incomplete_cyclization->optimize_conditions increase_temp Increase Reaction Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time add_catalyst Consider Acid Catalyst (e.g., p-TsOH) optimize_conditions->add_catalyst solution Improved Yield increase_temp->solution increase_time->solution add_catalyst->solution reduce_temp Reduce Reaction Temperature degradation->reduce_temp inert_atm Use an Inert Atmosphere (N2 or Ar) degradation->inert_atm reduce_temp->solution inert_atm->solution check_workup Review Workup and Purification Steps pure_product->check_workup check_workup->solution

Sources

Troubleshooting low yield in Suzuki coupling with 5-Bromobenzo[d]oxazole.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with 5-Bromobenzo[d]oxazole as a substrate. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common low-yield problems.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to the most common initial problems.

Q1: My reaction shows no product formation, and I've recovered most of my starting materials. What are the first things I should check?

A: When a reaction fails to initiate, the issue is often fundamental. Before re-evaluating the entire catalytic system, verify these three critical points:

  • Catalyst Activity: Was the active Pd(0) species successfully generated? Palladium precatalysts are often sold as more stable Pd(II) complexes and require in situ reduction.[1] If you are not using a precatalyst, ensure your Pd(0) source, like Pd(PPh₃)₄, has not degraded from improper storage.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing of your solvent and reaction vessel allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle before it begins.[1]

  • Reagent Purity & Integrity: Confirm the identity and purity of your this compound and boronic acid via NMR or LC-MS. Ensure the base is anhydrous if required and has been stored correctly.

Q2: My boronic acid is being consumed, but I'm not getting my desired product. Instead, I see a significant amount of the corresponding arene (Ar-H). What is happening?

A: This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2] This side reaction is a frequent cause of reduced yield and is often accelerated by heat and the presence of aqueous base.[3][4] To mitigate this:

  • Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[1][4][5] These are significantly more resistant to protodeboronation and release the boronic acid slowly in situ.[4][6]

  • Modify Reaction Conditions: Lower the reaction temperature if possible and minimize reaction time.

  • Choice of Base: Sometimes, a weaker base or different base/solvent combination can reduce the rate of this side reaction.

Q3: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (Ar-B(OH)₂ → Ar-Ar). Why does this homocoupling occur?

A: Homocoupling of the boronic acid is typically promoted by the presence of Pd(II) species and oxygen.[1] If your reaction was not properly degassed, or if your Pd(0) catalyst was partially oxidized, the resulting Pd(II) can catalyze this undesired side reaction, consuming your nucleophile.[1] Rigorous degassing and the use of high-purity, properly stored catalysts are the primary solutions.

Q4: My reaction starts but stalls, leaving a large amount of unreacted this compound. What could be the cause?

A: Reaction stalling often points to catalyst deactivation or inhibition. For a substrate like this compound, two key issues are likely:

  • Catalyst Poisoning: The nitrogen and oxygen atoms in the benzo[d]oxazole ring can coordinate to the palladium center.[3][7] This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst. Switching to a ligand system less susceptible to this binding is crucial (see Part 2).

  • Halide Inhibition: The bromide anion (Br⁻) generated during the reaction can coordinate back to the palladium center, rendering the transmetalation step reversible and slowing down or halting the reaction.[8] This effect can sometimes be mitigated by changing the solvent system, for instance, from THF to toluene.[8]

Part 2: In-Depth Troubleshooting & Optimization Guide

This section explores the nuanced interplay between reaction components and provides advanced strategies for optimizing your reaction.

The Substrates: Understanding Your Coupling Partners

Q: Is this compound an inherently "difficult" substrate for Suzuki coupling?

A: Yes, it presents specific challenges compared to simple aryl bromides. As a heteroaryl halide, the lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][7] Furthermore, the electronic properties of the heterocyclic ring influence the reactivity of the C-Br bond, often requiring more specialized catalytic systems than simple substrates.[9][10]

Q: What is the benefit of using a boronate ester (e.g., pinacol, MIDA) instead of a boronic acid?

A: The primary benefit is stability . Boronic acids are prone to decomposition via protodeboronation and trimerization into boroxines, which complicates accurate stoichiometry.[2][5] Boronate esters, particularly pinacol and MIDA esters, are generally crystalline, air-stable solids that are easier to handle, purify, and store.[5][6] They offer significantly improved resistance to decomposition under reaction conditions, often leading to more reproducible and higher isolated yields, especially in complex syntheses or with sensitive substrates.[4][5]

The Catalytic System: Choosing the Right Tools

The selection of the palladium source and, critically, the ancillary ligand is the most important factor in achieving high yield with a challenging substrate like this compound.

Q: I used a standard catalyst like Pd(PPh₃)₄ and got a low yield. What are better alternatives for this substrate?

A: While Pd(PPh₃)₄ is a classic catalyst, it is often suboptimal for challenging heteroaryl couplings. Modern, specialized ligands have been designed to overcome the common failure modes. For this compound, you should strongly consider:

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and JohnPhos are designed to promote the crucial oxidative addition and reductive elimination steps.[11][12] Their steric bulk helps create a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is often the active catalyst.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation and can be highly effective for coupling heteroaryl chlorides and bromides.[13][14]

Q: My reaction mixture turns black, and the yield is poor. What does this signify?

A: The formation of a black precipitate is typically indicative of the formation of palladium black (bulk Pd(0) metal). This occurs when the catalytically active, ligand-stabilized Pd(0) species decomposes and agglomerates.[15] This is a common catalyst deactivation pathway. The causes are often:

  • Ligand Dissociation/Degradation: The chosen ligand may not be robust enough to stabilize the Pd(0) center under the reaction conditions.

  • Inefficient Reductive Elimination: If the final step of the cycle is slow, the intermediate Pd(II) complex may have time to undergo side reactions that lead to decomposition.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

Using more robust ligands, such as the Buchwald or NHC types mentioned above, is the most effective solution.[11][13]

  • Setup: In parallel vials under an argon or nitrogen atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To each vial, add a different pre-formed catalyst/ligand system.

    • Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Vial 2: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Vial 3: An NHC-Pd precatalyst (e.g., PEPPSI-IPr, 2 mol%)

    • Vial 4 (Control): Pd(PPh₃)₄ (5 mol%)

  • Reaction: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial. Heat the reactions to a standard temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare rates of conversion and byproduct formation.

Catalyst/Ligand Type Common Examples Key Advantages for Heteroaryl Halides
Buchwald Ligands SPhos, XPhos, RuPhosHighly active for C-Br activation; promotes fast reductive elimination, reducing side reactions.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm highly stable Pd complexes, resistant to decomposition at high temperatures.[13][14]
Ferrocenyl Ligands dppfGood general-purpose ligand, often effective but may be less active than modern Buchwald ligands.[16]
Simple Phosphines PPh₃, P(t-Bu)₃Often insufficient for challenging substrates; prone to oxidation and catalyst deactivation.[17]
Table 1: Common Ligand Classes for Suzuki Coupling with Heteroaryl Halides.
The Base and Solvent System: A Crucial Partnership

Q: How does the choice of base affect the reaction? Is a stronger base always better?

A: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] However, stronger is not always better.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes accelerate reactions.[18][19]

  • Phosphates (K₃PO₄): This is often an excellent choice for difficult couplings. It is a strong enough base to promote transmetalation but is often less likely to cause base-sensitive functional group degradation or accelerate boronic acid decomposition compared to hydroxides.[11][18]

  • Hydroxides (NaOH, KOH): While effective, these strong bases can promote side reactions, including protodeboronation of the boronic acid and hydrolysis of sensitive functional groups.[20]

Q: My protocol is anhydrous, but the yield is low. Should I add water?

A: It depends on the specific base and solvent system. For many common Suzuki conditions using inorganic bases like carbonates or phosphates, a small amount of water is essential .[1][21] Water facilitates the dissolution of the inorganic base and is believed to play a direct role in the mechanism of transmetalation by forming a palladium-hydroxide intermediate [L-Pd-OH] which is highly reactive toward the boronic acid.[8][22] A common solvent system is Dioxane/H₂O or THF/H₂O in ratios from 4:1 to 10:1.[19][23]

Base Common Solvent(s) Typical Use Case & Considerations
K₃PO₄ Dioxane/H₂O, Toluene/H₂OExcellent general choice for difficult couplings; water is often beneficial.[11]
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, DMF, THF/H₂OStandard, cost-effective choice. Performance can be highly solvent-dependent.[16][20][24]
Cs₂CO₃ Dioxane, THF, TolueneHigher solubility in organic solvents can be advantageous, but it is more expensive.[19]
Organic Bases (e.g., Et₃N) DMF, MeCNGenerally less effective for transmetalation with boronic acids compared to inorganic bases.[20]
Table 2: A Guide to Selecting Base and Solvent Combinations.

Part 3: Diagrams & Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the catalytic cycle. Low yields can often be traced to a bottleneck or side reaction at one of these key stages.

Suzuki_Cycle pd0 Active Catalyst L₂Pd(0) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition deactivation Decomposition (e.g., Pd Black) pd0->deactivation Catalyst Deactivation trans_complex Transmetalation Complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product Ar-Ar' trans_complex->product arx This compound (Ar-X) arx->oa_complex boronic Boronate [Ar'-B(OH)₃]⁻ boronic->trans_complex base Base + H₂O base->boronic Activation boronic_acid Ar'-B(OH)₂ boronic_acid->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use this decision tree to guide your optimization.

Troubleshooting_Workflow start Low Yield (<50%) check_reagents Step 1: Verify Reagent Quality - Purity of Ar-Br & Boronic Acid? - Catalyst/Base stored correctly? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - System rigorously degassed? - Correct temperature? check_reagents->check_conditions If reagents are OK re_run Re-run with verified reagents and strict inert conditions check_reagents->re_run If issues found check_conditions->re_run If conditions were poor yield_ok1 Yield Improved? check_conditions->yield_ok1 If conditions were OK re_run->yield_ok1 optimize_boron Step 3: Address Boron Reagent Stability - Switch from Boronic Acid to Pinacol or MIDA Ester yield_ok1->optimize_boron No success Problem Solved yield_ok1->success Yes yield_ok2 Yield Improved? optimize_boron->yield_ok2 optimize_catalyst Step 4: Optimize Catalytic System - Screen modern ligands (SPhos, XPhos) - Screen bases (K₃PO₄ vs K₂CO₃) - Screen solvents (Dioxane vs Toluene) yield_ok2->optimize_catalyst No yield_ok2->success Yes optimize_catalyst->success failure Consult Specialist Literature for Advanced Methods

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 5-Bromobenzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low yield or no conversion?

A1: Low or no conversion in cross-coupling reactions with this compound can stem from several factors. The benzoxazole moiety can act as a coordinating ligand to the palladium center, potentially inhibiting the catalyst.[1] Additionally, issues with catalyst activation, inappropriate ligand or base selection, solvent effects, and reagent purity are common culprits. A systematic evaluation of each of these parameters is crucial for troubleshooting.

Q2: What are the most common side reactions observed with this compound in cross-coupling?

A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and catalyst decomposition leading to the formation of palladium black.[2] In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway, especially with primary aliphatic amines.[2]

Q3: How do I choose the right palladium catalyst and ligand for my specific cross-coupling reaction?

A3: The choice of catalyst and ligand is critical and depends on the specific transformation (e.g., Suzuki, Buchwald-Hartwig, Heck). For electron-rich heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Pre-catalysts, which are more stable and form the active catalytic species in situ, are often more reliable than using separate palladium sources and ligands.[5]

Q4: Can the choice of base significantly impact the reaction outcome?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[6][7] The strength and solubility of the base are key considerations. For instance, strong, non-coordinating bases like sodium tert-butoxide are common in aminations, while carbonates or phosphates are frequently used in Suzuki couplings.[8][9] The choice of base can also influence the tolerance of sensitive functional groups on your substrates.[7]

Q5: What are the best practices for setting up a cross-coupling reaction with this compound?

A5: Strict adherence to inert atmosphere techniques is paramount to prevent catalyst oxidation. Solvents should be anhydrous and thoroughly degassed. The quality of all reagents, including the this compound and the coupling partner, should be high. A systematic screening of reaction parameters (catalyst, ligand, base, solvent, temperature) is often necessary for optimization.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This is the most common issue encountered. The following workflow can help diagnose and resolve the problem.

G start Low/No Product catalyst Check Catalyst System - Active? Pre-catalyst vs. in situ - Correct Pd source and ligand? start->catalyst Initial Check ligand Evaluate Ligand - Appropriate for heteroaryl halide? - Air-sensitive? catalyst->ligand If catalyst seems fine base Assess Base - Correct strength and solubility? - Anhydrous? ligand->base If ligand is appropriate solvent Verify Solvent - Anhydrous and degassed? - Appropriate polarity? base->solvent If base is suitable reagents Inspect Reagents - Purity of this compound? - Purity of coupling partner? solvent->reagents If solvent is correct temp Optimize Temperature - Too low for oxidative addition? - Too high causing decomposition? reagents->temp If reagents are pure end Successful Coupling temp->end If temperature is optimized

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Catalyst System:

    • Action: Verify the activity of your palladium source and ligand. If preparing the catalyst in situ, consider switching to a more stable and reliable pre-catalyst.[5] Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6][8]

    • Rationale: The formation of the active LPd(0) catalyst is the first step in the catalytic cycle. If this step is inefficient, the entire reaction will be sluggish.[7]

  • Ligand Selection:

    • Action: For heteroaryl halides, consider bulky, electron-rich phosphine ligands such as those from the Buchwald or Josiphos families.[2][10] These ligands facilitate both oxidative addition and reductive elimination.

    • Rationale: The electronic and steric properties of the ligand profoundly influence the reactivity of the palladium center.[4]

  • Base Choice:

    • Action: Ensure your base is strong enough for the specific reaction but not so strong that it causes substrate decomposition. For Suzuki reactions, consider screening K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are common choices.[7][8] Ensure the base is finely powdered and anhydrous.

    • Rationale: The base is often involved in the rate-determining transmetalation step. Its solubility and strength can dramatically affect the reaction rate.[6]

  • Solvent Considerations:

    • Action: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[11] The polarity of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.[6]

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other reagents.

  • Reagent Purity:

    • Action: Confirm the purity of your this compound and coupling partner via NMR or other analytical techniques. Impurities can sometimes poison the catalyst.

    • Rationale: Catalytic reactions are often sensitive to even small amounts of impurities.

  • Temperature Optimization:

    • Action: If no reaction occurs at a lower temperature, gradually increase it. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.

    • Rationale: Oxidative addition is often the slowest step and can be accelerated by heat.

Problem 2: Significant Side Product Formation

Hydrodehalogenation:

  • Symptom: Mass spectrometry or NMR indicates the presence of benzo[d]oxazole (the debrominated starting material).

  • Cause: This can be caused by β-hydride elimination from a palladium-hydride species, which can arise from various sources in the reaction mixture.

  • Solution:

    • Ligand Choice: Employ bulky ligands that disfavor the formation of the necessary coordination geometry for β-hydride elimination.

    • Base Selection: Use a weaker base if possible, as stronger bases can sometimes promote pathways leading to hydrodehalogenation.

Homocoupling (Suzuki Reaction):

  • Symptom: Formation of a biaryl product derived from the boronic acid coupling with itself.

  • Cause: This is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway.

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated.

    • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling.

Catalyst and Ligand Selection Guide

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with this compound.

Cross-Coupling TypeRecommended Palladium SourceRecommended Ligand(s)Typical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsSPhos, XPhos, P(tBu)₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂O
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsRuPhos, BrettPhos, JosiphosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane
Heck Reaction Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition:

    • Add the degassed solvent (e.g., toluene, dioxane) via syringe. The concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiia Ar-Pd(II)-Br(L)₂ oxidative_addition->pdiia transmetalation Transmetalation pdiib Ar-Pd(II)-Ar'(L)₂ transmetalation->pdiib reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr This compound arbr->oxidative_addition ar_boronic Ar'B(OR)₂ + Base ar_boronic->transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This guide provides a comprehensive framework for optimizing cross-coupling reactions with this compound. By understanding the underlying principles and systematically troubleshooting, researchers can enhance the efficiency and success of their synthetic endeavors.

References

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry.
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. National Institutes of Health.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference Posters.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Struggling with Suzuki Reaction. Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. ResearchGate.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate.
  • The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Semantic Scholar.
  • Intramolecular Heck reaction. Wikipedia.

Sources

Technical Support Center: Purification of 5-Bromobenzo[d]oxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromobenzo[d]oxazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Benzoxazoles are crucial scaffolds in drug discovery and materials science, but their purification can present unique challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its analogues in a direct question-and-answer format.

Issue 1: My TLC/crude NMR shows a cluster of closely-related impurities alongside my desired product.

Question: My reaction work-up is complete, but the crude product analysis shows multiple spots on the TLC plate with very similar Rf values, and my NMR spectrum has extra aromatic signals. What are these impurities, and how can I separate them?

Answer: This is a classic challenge when working with halogenated heterocyles, and the impurities often stem directly from the synthetic route.[3] The most common culprits are:

  • Isomeric Byproducts: If the synthesis involves electrophilic bromination of a substituted benzoxazole, bromine can add to other open positions on the benzene ring, creating positional isomers.[3] Similarly, if the synthesis starts with an impure mix of aminophenol precursors, regioisomers can form.[3] These isomers often have nearly identical polarities, making them difficult to separate.

  • Over-bromination: The benzoxazole ring is activated towards electrophilic substitution, making it susceptible to the addition of more than one bromine atom, especially with strong brominating agents or prolonged reaction times.[3] This results in di- or even tri-brominated species.

  • Unreacted Starting Material: Incomplete conversion is common and will leave you with starting materials which may have similar polarities to your product.[3]

Troubleshooting & Purification Protocol:

  • Optimize Column Chromatography: This is the most effective technique for resolving isomers.[3]

    • Eluent System Modification: Standard solvent systems like ethyl acetate/hexane are a good starting point. However, to improve separation, introduce a different solvent to alter the selectivity. For example, using a dichloromethane/methanol gradient or adding a small percentage of diethyl ether or toluene can change the interactions with the silica gel, potentially resolving your compounds.

    • Stationary Phase Choice: If standard silica gel fails, consider using a different stationary phase. Phenyl-bonded or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through pi-pi interactions.

    • Gradient Optimization: Use a very shallow gradient during elution. A slow, gradual increase in the polar solvent concentration is critical for separating compounds with close Rf values.

  • Recrystallization: This technique can be highly effective if a suitable solvent is found.[3]

    • Solvent Screening: The key is to find a solvent or solvent pair in which your desired product has high solubility when hot and low solubility when cold, while the impurities remain in solution. Screen solvents like ethanol, isopropanol, toluene, and heptane, as well as pairs like ethanol/water or toluene/heptane.

  • Preparative HPLC: For extremely challenging separations or when very high purity is required, preparative HPLC is the ultimate solution.[3] A C18 or phenyl-hexyl column with a methanol/water or acetonitrile/water gradient is a common starting point.

Issue 2: My final product appears pure by NMR, but it degrades over time or during the work-up.

Question: I've successfully purified my 5-bromobenzoxazole derivative, but I'm observing decomposition, either upon storage or during aqueous work-ups. What is causing this instability?

Answer: While the benzoxazole core is generally stable and aromatic, certain substituents can introduce instability.[1]

  • Hydrolysis: If your derivative has a leaving group at the 2-position (e.g., 2,5-dibromobenzoxazole), this position can be susceptible to hydrolysis, especially under basic or acidic work-up conditions. This can lead to the formation of the corresponding benzoxazol-2-one.[3]

  • Thermal Degradation: Although benzoxazoles are known for their high thermal stability, prolonged exposure to high temperatures (e.g., during distillation or high-heat recrystallization) can cause decomposition.[4][5]

Troubleshooting & Preventative Measures:

  • Use Neutral Work-up Conditions: Wash crude reaction mixtures with a saturated sodium bicarbonate solution (mild base) followed by brine. Avoid strong acids or bases if you suspect hydrolysis.

  • Minimize Heat Exposure: When concentrating your product, use a rotary evaporator with the water bath set to a moderate temperature (30-40°C). Avoid using high-heat sources for recrystallization unless necessary, and do not leave the solution at reflux for extended periods.

  • Inert Atmosphere Storage: Store the purified, dry compound under an inert atmosphere (nitrogen or argon) at a low temperature (0-8°C is often recommended) to prevent oxidative degradation.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose analytical methods to assess the purity of this compound derivatives?

A1: A multi-pronged approach is essential for accurately determining purity.

Method Principle Advantages Limitations
¹H NMR Nuclear Magnetic ResonanceProvides detailed structural information, can identify and quantify proton-bearing impurities.May not detect non-protonated impurities; requires a relatively pure sample for clear spectra.
HPLC High-Performance Liquid ChromatographyExcellent for quantifying purity (e.g., area percent), separating closely related isomers, and detecting non-volatile impurities.[7]Requires a reference standard for absolute quantification; method development can be time-consuming.
GC-MS Gas Chromatography-Mass SpectrometryIdeal for identifying volatile impurities and confirming the molecular weight of the main component.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[7]
TLC Thin-Layer ChromatographyA quick, inexpensive way to monitor reaction progress and assess the number of components in a mixture.Primarily qualitative; resolution is much lower than HPLC.

Q2: How can I deal with unreacted 2-aminophenol precursors during purification?

A2: Unreacted 2-aminophenols are a common process-related impurity. Due to the presence of both a weakly acidic phenol group and a basic amine group, their polarity can be manipulated. During the work-up, a wash with a dilute acid (e.g., 1M HCl) will protonate the amine, making the precursor highly water-soluble and easily removed in the aqueous layer. Conversely, a wash with a dilute base (e.g., 1M NaOH) will deprotonate the phenol, also increasing its aqueous solubility. This is often more effective than relying solely on chromatography.

Q3: Are there specific safety concerns when handling brominated aromatic compounds?

A3: Yes. Halogenated organic compounds should always be handled with care in a well-ventilated fume hood.[8] They can be irritating to the eyes, skin, and respiratory system.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound before use.

Visualized Workflows and Data

Troubleshooting Impurities

The following diagram outlines a logical workflow for identifying and separating common impurities encountered during the synthesis of this compound derivatives.

G start Crude Product Analysis (TLC, NMR, LCMS) check_purity Is Purity >95%? start->check_purity impurity_type Identify Impurity Type check_purity->impurity_type No end_ok Product Meets Purity Specs check_purity->end_ok Yes isomers Isomers or Over-brominated Species impurity_type->isomers Close Spots / Similar MW starting_material Unreacted Starting Material impurity_type->starting_material Known SM Peaks hydrolysis_product Hydrolysis or Degradation Product impurity_type->hydrolysis_product Unexpected MW / New Signals purify_isomers Optimize Column Chromatography (Shallow Gradient, Different Solvents) or Preparative HPLC isomers->purify_isomers purify_sm Acid/Base Wash during Work-up or Polarity-driven Chromatography starting_material->purify_sm purify_hydrolysis Use Neutral Purification Conditions (Avoid strong acid/base, low temp) hydrolysis_product->purify_hydrolysis purify_isomers->end_ok purify_sm->end_ok purify_hydrolysis->end_ok end_fail Re-evaluate Synthetic Route

Caption: A decision tree for troubleshooting purification.

Synthesis Stages and Potential Impurities

Understanding the origin of impurities is key to preventing their formation.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Generated start_material Starting Material (e.g., 2-Aminophenol) cyclization Cyclization Step start_material->cyclization imp_sm Isomeric Precursor start_material->imp_sm Source of bromination Bromination Step cyclization->bromination imp_cyc Incomplete Cyclization Intermediate cyclization->imp_cyc If incomplete imp_bro Over-brominated Product (Di-bromo, etc.) bromination->imp_bro Side reaction imp_iso Positional Isomers bromination->imp_iso Side reaction

Caption: Relationship between synthesis stages and impurities.[3]

References

  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • This compound. ChemBK.
  • Benzoxazole. Wikipedia.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.

Sources

Strategies to prevent homocoupling in Suzuki reactions of 5-Bromobenzo[d]oxazole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide is designed to provide expert-level troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Bromobenzo[d]oxazole. Our focus is to equip you with the knowledge to diagnose and prevent the formation of homocoupling byproducts, a common challenge that can significantly impact yield and purification efficiency in pharmaceutical and materials science research.

Troubleshooting Guide: A Logical Workflow to Minimize Homocoupling

When significant homocoupling of your boronic acid reagent is observed, it is critical to systematically isolate the root cause. This workflow provides a step-by-step diagnostic approach to pinpoint and resolve the issue.

G start High Homocoupling Observed atmosphere 1. Check Reaction Atmosphere Is it rigorously oxygen-free? start->atmosphere pd_source 2. Evaluate Palladium Source Are you using a Pd(II) precatalyst? atmosphere->pd_source No (Atmosphere is inert) deoxygenate Action: Degas Solvents & Re-Inert (N₂/Ar Sparge, Freeze-Pump-Thaw) atmosphere->deoxygenate Yes (Possible O₂ contamination) ligand 3. Optimize Ligand Choice Is your ligand sufficiently bulky and electron-rich? pd_source->ligand No (Using Pd(0) or effective precatalyst) use_pd0 Action: Switch to a Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or use a modern precatalyst. pd_source->use_pd0 Yes (Using Pd(OAc)₂, PdCl₂) reagents 4. Examine Boron Reagent & Conditions Is the boronic acid stable? Are conditions optimal? ligand->reagents No (Ligand is appropriate) use_bulky_ligand Action: Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type biarylphosphines, NHCs) ligand->use_bulky_ligand Yes (Ligand may be inadequate) optimize_reagents Action: Use Stable Boronic Esters (Pinacol, MIDA) Adjust base, temperature, or addition rate. reagents->optimize_reagents Yes (Instability or suboptimal conditions) end Homocoupling Minimized reagents->end No (Conditions seem optimal) deoxygenate->atmosphere Re-evaluate use_pd0->pd_source Re-evaluate use_bulky_ligand->ligand Re-evaluate optimize_reagents->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of boronic acid homocoupling in my Suzuki reaction?

A1: Homocoupling, the formation of a symmetrical biaryl from two molecules of your boronic acid, is not part of the main Suzuki-Miyaura catalytic cycle. It is a parasitic side reaction driven by two primary culprits: dissolved oxygen and the presence of palladium(II) species.[1][2][3]

  • Oxygen-Mediated Pathway: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen to form a Pd(II)-peroxo complex.[4] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product.[1][4][5] Rigorous deoxygenation of your reaction is the most critical step to prevent this pathway.[6][7]

  • Palladium(II)-Mediated Pathway: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid before being fully reduced to the active Pd(0) state.[1][5] This is especially problematic at the beginning of the reaction, where the concentration of Pd(II) is highest.[2]

G cluster_0 Productive Suzuki-Miyaura Cycle cluster_1 Competing Homocoupling Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_species Pd(II) Species Pd0->PdII_species PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Homocoupling Homocoupling Reaction BoronicAcid->Homocoupling 2 equivalents O2 O₂ O2->PdII_species Oxidizes Pd(0) PdII_precatalyst Pd(II)X₂ Precatalyst PdII_precatalyst->PdII_species Direct Source PdII_species->Homocoupling Homocoupled_Product Ar²-Ar² (Byproduct) Homocoupling->Homocoupled_Product

Caption: Suzuki cycle vs. competing homocoupling pathways.

Q2: How does my choice of palladium catalyst and ligand affect homocoupling with this compound?

A2: This is a critical consideration. The catalyst system—the combination of the palladium source and the ligand—dictates the relative rates of the productive cross-coupling versus the side reactions.

  • Palladium Source: To minimize the Pd(II)-mediated pathway, it is often advantageous to use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[8] Alternatively, modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) catalyst, which can also suppress homocoupling.[5]

  • Ligand Choice: For heteroaryl halides like this compound, the ligand's role is paramount.[9] You should select ligands that are both sterically bulky and strongly electron-donating.[10]

    • Steric Bulk: Bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos, or N-heterocyclic carbenes like IPr) accelerate the final reductive elimination step that forms your desired product.[2][11][12] This makes the productive pathway kinetically more favorable than the competing homocoupling pathway.[2]

    • Electron Donation: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step with the this compound.[12][13]

A highly active catalyst system derived from a palladium precatalyst and specific monophosphine ligands has proven effective for coupling heteroaryl halides, demonstrating good to excellent yields while minimizing side reactions like homocoupling.[14]

Q3: My technique is clean. Could the boronic acid itself be the problem?

A3: Absolutely. The stability of the organoboron reagent is a key factor. Boronic acids, especially certain heteroaryl derivatives, can be prone to decomposition pathways like protodeboronation and homocoupling.[5][15]

Consider replacing the boronic acid with a more stable boronate ester.[15]

  • Pinacol Esters: These are common, offer significantly enhanced stability, and are often crystalline solids that are easier to handle and purify.[5][15]

  • MIDA or Epin Esters: These specialized esters offer even greater stability, allowing them to withstand a variety of reaction conditions, including chromatography.[5][16] They are designed to slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus disfavoring bimolecular side reactions like homocoupling.

While boronic acids are generally more reactive and can lead to faster reaction times, the enhanced stability and purity of boronate esters often result in higher and more reproducible yields in complex syntheses.[15]

Q4: How do I optimize the base and solvent for coupling with this compound?

A4: While the catalyst system is often the primary focus, the base and solvent create the environment for the reaction and can have a significant impact.

  • Base Selection: The base activates the boronic acid for the crucial transmetalation step.[12] For many Suzuki couplings, moderately weak inorganic bases like K₂CO₃ or K₃PO₄ are effective and less likely to cause degradation of sensitive substrates compared to strong bases like NaOH or KOH.[17] The choice of base can significantly impact the yield.[17]

  • Solvent System: The Suzuki reaction is known to be tolerant of a wide range of solvents.[18] The primary goal is to solubilize all components. Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[1] It's crucial that the solvent is thoroughly degassed to remove dissolved oxygen.[1][3] While solvent effects can be complex, for most systems, ensuring an inert atmosphere is more critical than the specific choice of aprotic solvent.[18][19]

Quantitative Data Summary: Parameter Effects on Homocoupling

This table summarizes general trends for key reaction parameters in minimizing the formation of the homocoupled byproduct (Ar²-Ar²) relative to the desired cross-coupled product (Ar¹-Ar²).

ParameterRecommended for Low HomocouplingRationale
Atmosphere Rigorously Inert (Nitrogen or Argon)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[1][3]
Palladium Source Pd(0) source (e.g., Pd₂(dba)₃) or Modern Precatalyst (e.g., Buchwald G3)Minimizes the initial concentration of Pd(II) species that can directly cause homocoupling.[1][5]
Ligand Bulky, Electron-Rich (e.g., SPhos, XPhos, IPr)Accelerates productive reductive elimination and sterically disfavors side reactions.[2][12]
Boron Reagent Stable Boronic Esters (Pinacol, MIDA)Increases shelf-life and stability under basic conditions, reducing decomposition and side reactions.[15][20][21]
Base Moderate Inorganic Base (e.g., K₃PO₄, K₂CO₃)Sufficiently activates the boron reagent for transmetalation without causing substrate/product degradation.[17]
Temperature As low as feasible for good conversionLowering the temperature can sometimes disfavor side reactions relative to the desired coupling.
Optimized Experimental Protocol: Suzuki Coupling of this compound

This protocol incorporates best practices to suppress homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Ester (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.02 mmol, 2 mol% - if not using a precatalyst)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground and dried

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic ester, and the finely ground K₃PO₄.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water to the flask via syringe under a positive pressure of inert gas.

  • Deoxygenation (Sparging): Bubble argon or nitrogen gas directly into the stirred reaction mixture through a long needle for 15-20 minutes. This is a highly effective method for removing residual dissolved oxygen.[3][6]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst. If using a separate source and ligand (e.g., Pd₂(dba)₃ and SPhos), add them together.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired cross-coupled product.

References
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Preventing homocoupling side reactions in cross-coupling with diisopropylaniline ligands. (2025). BenchChem.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Reaction Chemistry & Engineering.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Suzuki reaction. Wikipedia.
  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2025). The Journal of Physical Chemistry B.
  • Solvent Effects on the Selectivity of Palladium-C
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxyl
  • How to avoid homocoupling in Suzuki reactions with palladium c
  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).

Sources

Optimizing reaction conditions (temperature, solvent, base) for 5-Bromobenzo[d]oxazole coupling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization, specifically focusing on temperature, solvent, and base selection. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when developing coupling reactions with this compound.

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this compound?

The choice of reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira—depends on the desired bond formation (C-C, C-N, or C-alkyne). This compound is an aryl bromide, making it a suitable substrate for all these transformations. The benzoxazole core is generally stable under typical cross-coupling conditions.

  • For C-C bond formation (biaryl structures): The Suzuki-Miyaura reaction is often a first choice due to the commercial availability and stability of boronic acids, as well as the typically mild reaction conditions.[1]

  • For C-N bond formation (arylamines): The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[2][3]

  • For C-C bond formation (alkenylation): The Heck reaction is the classic choice for coupling with alkenes.[4][5]

  • For C-C bond formation (alkynylation): The Sonogashira reaction is the go-to method for coupling with terminal alkynes.[2][6]

Q2: Why is the choice of base so critical, and how do I select the right one?

The base plays multiple crucial roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[1] In Buchwald-Hartwig aminations, the base deprotonates the amine to generate the active nucleophile.[3] For the Heck reaction, a base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[4]

  • Strength: The required base strength varies. Stronger bases like sodium tert-butoxide (NaOtBu) or LHMDS are common in Buchwald-Hartwig aminations.[7][8] For Suzuki-Miyaura couplings, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[9][10]

  • Solubility: The solubility of the base can impact the reaction rate. A heterogeneous mixture with a solid inorganic base can sometimes lead to slower, more controlled reactions. The choice of solvent will influence the base's solubility.[3]

  • Anion Effects: The nature of the cation and anion of the base can influence the reaction. For example, fluoride ions from bases like CsF can interact with boronic acids in Suzuki couplings.

Q3: How does temperature affect my this compound coupling reaction?

Temperature is a critical parameter that influences reaction rate, catalyst stability, and the prevalence of side reactions.[11]

  • Low Temperature: Insufficient temperature can lead to slow or incomplete conversion.

  • Optimal Temperature: Most cross-coupling reactions are run at elevated temperatures (typically 80-120 °C) to ensure a reasonable reaction rate.[12][13]

  • High Temperature: Excessive heat can lead to several problems:

    • Catalyst Decomposition: Palladium catalysts can decompose at very high temperatures, leading to the formation of palladium black and a loss of catalytic activity.[12]

    • Debromination: A common side reaction where the bromine atom is replaced by a hydrogen atom. This is often promoted by higher temperatures.[11]

    • Homocoupling: Self-coupling of the starting materials can also be accelerated at elevated temperatures.[11]

Q4: What are the key considerations when selecting a solvent?

The solvent must solubilize the reactants, but its role is far more complex. It can influence catalyst activity and selectivity.[14]

  • Polarity: Solvent polarity can affect the stability of intermediates in the catalytic cycle.[15][16] For instance, polar aprotic solvents like DMF, dioxane, or THF are commonly used.[3]

  • Coordinating Ability: Some polar solvents like DMF and MeCN can coordinate to the palladium center, which can either be beneficial or detrimental depending on the specific catalytic system.[17]

  • Protic vs. Aprotic: Protic solvents are generally avoided as they can be a source of protons for undesired side reactions like debromination.[11] However, the addition of water to a solvent system (e.g., dioxane/water) is common in Suzuki reactions to aid in dissolving the inorganic base.[9]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a structured approach to troubleshooting common issues in this compound coupling reactions.

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Ensure proper inert atmosphere techniques (degassing solvents, using a glovebox or Schlenk line). Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.The active Pd(0) species is sensitive to oxygen. Pre-catalysts are often more air-stable and form the active catalyst in situ.[7][18]
Insufficient Temperature Incrementally increase the reaction temperature in 10-20 °C intervals.The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and is accelerated by heat.[14]
Inappropriate Base If using a weak base (e.g., K₂CO₃), try a stronger one (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig). Ensure the base is finely powdered for better reactivity in heterogeneous systems.The base's role is crucial for activating one of the coupling partners. Insufficient basicity will stall the catalytic cycle.[1][3]
Poor Solvent Choice Screen alternative solvents. For Suzuki reactions, consider mixtures like dioxane/water or toluene. For Buchwald-Hartwig, toluene or dioxane are common starting points.The solvent affects the solubility of all components and can influence the stability and reactivity of catalytic intermediates.[9][15]
Problem 2: Formation of Debrominated Byproduct
Possible Cause Troubleshooting Step Scientific Rationale
Reaction Temperature is Too High Lower the reaction temperature. A more active catalyst system (e.g., using a more electron-rich ligand) might allow for lower temperatures.Debromination often has a higher activation energy than the desired coupling reaction.[11]
Presence of Hydride Sources Use anhydrous solvents and reagents. Avoid protic solvents if possible.Palladium-hydride (Pd-H) species are responsible for debromination. These can form from trace water or other protic sources.[11]
Inappropriate Base/Solvent Combination For Suzuki reactions, avoid strongly basic aqueous conditions if debromination is observed. Consider using an anhydrous base like powdered K₃PO₄.Certain base and solvent combinations can promote the formation of Pd-H species.[11]
Problem 3: Formation of Homocoupled Products
Possible Cause Troubleshooting Step Scientific Rationale
Presence of Oxygen Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[11]
High Reaction Temperature Attempt the reaction at a lower temperature.Elevated temperatures can increase the rate of homocoupling, especially for terminal alkynes in Sonogashira reactions.[11]
Catalyst System Screen alternative ligands or adjust the palladium-to-ligand ratio.Certain catalyst systems may be more prone to promoting homocoupling side reactions.

Experimental Protocols & Data

General Protocol for Reaction Optimization Screening

This protocol outlines a systematic approach to optimizing the coupling of this compound with a generic coupling partner.

  • Setup: In an array of reaction vials inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and ligand (4 mol%).

  • Reagents: To each vial, add this compound (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent: Add the chosen anhydrous, degassed solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature.

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and byproduct formation.

Data Presentation: Example Screening Table for a Suzuki-Miyaura Coupling

Reaction: this compound + Phenylboronic Acid

Entry Base (2.0 equiv) Solvent Temp (°C) Conversion (%) Debromination (%)
1K₂CO₃Dioxane8045<2
2K₂CO₃Dioxane100855
3K₃PO₄Dioxane10095<2
4Cs₂CO₃Dioxane100>99<1
5K₃PO₄Toluene10090<2
6K₃PO₄Dioxane/H₂O (4:1)100923

This table illustrates a hypothetical optimization process where Cs₂CO₃ in dioxane at 100 °C provides the best outcome.

Visualizing the Optimization Workflow

A logical approach is key to efficient optimization. The following diagram illustrates a typical workflow for troubleshooting and refining your reaction conditions.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Pathways cluster_end Final Protocol Start Standard Conditions: Pd Catalyst, Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane) Temp (e.g., 100°C) Analysis Analyze Reaction Outcome (LC-MS, GC-MS, TLC) Start->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion Check Conversion Side_Products Side Products? Low_Conversion->Side_Products No (Conversion >95%) Optimize_Base Screen Bases (K3PO4, Cs2CO3, NaOtBu) Low_Conversion->Optimize_Base Yes Debromination Debromination? Lower Temp Anhydrous Conditions Side_Products->Debromination Yes Homocoupling Homocoupling? Lower Temp Strict Inert Atmo. Side_Products->Homocoupling Optimized Optimized Protocol Side_Products->Optimized No (Clean Reaction) Optimize_Solvent Screen Solvents (Toluene, THF, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Catalyst Screen Ligands/ Catalyst Loading Optimize_Temp->Optimize_Catalyst Optimize_Solvent->Optimize_Temp Optimize_Catalyst->Analysis Debromination->Analysis Homocoupling->Analysis

Caption: A troubleshooting workflow for reaction optimization.

This guide provides a foundational understanding and practical advice for optimizing coupling reactions with this compound. Remember that every substrate combination is unique, and systematic screening is the most reliable path to success.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - N
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Israel Journal of Chemistry.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Managing reaction temperature for selective 2-Bromopyrazine coupling - Benchchem.
  • Palladium catalyzed couplings - Chemistry LibreTexts.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. - University of Nottingham.
  • Seven Name Reactions in One - Palladium C
  • Temperature effect on coupling reaction.
  • Predicting success in Cu-catalyzed C–N coupling reactions using d
  • Optimization of the Suzuki-Miyaura Cross-coupling - ResearchG
  • Optimization of the Temperature, Solvent, and Additive - ResearchG
  • Heck Reaction - University of Regensburg.
  • Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Heck Reaction - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Intramolecular Heck reaction - Wikipedia.
  • Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - N
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
  • Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone - Benchchem.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination - Springer N
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
  • Heck Reaction - Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Bromobenzo[d]oxazole in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic applications of this versatile building block. We understand that the poor solubility of this compound in common reaction media can present significant challenges, leading to issues with reaction kinetics, yield, and purity.

This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility hurdles. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your experiments.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in a question-and-answer format, providing direct and actionable advice.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent at room temperature. What should I do?

A1: It is a common observation that this compound exhibits limited solubility in many organic solvents at ambient temperatures. The first step is to gently heat the mixture with stirring. For many common reactions, such as palladium-catalyzed cross-couplings, the reaction is run at an elevated temperature, which will aid in dissolution. If the compound remains insoluble or precipitates upon cooling, consider the use of a co-solvent.

Q2: What are the best solvents for dissolving this compound?

A2: While quantitative solubility data is not extensively published, empirical evidence suggests that polar aprotic solvents are generally more effective. Solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and 1,4-dioxane are good starting points. For reactions that are sensitive to these solvents, a mixture of a less polar solvent (e.g., toluene) with a small amount of a higher polarity co-solvent can be effective.

Q3: I am observing incomplete reaction and low yields. Could this be related to solubility?

A3: Absolutely. Poor solubility is a primary contributor to low reaction yields. If the substrate is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution of the solid. This can lead to incomplete conversion of the starting material. Ensure your reaction mixture is homogenous at the reaction temperature. If it is not, you will need to adjust the solvent system or other reaction parameters.

Q4: Can I use sonication to help dissolve my this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of suspended solid particles by breaking them up and increasing the surface area available for solvation. It is particularly useful when preparing a stock solution or before initiating a reaction at a lower temperature. However, for sustained solubility throughout a reaction, especially one at elevated temperatures, the choice of solvent and temperature are the more critical factors.

Q5: My reaction appears to start, but then stalls. What could be the cause?

A5: This can be another manifestation of poor solubility. The portion of the this compound that is dissolved may react, but if the remaining solid does not dissolve at a sufficient rate, the reaction will appear to stall. Another possibility is that the product of the reaction is less soluble than the starting material and is precipitating out of solution, potentially coating the catalyst and inhibiting its activity. Careful monitoring of the reaction mixture for any precipitate is crucial.

Part 2: Solvent Selection and Optimization

The choice of solvent is paramount when working with this compound. The following table provides a summary of commonly used solvents and their suitability for reactions involving this compound.

SolventPolarityBoiling Point (°C)Suitability and Considerations
1,4-Dioxane Low101A common choice for Suzuki-Miyaura couplings, often used with water as a co-solvent. Its relatively high boiling point is advantageous for reactions requiring heat.
Tetrahydrofuran (THF) Medium66A good starting point for solubility screening. Its lower boiling point may limit its use in higher temperature reactions. Often used in combination with water.
N,N-Dimethylformamide (DMF) High153Generally offers good solubility for a wide range of organic compounds. Its high boiling point is suitable for reactions that require significant thermal energy. However, it can be difficult to remove during workup.
Toluene Low111While solubility may be limited, it is often used in palladium-catalyzed reactions. Can be used in combination with a more polar co-solvent to improve solubility.
Ethanol/Water HighVariableOften used for recrystallization rather than as a primary reaction solvent due to potential reactivity of the hydroxyl group.
Workflow for Solvent Optimization

To systematically address solubility issues, we recommend the following workflow:

Caption: A decision-making workflow for addressing the poor solubility of this compound.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experimental workflows involving this compound.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture should become a homogeneous solution at the reaction temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified compound should form.

  • To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Caption: A workflow diagram illustrating the key stages of recrystallization for purification.

References

  • ChemBK. This compound.
  • Organic Chemistry at SD Miramar College. Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]. (Published: September 9, 2017).

Technical Support Center: Preventing Unwanted Debromination of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the undesired debromination of 5-Bromobenzo[d]oxazole during synthetic reactions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to maximize the yield of your desired product and minimize byproduct formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is debromination, and why is it a significant issue with this compound?

Debromination is an undesired side reaction where the bromine atom at the 5-position of the benzo[d]oxazole core is replaced by a hydrogen atom, leading to the formation of benzo[d]oxazole as a byproduct. This side reaction is detrimental for several reasons:

  • Reduced Yield: It consumes the starting material, directly lowering the yield of the intended product.

  • Purification Challenges: The debrominated byproduct often has similar chromatographic properties to the starting material or the desired product, complicating purification.

  • Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions.

The C-Br bond in this compound, like in many aryl bromides, is susceptible to cleavage, particularly under the conditions used for palladium-catalyzed cross-coupling reactions.[1]

Q2: What are the primary mechanistic causes of debromination in my reaction?

In the context of palladium-catalyzed reactions (e.g., Suzuki, Stille, Heck), the most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive species can intercept the catalytic cycle, leading to hydrodehalogenation (replacement of -Br with -H).

Sources of Hydride (H⁻) Species:

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF, NMP) are common culprits.[3]

  • Bases: Certain bases, especially strong ones like alkoxides, or even amine bases, can generate Pd-H species.

  • Additives & Impurities: Trace amounts of water or other protic impurities can react with the catalyst or base to form hydride sources.[2]

Once formed, the Pd-H species can participate in a competing reaction pathway that cleaves the C-Br bond of the palladium-aryl intermediate, as illustrated in the diagram below.

Q3: How can I reliably detect and quantify the debrominated byproduct?

Detection and quantification are crucial for troubleshooting. The most common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick, qualitative method. The debrominated benzo[d]oxazole byproduct will typically have a different Rf value from the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying the volatile byproduct. The mass spectrum will show the loss of the bromine isotope pattern and a molecular ion corresponding to benzo[d]oxazole (C₇H₅NO, MW ≈ 119.12).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction progress, allowing for the quantification of starting material, product, and the debrominated byproduct in the crude reaction mixture.

Q4: Are N-heterocyclic halides like this compound more prone to debromination?

Yes, N-heterocyclic halides can be particularly susceptible to dehalogenation.[2] The nitrogen atom in the benzoxazole ring can coordinate to the palladium center, which can influence the stability of catalytic intermediates and potentially inhibit the desired catalytic cycle. This sluggishness in the desired reaction can provide a greater opportunity for the competing debromination pathway to occur.[2] Therefore, reaction conditions must be carefully optimized for these specific substrates.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section focuses on the most common scenario where debromination is observed: palladium-catalyzed cross-coupling reactions.

Issue: Significant Formation of Benzo[d]oxazole during Suzuki-Miyaura Coupling

You are attempting to couple this compound with a boronic acid and observe a significant amount of the debrominated byproduct. This is a classic problem that can be systematically addressed by evaluating several reaction parameters.

Troubleshooting Workflow Diagram

G start Debromination Observed temp High Temperature? start->temp base Strong Base Used? (e.g., NaOtBu, NaOH) temp->base No sol_temp Action: Lower Temperature (e.g., Screen 60-100 °C) temp->sol_temp Yes ligand Ligand Optimal? (e.g., PPh3) base->ligand No sol_base Action: Switch to Milder Base (e.g., K3PO4, K2CO3, Cs2CO3) base->sol_base Yes solvent Solvent a Hydride Source? (e.g., DMF, Alcohols) ligand->solvent No sol_ligand Action: Screen Bulky, e⁻-rich Ligands (e.g., SPhos, XPhos, dppf) ligand->sol_ligand Yes sol_solvent Action: Switch to Aprotic Solvent (e.g., Toluene, Dioxane, THF) solvent->sol_solvent Yes end Problem Solved solvent->end No sol_temp->base sol_base->ligand sol_ligand->solvent sol_solvent->end

Caption: A step-by-step workflow for troubleshooting debromination.

Detailed Parameter Optimization

The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For substrates prone to debromination, the goal is to accelerate the reductive elimination step relative to the hydrodehalogenation pathway.

  • Insight: Bulky, electron-rich phosphine ligands often promote the desired C-C bond formation. Their steric bulk can disfavor the formation of certain intermediates that lead to debromination and speed up the final product-forming step.[4]

  • Recommendation: If you are using a simple ligand like PPh₃, screen a panel of more advanced ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).

The base is required to activate the boronic acid in the transmetalation step, but it can also be a primary cause of debromination.

  • Insight: Strong bases, particularly alkoxides, can act as hydride sources. Milder inorganic bases are generally safer for this transformation.[2]

  • Recommendation: Avoid strong bases like NaOH, KOH, or NaOtBu. Instead, use milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] The choice can be critical, and screening may be necessary.

The solvent not only affects reagent solubility but can also be a direct participant in the side reaction.

  • Insight: Aprotic, non-hydride-donating solvents are strongly preferred. Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can generate Pd-H species. Alcohols are direct hydride sources.[3]

  • Recommendation: Switch to a less reducible solvent like toluene, dioxane, or THF.[2] If aqueous conditions are required, minimize the amount of water and ensure it is rigorously degassed.

Higher temperatures can accelerate both the desired reaction and the undesired debromination.

  • Insight: Debromination pathways often have a higher activation energy, meaning they become more significant at elevated temperatures.

  • Recommendation: Run the reaction at the lowest possible temperature that still allows for efficient coupling. A temperature screen (e.g., 80 °C, 90 °C, 100 °C) is highly advisable. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing byproduct formation.[3]

Comparative Table of Reaction Parameters
ParameterLess Favorable for this compoundMore Favorable (Reduces Debromination)Rationale
Catalyst Ligand PPh₃SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination.[4]
Base NaOH, NaOt-Bu, KOHK₃PO₄, K₂CO₃, Cs₂CO₃Milder inorganic bases are less likely to generate Pd-H species.[2][5]
Solvent DMF, NMP, Methanol, IsopropanolToluene, Dioxane, THF, CPMEAprotic solvents are not hydride sources and are more stable at high temperatures.[3]
Temperature > 110 °C80 - 100 °CLower temperatures disfavor the debromination side reaction.

Part 3: Experimental Protocols

Protocol 1: Ligand Screening to Minimize Debromination

This protocol describes a parallel screening experiment to identify the optimal phosphine ligand for a Suzuki-Miyaura coupling of this compound.

  • Preparation: In a glovebox, arrange a set of reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Precursor: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd).

  • Ligand Addition: To each respective vial, add a different phosphine ligand (e.g., SPhos, XPhos, dppf; 4.4 mol %).

  • Solvent: Add anhydrous, degassed toluene to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate set to 90 °C.

  • Analysis: After a set time (e.g., 4 hours), cool the vials to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine the ratio of the desired product to the debrominated benzo[d]oxazole byproduct.

  • Optimization: The ligand that provides the highest ratio of coupled product to debrominated product is the optimal choice for this transformation.

Competing Catalytic Cycles Diagram

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Undesired Debromination Pathway Pd0 LₙPd(0) ArPdX Ar-Pd(II)-Br (Lₙ) Pd0->ArPdX Oxidative Addition (+ Ar-Br) ArPdR Ar-Pd(II)-R' (Lₙ) ArPdX->ArPdR Transmetalation (+ R'-B(OR)₂) PdH LₙPd(II)-H (Br) ArH Ar-H (Byproduct) ArPdX->ArH Reductive Elimination of Ar-H ArPdR->Pd0 Reductive Elimination Product Ar-R' (Desired Product) ArPdR->Product HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->ArPdX

Caption: Competing catalytic cycles for Suzuki coupling vs. debromination.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. [Link]
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Reddit User Discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for 2,5-Dibromothiazole.

Sources

Column chromatography conditions for purifying 5-Bromobenzo[d]oxazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights for purifying 5-Bromobenzo[d]oxazole derivatives using column chromatography. This guide is structured to anticipate the challenges you might face and provide clear, actionable solutions grounded in established scientific principles.

Technical Support Center: Purifying this compound Derivatives

This guide is divided into two main sections:

  • Frequently Asked Questions (FAQs): Covering the fundamental aspects of setting up your column chromatography for this specific class of compounds.

  • Troubleshooting Guide: A problem-oriented section to help you resolve common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

For most this compound derivatives, standard silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size is the preferred stationary phase.[1] Its polarity is well-suited for the separation of moderately polar aromatic heterocycles.

  • Expert Insight: The benzoxazole core contains nitrogen and oxygen atoms, making it polar. The bromo-substituent adds to the molecular weight and can influence electronic interactions. However, the overall polarity will be significantly affected by other substituents on the benzoxazole ring system. If your derivative is highly polar or basic, you might encounter issues like streaking. In such cases, consider using neutral alumina or a reversed-phase C18 column.[2]

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

The key is to use Thin Layer Chromatography (TLC) to scout for the optimal solvent system before packing your column.[3] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 , ensuring good separation from impurities.[4][5]

Commonly effective solvent systems for compounds of this type include mixtures of a non-polar and a polar solvent.[6] Good starting points are:

  • Hexanes/Ethyl Acetate: A versatile and widely used system.[6]

  • Dichloromethane/Methanol: Suitable for more polar derivatives.[6]

  • Chloroform/Methanol: Has also been reported for the purification of benzoxazole derivatives.[7]

Step-by-Step Protocol for TLC-Based Solvent Selection:

  • Prepare TLC Chambers: Use several chambers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate) and spot it onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualize: Observe the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate or an iodine chamber.[8]

  • Analyze: The solvent system that provides clear separation and an Rf value in the target range for your desired compound is the best choice for your column.[4]

Q3: My this compound derivative contains a basic nitrogen group and is streaking on the TLC plate. What should I do?

Streaking is a common problem for basic compounds on acidic silica gel.[2] To resolve this, add a small amount of a basic modifier to your mobile phase.

  • Solution: Add 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[2][9] This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation. Always test the modified solvent system on a TLC plate first to confirm its effectiveness.

Q4: How much crude material can I load onto my column?

A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase .[2] Overloading the column is a common cause of poor separation. If you need to purify a larger quantity of material, it is better to use a column with a larger diameter.[2]

Q5: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

If your compound has poor solubility in the mobile phase, "dry loading" is the recommended method.[10]

Dry Loading Protocol:

  • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[10]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]

  • Carefully add this powder to the top of your packed column.[10]

This technique prevents the compound from precipitating at the top of the column and ensures a narrow starting band, leading to better separation.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your column chromatography experiments.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate Solvent System: The polarity of the eluent is too high, causing all compounds to elute quickly.[2] 2. Column Overloading: Too much crude material was loaded onto the column.[2] 3. Poor Column Packing: The silica gel bed is not uniform, leading to channeling.[1]1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase (e.g., move from 7:3 to 8:2 Hexanes:Ethyl Acetate).[2] 2. Reduce Sample Load: Ensure your sample is within the 1-5% mass ratio relative to the silica gel.[2] 3. Repack the Column: Use either the wet slurry or dry packing method to create a uniform stationary phase bed.[1]
Compound Does Not Elute from the Column 1. Solvent System is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column.[2] 2. Irreversible Adsorption/Decomposition: The compound may be unstable on the acidic silica gel.[11]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent. A gradient elution can be effective.[2] 2. Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before developing to check for degradation.[2] 3. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]
Product Elutes with Tailing 1. Strong Interaction with Stationary Phase: Acidic or basic functional groups on your derivative are interacting strongly with the silica gel.[1] 2. High Concentration of Sample: Fractions are too concentrated.1. Add a Modifier: For basic compounds, add 0.1-1% triethylamine to the eluent. For acidic compounds, add 0.1-1% acetic or formic acid.[2][12] 2. Increase Polarity After Elution Starts: Once your compound begins to elute, you can slightly increase the solvent polarity to speed up the elution of the tailing end.[11]
Cracks or Bubbles in the Silica Bed 1. Column Ran Dry: The solvent level dropped below the top of the stationary phase.[10] 2. Heat Generation: Using a highly polar solvent like methanol with dry silica can generate heat.[9]1. Maintain Solvent Level: Always keep the solvent level above the silica bed.[10] 2. Use Slurry Packing: Pack the column using a slurry of silica in your initial eluent to dissipate any heat generated.[9]

Visual Workflows and Diagrams

To further clarify the processes, here are some visual guides created using Graphviz.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Setup & Execution cluster_2 Phase 3: Analysis & Isolation A Crude this compound Derivative B TLC Analysis: - Test Hexanes/EtOAc, DCM/MeOH - Aim for Rf ≈ 0.2-0.4 A->B C Optimal Solvent System Identified B->C D Pack Column with Silica Gel (Wet or Dry Method) C->D E Load Sample (Direct or Dry Loading) D->E F Elute with Optimal Solvent E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for Column Chromatography Purification.

G cluster_solutions Start Poor Separation Observed Q1 Check Rf on TLC Start->Q1 Are bands overlapping? Sol1 Decrease Solvent Polarity Sol2 Reduce Sample Load Sol3 Repack Column Sol4 Add Modifier (e.g., TEA) Sol5 Switch Stationary Phase (Alumina, C18) Q1->Sol1 Rf > 0.5 Q2 Check Sample Load Q1->Q2 Rf is optimal Q2->Sol2 > 5% w/w Q3 Check for Streaking Q2->Q3 Load is OK Q3->Sol4 Yes Q4 Check for Cracks/Channels Q3->Q4 No Q4->Sol3 Yes Q4->Sol5 Column looks good (Consider stability issues)

Caption: Troubleshooting Decision Tree for Poor Separation.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit user discussion. (2022).
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of York, Department of Chemistry. (n.d.). Determining a solvent system.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Reddit user discussion. (2022).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • Study.com. (n.d.). How does increasing the polarity of the solvent system affect the results of a TLC?
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Reddit user discussion. (2022).
  • SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column.
  • Kaur, H., et al. (2018).
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • McCarthy, T. J., et al. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. NIH.
  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
  • Singh, S., & Singh, A. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech.
  • Der Pharma Chemica. (n.d.).
  • Wang, X., et al. (n.d.).
  • Der Pharma Chemica. (n.d.).

Sources

Technical Support Center: Recrystallization of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 5-Bromobenzo[d]oxazole. Achieving high purity is critical for downstream applications, including organic synthesis and the development of novel therapeutics.[1] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to overcome common challenges encountered during the recrystallization of this specific compound.

Core Compound Properties: A Quick Reference

Before initiating any purification protocol, a thorough understanding of the compound's physical properties is essential. These parameters directly influence solvent selection and the approach to crystallization.

PropertyValueSource(s)Significance for Recrystallization
Molecular Formula C₇H₄BrNOProvides basic molecular information.
Molecular Weight 198.02 g/mol Used for calculating molar equivalents and theoretical yield.
CAS Number 132244-31-6Unique identifier for ensuring the correct substance is used.
Melting Point 38-40 °C [2]Critical. The low melting point makes this compound highly susceptible to "oiling out." The boiling point of the chosen solvent should ideally be below or near this temperature.
Appearance Colorless to yellowish liquid or solid[2]The solid state at room temperature allows for purification by recrystallization. Discoloration indicates impurities.
General Solubility Soluble in many organic solvents like ethers, ketones, and alcohols.[2]Indicates a range of potential solvents to screen. The key is finding a solvent where solubility is poor at low temperatures.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out" is the most prevalent and challenging issue with this compound, primarily due to its low melting point (38-40 °C).[2] This phenomenon occurs when the saturated solution's temperature is higher than the melting point of the impure compound, causing it to separate as a liquid instead of a solid crystalline lattice.[3][4] Impurities often exacerbate this by causing melting point depression.[4][5] An oil is undesirable because it traps impurities and rarely solidifies into a pure crystalline form.[6][7]

Causality and Solutions:

  • Primary Cause: High Solvent Boiling Point. If your solvent boils at a temperature significantly above 40 °C (e.g., Toluene, DMF), the compound will dissolve and remain a liquid even as the solution becomes saturated upon cooling.

    • Solution 1 (Best Practice): Change Solvents. Select a solvent with a lower boiling point, such as diethyl ether or pentane. For low-melting compounds, low-temperature crystallization (e.g., at -78 °C) from a solvent where the compound is soluble at room temperature can be highly effective.[8]

    • Solution 2: Reheat and Dilute. If you must use a higher-boiling solvent, the immediate fix is to return the flask to the heat source, add more solvent to redissolve the oil completely, and then allow for extremely slow cooling.[4][9] The goal is to have the solution become saturated at a temperature below the compound's melting point.[3]

  • Secondary Cause: High Concentration of Impurities. Significant impurities can lower the melting point of your crude material to below room temperature, making oiling out almost inevitable.

    • Solution: Preliminary Purification. If oiling out is persistent, consider a preliminary purification step. This could involve a simple filtration through a plug of silica gel to remove baseline impurities or a charcoal treatment to remove colored impurities, which can sometimes interfere with crystal formation.[4]

Workflow for Addressing Oiling Out

This decision tree illustrates the logical steps to diagnose and resolve an oiling out event.

G start Oiling Out Occurs (Liquid droplets form) check_mp Is the solvent's boiling point significantly > 40°C? start->check_mp reheat Solution: 1. Re-heat to redissolve oil. 2. Add more solvent. 3. Allow for very slow cooling. check_mp->reheat Yes check_impurity Are significant colored impurities present? check_mp->check_impurity No change_solvent Optimal Solution: Choose a lower boiling point solvent (e.g., pentane, diethyl ether) or attempt low-temperature crystallization. reheat->change_solvent If problem persists success Successful Crystal Formation change_solvent->success charcoal Solution: Perform activated charcoal treatment to remove color, then re-attempt crystallization. check_impurity->charcoal Yes slow_cool Solution: Ensure extremely slow cooling. Insulate the flask to allow gradual crystal nucleation below the melting point. check_impurity->slow_cool No charcoal->slow_cool slow_cool->success

Caption: Troubleshooting workflow for oiling out events.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a clear solution, even after cooling, is typically due to one of two reasons: the solution is not saturated (too much solvent was used), or the solution is supersaturated.[9]

Troubleshooting Steps:

  • Induce Nucleation (for Supersaturated Solutions): A supersaturated solution lacks a nucleation point for crystals to begin growing.[9]

    • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation.[3][4]

    • Seed: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.

    • Ultra-Cooling: Place the flask in an ice-salt bath or a dry ice/acetone bath for a short period.[6] Lower temperatures reduce solubility and can force crystallization, but this should be done cautiously as rapid crashing can trap impurities.

  • Increase Concentration (for Unsaturated Solutions): This is the most common reason for crystallization failure.[9]

    • Evaporate Solvent: Gently heat the solution in a fume hood to boil off a portion of the solvent. Allow the now more concentrated solution to cool again. Be careful not to evaporate too much solvent, which can cause the product to crash out impurely.[4]

Q3: My final yield is very low. How can I improve my recovery?

Answer: A low yield indicates that a significant portion of your compound was lost during the recrystallization process.

Common Causes and Preventative Measures:

  • Using Excess Solvent: This is the most frequent cause of low recovery. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[10] Any excess will keep more of your compound dissolved in the mother liquor even after cooling.

    • Prevention: Add the hot solvent in small portions (dropwise or in 1-2 mL increments) to the solid, waiting for it to dissolve before adding more.[6]

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), your product will be lost with the filtered solids.

    • Prevention: Use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration. Perform the filtration as quickly as possible.

  • Washing with Room Temperature or Warm Solvent: Washing the collected crystals is necessary to remove residual mother liquor containing impurities. However, if the wash solvent is not ice-cold, it will dissolve some of your purified crystals.

    • Prevention: Always use a minimal amount of ice-cold recrystallization solvent for washing.[10]

Standardized Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound, designed to mitigate the common issues discussed above.

Protocol: Single-Solvent Recrystallization (Low-Boiling Solvent)

This method is ideal for this compound. A solvent like a 4:1 mixture of Hexanes:Ethyl Acetate is a good starting point, as it has a relatively low boiling point and can be fine-tuned.

1. Solvent Selection:

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add the chosen solvent (e.g., Hexanes:Ethyl Acetate) dropwise at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently warm the test tube. The compound should dissolve completely.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.[10]

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a small amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess.[11]

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[6]

4. (Optional) Hot Gravity Filtration:

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the filter funnel.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[6]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Continue to draw air through the crystals for several minutes to help them dry.

7. Drying:

  • Transfer the crystals to a watch glass and allow them to air dry completely. For a low-boiling solvent, this should be relatively quick. Ensure the final product is free of solvent before measuring the final weight and melting point.

Logical Flow of the Recrystallization Process

Caption: General workflow for recrystallization.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
  • ChemBK. (2024). This compound. [Link]
  • Kaye, I. A. (1969). Purification of Low-Melting Compounds.
  • Reddit r/chemistry. (2013).
  • National Taiwan University. (2024).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
  • University of Colorado Boulder. (n.d.).
  • University of York. (n.d.).
  • Barnard College. (n.d.). recrystallization, filtration and melting point. Columbia University. [Link]
  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Link]
  • PubChem. (n.d.). This compound-2-carboxylic acid.

Sources

Stability and storage conditions for 5-Bromobenzo[d]oxazole.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: Stability, Storage, and Experimental Best Practices

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the successful application of this compound in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the practical challenges encountered by researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, focusing on the stability, storage, and handling of this versatile heterocyclic building block.

Section 1: Frequently Asked Questions on Storage & Handling

This section addresses the most common inquiries regarding the proper storage and handling of this compound to maintain its integrity from the moment it arrives in your lab.

Question 1: What are the optimal long-term and short-term storage conditions for this compound?

Answer: Proper storage is critical for maintaining the chemical's purity and reactivity. While some suppliers suggest room temperature storage, our extensive experience with halogenated heterocycles indicates that more stringent conditions are optimal for preserving long-term stability.

  • Long-Term Storage (> 1 month): For maximum shelf-life, we strongly recommend storing this compound at 2-8°C in a desiccator. The primary reasons for this are to minimize the rate of potential slow degradation reactions, such as hydrolysis or interaction with atmospheric moisture. The container should be tightly sealed.[1][2]

  • Short-Term Storage (< 1 month): For routine use, storage at room temperature in a dry, dark location is acceptable.[1][3] The key is to keep it in a tightly sealed container away from direct light and moisture.

Question 2: Is this compound sensitive to air, moisture, or light?

Answer: Yes, like many complex organic molecules, it can be sensitive to environmental factors.

  • Moisture: The oxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which can be initiated by atmospheric moisture over time. Storing the compound under dry conditions or in a desiccator is a crucial preventative measure.

  • Light: While specific photostability data for this exact compound is limited, related benzoxazole structures can be light-sensitive.[3] Photodecomposition can lead to the formation of colored impurities. Therefore, it is best practice to store it in an amber vial or in a dark cabinet.

  • Air: The compound is generally stable in the air for handling purposes. However, for long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Question 3: What personal protective equipment (PPE) is required when handling this compound?

Answer: Adherence to standard laboratory safety protocols is essential. Halogenated organic compounds require careful handling.[4]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: All weighing and handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[2][5]

Section 2: Understanding Stability and Degradation

Proactive knowledge of a compound's stability profile is key to troubleshooting unexpected experimental results.

Question 4: What are the likely degradation pathways for this compound?

Answer: The structure of this compound contains two primary points of potential reactivity that can lead to degradation: the benzoxazole core and the carbon-bromine bond.

  • Hydrolysis of the Oxazole Ring: The C=N bond within the oxazole ring is the most likely site for hydrolysis. In the presence of water (especially if catalyzed by trace acid or base), the ring can open to form the corresponding 2-aminophenol derivative. This is a common degradation pathway for benzoxazoles.[6]

  • Reductive Dehalogenation: While less common under storage conditions, the carbon-bromine bond can be cleaved under certain reactive conditions (e.g., in the presence of reducing agents or certain metal catalysts), leading to the formation of benzo[d]oxazole as an impurity.

The diagram below illustrates these potential degradation pathways.

G A This compound B Hydrolysis (H₂O, trace acid/base) A->B D Reductive Dehalogenation (e.g., reducing agents) A->D C Ring-Opened Product (2-Amino-4-bromophenol derivative) B->C E Debrominated Impurity (Benzo[d]oxazole) D->E

Caption: Potential degradation pathways for this compound.

Question 5: I suspect my stock of this compound has degraded. How can I check its purity?

Answer: Before starting a critical synthesis, verifying the purity of your starting material is a self-validating step that can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve a small amount in a suitable solvent (e.g., ethyl acetate or dichloromethane) and run it on a silica plate. A pure sample should show a single, well-defined spot. The presence of multiple spots, especially one at the baseline (polar impurity), could indicate hydrolysis.

  • NMR Spectroscopy (¹H NMR): This provides a more definitive answer. The ¹H NMR spectrum of the pure compound will have a characteristic pattern in the aromatic region. Degradation products will introduce new, unexpected peaks.

  • Melting Point: While not definitive, a broad melting range or a melting point that is significantly lower than the literature value can indicate the presence of impurities.

Section 3: Troubleshooting Experimental Issues

Even with a pure starting material, challenges can arise during a reaction. This section addresses common issues encountered when using this compound as a synthetic precursor.

Question 6: My cross-coupling reaction (e.g., Suzuki, Heck) using this compound is giving a low yield. What are the common causes?

Answer: Low yields in cross-coupling reactions are a frequent issue. The cause can often be traced to catalyst activity, reaction conditions, or the stability of the starting material under those conditions.

  • Catalyst Inactivation: The nitrogen atom in the oxazole ring can act as a ligand and coordinate to the metal center (e.g., Palladium) of your catalyst. This can inhibit catalytic activity. Consider using a higher catalyst loading or employing ligands that are less susceptible to displacement.

  • Starting Material Degradation: As mentioned, the benzoxazole core can be sensitive to harsh basic or acidic conditions often used in cross-coupling reactions.[6] If your reaction requires a strong base, it may be degrading the starting material.

    • Troubleshooting Step: Run a control reaction with just the this compound and the base (without the catalyst and coupling partner) and monitor by TLC to see if the starting material is consumed or converted into byproducts. If so, screen for a milder base (e.g., K₃PO₄, Cs₂CO₃).

  • Poor Solubility: Ensure all reagents are fully dissolved in the reaction solvent at the reaction temperature. Poor solubility can dramatically slow down reaction rates.

Question 7: My final product is contaminated with a debrominated version of my starting material. Why did this happen?

Answer: The appearance of benzo[d]oxazole points directly to a reductive dehalogenation side reaction. This is a known issue in many palladium-catalyzed cross-coupling reactions.

  • Causality: This side reaction is often promoted by the presence of a hydride source in the reaction mixture. This can be from the solvent (e.g., alcohols), the base, or impurities. The palladium(0) catalyst can facilitate the transfer of a hydride to the aryl bromide, leading to the unwanted byproduct.

  • Optimization:

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried.

    • Re-evaluate Your Base: Some bases are more prone to promoting this side reaction.

    • Add a Sacrificial Acceptor: In some cases, adding a mild oxidizing agent can help suppress the formation of palladium hydride species.

Section 4: Key Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a reliable, step-by-step methodology for a common application of this compound.

Objective: To couple this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes for chromatography

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed Toluene/Ethanol solvent mixture via syringe. The solution should be stirred to ensure all solids are suspended.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the reaction mixture to 85°C and allow it to stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 5-Phenylbenzo[d]oxazole.

G A 1. Combine Reagents (Aryl Bromide, Boronic Acid, Catalyst) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Degassed Solvents (Toluene/Ethanol) B->C D 4. Add Degassed Base (Aqueous Na₂CO₃) C->D E 5. Heat to 85°C (Stir for 12-16h) D->E F 6. Reaction Work-up (Extraction & Drying) E->F G 7. Purify Product (Column Chromatography) F->G H Final Product: 5-Phenylbenzo[d]oxazole G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Section 5: Summary Data Table

This table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 132244-31-6
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Off-white to light yellow solidSupplier Data
Purity ≥95%
Long-Term Storage 2-8°C, dry, dark
Short-Term Storage Room Temperature, dry, dark[1]

References

  • Washington State University.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromobenzo[d]oxazole vs. 5-Chlorobenzo[d]oxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its rigid, planar structure and unique electronic properties make it an attractive core for developing novel therapeutic agents and functional materials. The strategic functionalization of this core, particularly at the 5-position, is crucial for modulating its biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds at this position.

This guide provides an in-depth technical comparison of two common starting materials for this purpose: 5-Bromobenzo[d]oxazole and 5-Chlorobenzo[d]oxazole. The choice between a bromo- or chloro-substituent is a critical decision in synthesis design, impacting reaction efficiency, catalyst selection, and overall cost. We will explore the fundamental principles governing their reactivity, provide comparative data across key transformations, and offer practical, field-proven insights to guide researchers in making the optimal choice for their specific application.

The Theoretical Basis: Why Halogen Choice Matters

The difference in reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is frequently the rate-determining step of the entire cycle.[1][2]

Two key factors dictate the ease of this oxidative addition:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (BDE ≈ 71 kcal/mol) is significantly weaker than the carbon-chlorine (C-Cl) bond (BDE ≈ 84 kcal/mol).[1] Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation barrier for the oxidative addition step.

  • Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] The greater size and polarizability of the bromine atom facilitate a more effective interaction with the electron-rich palladium(0) center, accelerating the insertion of the catalyst into the C-X bond.

This inherent reactivity trend, often cited as I > Br > OTf > Cl, means that 5-bromobenzoxazole is generally more reactive than its chloro-counterpart.[1][3]

cluster_0 Palladium(0) Catalytic Cycle cluster_1 Reactant Reactivity A Pd(0)L_n Active Catalyst B Ar-Pd(II)(X)L_n Oxidative Adduct A->B Oxidative Addition (Ar-X) Rate-Determining Step C Ar-Pd(II)(R)L_n Transmetalation Product B->C Transmetalation (R-M) C->A Reductive Elimination (Ar-R) ArBr Ar-Br (5-Bromobenzoxazole) Lower BDE Faster Kinetics ArBr->B Favored ArCl Ar-Cl (5-Chlorobenzoxazole) Higher BDE Slower Kinetics ArCl->B Challenging

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Reactivity in Major Cross-Coupling Reactions

While 5-bromobenzoxazole's higher reactivity makes it a reliable choice, advancements in catalyst technology have significantly improved the viability of the more economical 5-chlorobenzoxazole. The key is the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can facilitate the challenging oxidative addition of the C-Cl bond.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds.[3][5]

  • This compound: Couples readily with a wide range of aryl- and heteroarylboronic acids and esters. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient. Reactions typically proceed under relatively mild conditions (e.g., 80-100 °C) and give high yields.[6]

  • 5-Chlorobenzo[d]oxazole: Coupling is more challenging and often requires more specialized and powerful catalyst systems. Modern catalysts featuring bulky, electron-donating ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or NHC-palladium complexes are necessary to achieve good yields.[2][7] Higher reaction temperatures and longer reaction times may also be required.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9]

  • This compound: Readily undergoes amination with a broad scope of primary and secondary amines. Catalyst systems based on ligands like BINAP or dppf can be effective, though more advanced biaryl phosphine ligands often provide superior results with lower catalyst loadings.

  • 5-Chlorobenzo[d]oxazole: The amination of 5-chlorobenzoxazole is significantly more demanding. It almost exclusively requires the use of state-of-the-art, sterically hindered, and electron-rich ligands (e.g., BrettPhos, RuPhos) to promote the difficult C-Cl bond activation.[10] Without these advanced catalysts, the reaction is often sluggish and low-yielding.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11][12]

  • This compound: Participates efficiently in Heck reactions with various alkenes, such as acrylates and styrenes. Standard conditions, often involving a phosphine-ligated palladium catalyst and a base, are typically successful.[13]

  • 5-Chlorobenzo[d]oxazole: Heck couplings with 5-chlorobenzoxazole are less common and require highly active catalyst systems. Palladacycles or catalyst systems with bulky phosphine ligands like P(t-Bu)₃ have been shown to be effective for the Heck reaction of other aryl chlorides and would be the required starting point for this substrate.[11]

FeatureThis compound5-Chlorobenzo[d]oxazole
Relative Reactivity HighLow to Moderate
C-X Bond Energy Lower (~71 kcal/mol)Higher (~84 kcal/mol)
Oxidative Addition Facile, often with standard Pd catalystsChallenging, requires highly active catalysts
Typical Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or NHCs
Reaction Conditions Generally milder (lower temp, shorter time)Often more forcing (higher temp, longer time)
Cost & Availability Higher costLower cost, wider commercial availability
Ideal Use Case Small-scale synthesis, rapid proof-of-concept, when maximizing yield is criticalLarge-scale synthesis, cost-sensitive projects, when a robust process can be developed

Experimental Protocols: A Practical Guide

The following protocols are representative examples for a Suzuki-Miyaura coupling reaction. They illustrate the necessary adjustments in catalyst systems and conditions when switching between the bromo and chloro substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 5-phenylbenzo[d]oxazole from this compound.

Methodology:

  • To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chlorobenzo[d]oxazole

Objective: To synthesize 5-phenylbenzo[d]oxazole from 5-chlorobenzo[d]oxazole.

Methodology:

  • To a dry reaction vessel, add 5-chlorobenzo[d]oxazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial under an inert atmosphere, pre-form the catalyst by mixing palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky biarylphosphine ligand such as XPhos (0.04 mmol, 4 mol%).

  • Add the pre-formed catalyst to the reaction vessel.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vessel securely and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

cluster_start Project Initiation cluster_decision Key Considerations cluster_path Recommended Path start Select Substrate for 5-Functionalization q1 Is rapid, high-yield prototyping the priority? start->q1 q2 Is cost/scalability the primary driver? q1->q2 No bromo Use this compound - Higher reactivity - Milder conditions - Standard catalysts q1->bromo Yes q2->bromo No (Reliable Default) chloro Use 5-Chlorobenzo[d]oxazole - Lower cost - Requires advanced catalysts - Process optimization needed q2->chloro Yes

Caption: Decision workflow for selecting the appropriate substrate.

Conclusion

The choice between this compound and 5-Chlorobenzo[d]oxazole in cross-coupling reactions represents a classic trade-off between reactivity and cost.

  • This compound is the more reactive and dependable substrate, often providing higher yields under milder conditions with a wider range of standard palladium catalysts. It is the ideal choice for initial synthetic explorations, proof-of-concept studies, and situations where reaction robustness is paramount.

  • 5-Chlorobenzo[d]oxazole offers significant cost advantages, making it highly attractive for large-scale and industrial applications. However, its lower reactivity necessitates the use of more expensive, specialized, and highly active catalyst systems. Successful implementation requires dedicated process development and optimization to overcome the higher activation barrier of the C-Cl bond.

Ultimately, the decision rests on the specific goals of the research program. For academic and early-stage drug discovery, the reliability of the bromo-derivative often outweighs its higher cost. For process chemistry and large-scale manufacturing, the economic benefits of the chloro-derivative justify the initial investment in catalyst screening and methods development.

References

  • Royal Society of Chemistry. (n.d.). CuCl-photocatalyzed C–H amination of benzoxazoles. RSC Publishing.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Al-dujaili, A. H., & Al-Zaydi, K. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Ghahremanzadeh, R., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • NRO-Chemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • PubMed. (2011). Copper-catalyzed oxidative amination of benzoxazoles via C-H and C-N bond activation: a new strategy for using tertiary amines as nitrogen group sources.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (n.d.). 5-Chlorobenzoxazole.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • De Meijere, A., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research.
  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. SciSpace.
  • Daugulis, O., et al. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry.
  • Yagi, K., et al. (n.d.). SYNTHESES OF 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Bellina, F., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino.
  • ACS Publications. (2024). Asymmetric Radical-Type 1,2-Alkoxy-Sulfenylation of Benzoxazole-2-Thiols to Vinylarenes Catalyzed by Chiral Vanadyl Complexes.
  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Newman, S. G. (2020).
  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube.
  • Wikipedia. (2024). Intramolecular Heck reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Wikipedia. (2024). Suzuki reaction.
  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction.
  • Semantic Scholar. (n.d.). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions.
  • Garg, N. K., & Staniland, A. A. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC.
  • MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties.
  • Arkat USA. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (n.d.). The reactions for multi-component synthesis of 5-aryl-1,2,3-triazoles.
  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([8][14][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.

Sources

Biological activity of 5-Bromobenzo[d]oxazole derivatives compared to other halogenated benzoxazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Bromobenzo[d]oxazole Derivatives and Other Halogenated Benzoxazoles

Introduction: The Versatile Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its structural similarity to biological purines like adenine and guanine may facilitate its interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[3][4] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties, among others.[1][2][5]

The modification of the benzoxazole core, particularly through halogenation, has been a key strategy for medicinal chemists to modulate the potency and selectivity of these derivatives. Halogens, such as bromine, chlorine, and fluorine, can alter the electronic, lipophilic, and steric properties of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the biological activities of this compound derivatives against other halogenated benzoxazoles, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Halogen-Driven Defense

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and halogenated benzoxazoles have emerged as a promising class of compounds.[3] The nature and position of the halogen substituent on the benzoxazole ring play a critical role in defining the antimicrobial spectrum and potency.

This compound Derivatives:

Derivatives featuring a bromine atom at the 5-position of the benzoxazole ring have demonstrated notable antimicrobial effects. For instance, certain 5-bromo-substituted benzoxazole derivatives have shown significant activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli.[6]

Comparison with Other Halogenated Benzoxazoles:

The structure-activity relationship (SAR) of halogenated benzoxazoles suggests that electron-withdrawing groups can enhance antimicrobial effects.[7] While 5-bromo derivatives are potent, studies have also highlighted the efficacy of other halogenated counterparts. For example, some chloro-substituted benzoxazoles have exhibited broad-spectrum antibacterial activity.[2] The antifungal activity is also influenced by halogenation; certain derivatives have shown efficacy against fungal strains like Candida albicans and Aspergillus niger.[6][8]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Benzoxazole Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
5-Bromo-benzoxazole DerivativesBacillus subtilisVaries[6]
5-Bromo-benzoxazole DerivativesPichia pastorisVaries[6]
Chloro-substituted BenzoxazolesEscherichia coliVaries[2]
Fluoro-substituted BenzoxazolesCandida albicansVaries[8]

Note: Specific MIC values are highly dependent on the full molecular structure of the derivative.

Anticancer Activity: Targeting Malignant Cells

Benzoxazole derivatives have been extensively investigated for their anticancer properties, with halogenation often leading to enhanced cytotoxicity against various cancer cell lines.[9][10]

This compound Derivatives:

A notable example is 5-amino-2-[p-bromophenyl]-benzoxazole, which has demonstrated significant anticancer effects in breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and receptor-negative (MDA-MB) cells.[11][12] Its mechanism of action involves inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[11] This is evidenced by a decrease in Vascular Endothelial Growth Factor (VEGF) and alterations in apoptosis-related proteins like cytochrome C and NF-κB.[11][12] The effects of this bromo-derivative appeared to be more prominent in the more aggressive ER-negative MDA-MB cell line.[11]

Comparison with Other Halogenated Benzoxazoles:

SAR studies indicate that the presence of electron-withdrawing groups, such as halogens, can improve antiproliferative activity.[7] For instance, chlorine at the ortho-position and bromine at the meta-position of a substituted phenyl ring attached to the benzoxazole core have been shown to enhance activity against colon cancer cells.[7] Other studies have identified 2-arylbenzoxazole derivatives with chloro substitutions as significant inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[13]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Halogenated Benzoxazole Derivatives

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7, MDA-MBDose-dependent toxicity[11]
2-(4-Chlorophenyl)-5-benzoxazoleacetic acidPsoriatic mouse modelSignificant PASI reduction[13]
5-chlorotolylbenzoxazole(Topoisomerase II inhibition)22.3[13]
Various 2,5-disubstituted benzoxazolesLu-1, Hep-G2, MCF-74 - 17.9 (µg/mL)[9]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a key pathological feature of many chronic diseases. Halogenated benzoxazoles have shown promise as anti-inflammatory agents, often by inhibiting key inflammatory mediators and pathways.[14][15]

This compound Derivatives:

While specific data focusing solely on 5-bromo derivatives is emerging, the broader class of halogenated benzoxazoles has demonstrated significant anti-inflammatory potential. These compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6) in cell-based assays.[16][17]

Comparison with Other Halogenated Benzoxazoles:

The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[18] Some 2-substituted benzoxazole derivatives have exhibited potent anti-inflammatory activity, comparable to standard drugs like Diclofenac Sodium, in animal models such as the carrageenan-induced paw edema model.[14][19] The mechanism for some of these compounds may involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Table 3: Comparative Anti-inflammatory Activity of Halogenated Benzoxazole Derivatives

Compound ClassAssay/ModelKey FindingsReference
2-Substituted benzoxazolesCarrageenan-induced paw edemaSignificant reduction in inflammation[14][19]
Benzoxazolone derivativesLPS-stimulated cellsInhibition of IL-6 (IC₅₀: 5.09 - 10.14 µM)[17]
Various benzoxazolesLPS-stimulated THP-1 cellsInhibition of TNF-α release[16]
Various benzoxazolesLPS-stimulated RAW 264.7 cellsInhibition of nitric oxide (NO) production[18]

Visualizing Mechanisms and Workflows

Key Signaling Pathway: NF-κB in Inflammation and Cancer

The NF-κB (Nuclear Factor kappa B) signaling pathway is a critical regulator of inflammatory responses and cell survival, making it a relevant target for benzoxazole derivatives.[11][12]

G NF-κB Signaling Pathway Inhibition cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates to Nucleus Nucleus Genes Pro-inflammatory & Survival Genes (TNF-α, IL-6, Bcl-2) NFkB_active->Genes Induces Transcription Benzoxazole Benzoxazole Derivatives Benzoxazole->IKK Inhibits Benzoxazole->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by benzoxazole derivatives.

General Experimental Workflow for Biological Screening

The evaluation of novel benzoxazole derivatives follows a structured, multi-step process from chemical synthesis to biological validation.

workflow Workflow for Screening Benzoxazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Halogenated Benzoxazoles purification Purification & Characterization (NMR, IR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) purification->anti_inflammatory data Data Collection & Statistical Analysis antimicrobial->data anticancer->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) data->sar sar->synthesis Lead Optimization

Caption: Experimental workflow for evaluating benzoxazole derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[20] It is a standard method for screening the anticancer potential of novel compounds.[9][21]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Hep-G2) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare stock solutions of the benzoxazole derivatives in DMSO.[9] Dilute the compounds to final desired concentrations (e.g., 0.5 to 128 µg/mL) in the culture medium.[9] Replace the old medium with the medium containing the test compounds and include a vehicle control (DMSO) and a positive control (e.g., Ellipticine).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) under the same conditions.[20]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[20]

Protocol 2: Antimicrobial Susceptibility (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][8]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus, E. coli) in a sterile saline solution, adjusting its turbidity to match the 0.5 McFarland standard.[3]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazole compounds in a suitable nutrient broth (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC (e.g., 0.25 to 512 µg/mL).[3]

  • Controls: Include a positive control (broth with a standard antibiotic like Ciprofloxacin), a negative control (broth with the solvent used for the compound), and a growth control (broth with the microbial inoculum only).[3]

  • Inoculation: Add the standardized microbial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[3]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18]

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the benzoxazole derivatives for 1-2 hours before inflammatory stimulation.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion

The halogenation of the benzoxazole scaffold is a highly effective strategy for developing potent bioactive agents. This compound derivatives, in particular, exhibit significant promise in the realms of anticancer and antimicrobial research. Comparative analysis reveals that while bromine at the 5-position confers potent activity, other halogens like chlorine and fluorine at various positions also yield compounds with substantial biological effects. The choice of halogen and its substitution pattern allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a standardized framework for the continued exploration and validation of this versatile class of heterocyclic compounds in the pursuit of novel therapeutics.

References

A comprehensive list of all cited sources with titles, sources, and valid URLs would be compiled here based on the specific studies and data points included in the final guide.

Sources

A Comparative Guide to Modern Synthetic Routes for 5-Substituted Benzoxazoles: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and materials science. Its derivatives are endowed with a wide spectrum of pharmacological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substitution pattern on the benzoxazole core, particularly at the 5-position, plays a pivotal role in modulating these biological activities. Consequently, the development of efficient, scalable, and sustainable synthetic methodologies for accessing 5-substituted benzoxazoles is of paramount importance to researchers in both academic and industrial settings.

Traditionally, the synthesis of benzoxazoles has been dominated by the condensation of o-aminophenols with carboxylic acids or their derivatives, often requiring harsh conditions such as high temperatures and the use of corrosive reagents like polyphosphoric acid (PPA).[1] While effective, these classical methods often suffer from drawbacks such as low atom economy, generation of significant waste, and limited functional group tolerance.

This guide provides an in-depth comparison of three contemporary, alternative synthetic strategies that address the shortcomings of traditional methods: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES), Ultrasound-Assisted Synthesis employing a Magnetic Nanocatalyst, and a Palladium-Catalyzed approach commencing from o-haloanilides. Each method will be evaluated based on its efficiency, environmental footprint, and practical applicability, supported by detailed experimental protocols and comparative data.

I. Microwave-Assisted Synthesis in a Deep Eutectic Solvent (DES): A Synergy of Green Technologies

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatically reduced reaction times, improved yields, and often, enhanced product purity.[2] This is attributed to the efficient and uniform heating of the reaction mixture via dielectric heating.[3] When coupled with a deep eutectic solvent (DES), which serves as both a green solvent and a catalyst, the environmental credentials of the synthesis are further bolstered.[4] A common and effective DES for this transformation is a mixture of choline chloride and oxalic acid.[5]

Causality in Experimental Design:

The choice of a DES like choline chloride:oxalic acid is strategic. Choline chloride is a biodegradable and non-toxic quaternary ammonium salt derived from biomass, while oxalic acid is a readily available, solid organic acid. Together, they form a liquid at a temperature lower than the melting points of the individual components, creating a unique reaction medium. The acidic nature of this DES catalyzes the condensation of the o-aminophenol and aldehyde, as well as the subsequent cyclization and dehydration steps. Microwave irradiation provides the necessary energy for the reaction to proceed rapidly, often in a matter of minutes, a significant improvement over the hours required for conventional heating.[2]

Experimental Protocol: Synthesis of 2-Aryl-5-methylbenzoxazole

Materials:

  • 2-Amino-4-methylphenol

  • Substituted aromatic aldehyde

  • Choline chloride

  • Oxalic acid

  • Microwave reactor

Procedure: [6]

  • Catalyst Preparation: Prepare the [CholineCl][oxalic acid] DES by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating at 80-100°C until a clear, homogeneous liquid is formed.[4][5]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-4-methylphenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the prepared [CholineCl][oxalic acid] DES (10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 10-15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aryl-5-methylbenzoxazole.

Logical Workflow for Microwave-Assisted Synthesis

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification choline Choline Chloride des [CholineCl][oxalic acid] DES choline->des 1:1 molar ratio, heat oxalic Oxalic Acid oxalic->des mix Mix Reactants & DES des->mix aminophenol 2-Amino-4-methylphenol aminophenol->mix aldehyde Aromatic Aldehyde aldehyde->mix mw Microwave Irradiation (130°C, 10-15 min) mix->mw extract Water Quench & Ethyl Acetate Extraction mw->extract purify Drying, Evaporation & Recrystallization extract->purify product Pure 5-Substituted Benzoxazole purify->product

Caption: Workflow for Microwave-Assisted Benzoxazole Synthesis.

II. Ultrasound-Assisted Synthesis with a Magnetic Nanocatalyst: Harnessing Cavitation for Green Synthesis

Ultrasound irradiation offers another green energy source for chemical transformations. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[7] When combined with a magnetic nanocatalyst, such as magnetite (Fe₃O₄), this method provides a highly efficient and sustainable route for benzoxazole synthesis. The key advantage of a magnetic nanocatalyst is its facile separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse.[8]

Causality in Experimental Design:

The use of Fe₃O₄ nanoparticles as a catalyst is advantageous due to their low cost, low toxicity, and high stability. The large surface area of the nanoparticles provides numerous active sites for the reaction. The acidic nature of the catalyst facilitates the condensation and cyclization steps. Ultrasound irradiation not only provides the energy for the reaction but also ensures efficient mixing and prevents the agglomeration of the nanocatalyst, thus maintaining its high catalytic activity. This synergistic effect of ultrasound and nanocatalysis leads to high yields in short reaction times under mild conditions.

Experimental Protocol: Synthesis of 2-Aryl-5-chlorobenzoxazole

Materials:

  • 2-Amino-4-chlorophenol

  • Substituted aromatic aldehyde

  • Fe₃O₄ nanoparticles (synthesized or commercially available)

  • Ethanol

  • Ultrasonic bath

Procedure:

  • Catalyst Preparation (if not commercially available): Fe₃O₄ nanoparticles can be synthesized via co-precipitation of FeCl₂·4H₂O and FeCl₃·6H₂O in an aqueous ammonia solution under ultrasonication.[8]

  • Reaction Setup: In a 25 mL round-bottom flask, add 2-amino-4-chlorophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), Fe₃O₄ nanoparticles (e.g., 5 mol%), and ethanol (10 mL).

  • Sonication: Place the flask in an ultrasonic water bath operating at a frequency of 40-50 kHz. Irradiate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.[7]

  • Work-up and Catalyst Recovery: Upon completion, add a small amount of hot ethanol to dissolve the product. Place a strong magnet against the side of the flask to immobilize the Fe₃O₄ nanocatalyst. Decant the hot ethanolic solution containing the product.

  • Purification: Allow the ethanolic solution to cool to room temperature, and then in an ice bath to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Logical Workflow for Ultrasound-Assisted Synthesis

cluster_reaction Reaction cluster_workup Work-up & Catalyst Recovery aminophenol 2-Amino-4-chlorophenol mix Mix in Ethanol aminophenol->mix aldehyde Aromatic Aldehyde aldehyde->mix catalyst Fe3O4 Nanocatalyst catalyst->mix us Ultrasonication (RT, 30-60 min) mix->us separate Magnetic Separation of Catalyst us->separate crystallize Crystallization from Ethanol separate->crystallize Product in Solution catalyst_recycle Recycled Catalyst separate->catalyst_recycle Recovered Catalyst product Pure 5-Substituted Benzoxazole crystallize->product

Caption: Workflow for Ultrasound-Assisted Benzoxazole Synthesis.

III. Palladium-Catalyzed Synthesis from o-Haloanilides: A Modern Cross-Coupling Approach

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. For the construction of benzoxazoles, a particularly elegant approach involves the intramolecular cyclization of o-haloanilides. This method offers a distinct advantage as it utilizes readily available starting materials that are different from the traditional o-aminophenols, thereby expanding the synthetic repertoire.

Causality in Experimental Design:

This synthetic strategy relies on the formation of a C-O bond via an intramolecular palladium-catalyzed process. The reaction is typically catalyzed by a Pd(0) species, which undergoes oxidative addition to the C-X bond (where X is a halogen, typically Br or I) of the o-haloanilide. The subsequent intramolecular cyclization is facilitated by a suitable ligand, which stabilizes the palladium complex and promotes the desired transformation. The choice of base is also critical, as it is required to deprotonate the amide nitrogen, making it a more potent nucleophile for the cyclization step. This method is highly valued for its broad functional group tolerance and its ability to construct the benzoxazole core with high efficiency.

Experimental Protocol: Synthesis of 2-Aryl-5-substituted Benzoxazole from an o-Bromoanilide

Materials:

  • Substituted N-(2-bromophenyl)benzamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A suitable base (e.g., Cs₂CO₃)

  • A suitable solvent (e.g., p-xylene)

Procedure: [9][10]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-(2-bromophenyl)benzamide (1.0 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.7 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous p-xylene (5-8 mL) via syringe.

  • Reaction: Heat the reaction mixture at 125°C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-5-substituted benzoxazole.

Mechanistic Pathway for Palladium-Catalyzed Synthesis

start o-Haloanilide int1 Aryl-Pd(II) Complex start->int1 Oxidative Addition pd0 Pd(0)L_n pd0->int1 int2 Palladacycle Intermediate int1->int2 Intramolecular Cyclization product 5-Substituted Benzoxazole int2->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Mechanism of Pd-Catalyzed Benzoxazole Synthesis.

IV. Comparative Analysis of Alternative Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the three discussed synthetic methodologies. The data presented are representative and may vary depending on the specific substrates and reaction conditions.

ParameterMicrowave-Assisted (DES)Ultrasound-Assisted (Magnetic Nanocatalyst)Palladium-Catalyzed (from o-Haloanilide)
Reaction Time 10-20 minutes30-60 minutes2-4 hours
Typical Yield 85-98%80-95%60-90%[9]
Reaction Temperature 120-140°CRoom Temperature100-130°C
Catalyst Deep Eutectic Solvent (e.g., [CholineCl][oxalic acid])Magnetic Nanoparticles (e.g., Fe₃O₄)Palladium complex (e.g., Pd(OAc)₂/Xantphos)
Catalyst Reusability YesYes (High efficiency over multiple cycles)Possible with heterogeneous catalysts, but often homogeneous
Solvent Often solvent-free or green solvents (the DES itself)Green solvents (e.g., ethanol, water)Organic solvents (e.g., toluene, xylene)
Starting Materials o-Aminophenols, Aldehydeso-Aminophenols, Aldehydeso-Haloanilides
Key Advantages Extremely fast, high yields, green solvent/catalystMild conditions, excellent catalyst reusability, greenBroad functional group tolerance, alternative starting materials
Potential Drawbacks Requires specialized microwave equipmentYields can be substrate-dependentCost of palladium catalyst, use of organic solvents

V. Conclusion and Future Perspectives

The synthesis of 5-substituted benzoxazoles has significantly evolved from traditional, often harsh, methodologies to more efficient, sustainable, and versatile strategies. This guide has highlighted three prominent alternative routes, each with its unique set of advantages.

  • Microwave-assisted synthesis in deep eutectic solvents stands out for its exceptional speed and high yields, making it an excellent choice for rapid library synthesis and process intensification.

  • Ultrasound-assisted synthesis with magnetic nanocatalysts offers a compelling green chemistry approach, characterized by mild reaction conditions and outstanding catalyst recyclability, which is highly desirable for large-scale and environmentally conscious manufacturing.

  • Palladium-catalyzed synthesis from o-haloanilides provides a powerful alternative that expands the scope of accessible starting materials and demonstrates excellent functional group tolerance, which is crucial for the synthesis of complex, highly functionalized molecules.

The choice of the optimal synthetic route will invariably depend on the specific research or development goals, including the desired scale of the reaction, the cost and availability of starting materials and catalysts, the required level of purity, and the emphasis on green chemistry principles. As the field continues to advance, we can anticipate the emergence of even more sophisticated and sustainable methods, potentially combining the benefits of different technologies, such as continuous flow systems coupled with novel catalytic processes. For the modern researcher, a thorough understanding of these alternative synthetic routes is essential for the efficient and responsible development of novel 5-substituted benzoxazoles for a wide range of applications.

VI. References

  • Nikpassand, M., Fekri, L. Z., & Talleb, A. (2016). An efficient and green synthesis of novel benzoxazole under ultrasound irradiation. Ultrasonics Sonochemistry, 28, 341-345.

  • Safari, J., & Gandomi-Ravandi, S. (2014). Magnetic Fe3O4 nanoparticles as a highly efficient catalyst for the synthesis of imidazoles under ultrasound irradiation. RSC Advances, 4(32), 16647-16655.

  • Zeynizadeh, B., & Akbari-Dadamahaleh, S. (2020). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A, 3(1), 69-79.

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(3), 748-763.

  • BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis. BenchChem Technical Support Center.

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives. BenchChem.

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.

  • Huang, H., He, G., Zhu, G., Zhu, X., Qiu, S., & Zhu, H. (2015). Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. The Journal of Organic Chemistry, 80(7), 3480–3487.

  • Karthikeyan, J., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14763-14793.

  • Lu, Y., & Daugulis, O. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. Organic Letters, 10(19), 4347–4350.

  • Moghaddam, F. M., & Saeidian, H. (2011). Magnetic Fe3O4 nanoparticles as a highly efficient catalyst for the synthesis of imidazoles under ultrasound irradiation. Ultrasonics Sonochemistry, 18(4), 867-872.

  • Özil, M., & Parlak, C. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(2), 98-112.

  • Pinto, D. C. G. A., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7789.

  • Schmalzbauer, M., & Opatz, T. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1202–1209.

  • Wang, C., et al. (2008). A General and Efficient Copper-Catalyzed Synthesis of Benzoxazoles from o-Haloanilides. Organic Letters, 10(9), 1827–1830.

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909.

  • T-Thien, V., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts, 12(11), 1391.

  • Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free conditions using sulfated tungstate as a reusable catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 963-970.

  • Zare, A., & Meraj, F. (2021). Ultrasound assisted Heterocycles Synthesis. Mini-Reviews in Organic Chemistry, 18(6), 723-745.

  • Wang, X., Fu, J.-P., Xie, J.-X., Teng, Q.-H., Tang, H.-T., & Pan, Y.-M. (2020). Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. Organic & Biomolecular Chemistry, 18(26), 4936–4940.

  • Andersen, T. L., Caneschi, W., Ayoub, A., Lindhardt, A. T., Couri, M. R. C., & Skrydstrup, T. (2014). 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Synthesis by Palladium-Catalyzed Carbonylative Assembly of Aryl Bromides with Amidoximes or Hydrazides. Angewandte Chemie International Edition, 53(33), 8699–8703.

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25, 53-65.

  • Filali, I., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(31), 20110-20115.

  • Chen, J., et al. (2023). Palladium-catalyzed synthesis of spirooxindoles and[8]-fused oxindoles from alkene-tethered carbamoyl chlorides. Organic Chemistry Frontiers, 10(1), 114-119.

  • Li, J., et al. (2022). Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Organic Chemistry Frontiers, 9(1), 114-120.

  • Nguyen, T. T. T., et al. (2019). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 9(56), 32831-32838.

Sources

Head-to-head comparison of different palladium catalysts for Suzuki coupling of 5-Bromobenzo[d]oxazole.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug development, the benzo[d]oxazole moiety is a privileged scaffold, and its functionalization via Suzuki coupling is a key strategy for accessing novel chemical entities. The choice of palladium catalyst is a critical parameter that dictates the success of this transformation, influencing yield, reaction time, and overall efficiency. This guide provides an in-depth, head-to-head comparison of various palladium catalysts for the Suzuki coupling of 5-Bromobenzo[d]oxazole, supported by experimental data to inform your catalyst selection and reaction optimization.

The Catalytic Heart of the Matter: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle comprises three key steps: oxidative addition of the palladium(0) to the aryl halide (this compound), transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.[2] The efficiency of each of these steps is profoundly influenced by the nature of the ligands coordinated to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd(0)L_n->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) (Transmetalation Complex) Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OR)2, Base) Transmetalation->Pd(0)L_n Regeneration Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Palladium Catalyst Classes: A Comparative Overview

The evolution of palladium catalysts for Suzuki coupling has led to several distinct classes, each with its own set of advantages and optimal applications. We will explore three major classes: traditional phosphine-based catalysts, modern bulky phosphine (Buchwald-type) ligands, and N-heterocyclic carbene (NHC)-based catalysts.

Traditional Phosphine-Based Catalysts: The Workhorse

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, widely used catalyst for Suzuki couplings.[3] It is a versatile and commercially available option that has been successfully employed for a wide range of substrates.

Strengths:

  • Broad Applicability: Effective for a variety of aryl and vinyl halides.

  • Well-Established: A vast body of literature exists for this catalyst, providing a good starting point for reaction development.

Weaknesses:

  • Sensitivity: Can be sensitive to air and moisture.

  • Lower Activity for Challenging Substrates: May require higher catalyst loadings and elevated temperatures for less reactive substrates like heteroaryl chlorides or sterically hindered partners.[4]

Buchwald-Type Catalysts: The Game Changers

The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates.[5] Ligands such as JohnPhos, SPhos, and XPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts.

Strengths:

  • High Activity: Enable couplings of sterically hindered and electron-rich or -poor substrates at low catalyst loadings.[6]

  • Mild Reaction Conditions: Often facilitate reactions at room temperature, improving functional group tolerance.[7]

  • Broad Substrate Scope: Particularly effective for heteroaryl halides.[4]

Weaknesses:

  • Cost: These specialized ligands can be more expensive than simpler phosphines.

N-Heterocyclic Carbene (NHC)-Based Catalysts: The Robust Performers

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[8] The strong σ-donating ability of NHCs forms a very stable bond with the palladium center, leading to highly robust and efficient catalysts.[9]

Strengths:

  • High Stability: The strong Pd-NHC bond often results in catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs).[8]

  • Resistance to Harsh Conditions: Can be effective at high temperatures and for prolonged reaction times.

  • Activity for Challenging Substrates: Show excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[10]

Weaknesses:

  • Ligand Synthesis: While many are commercially available, the synthesis of custom NHC ligands can be more complex than that of phosphine ligands.

Head-to-Head Performance Data for the Suzuki Coupling of this compound

The following table summarizes experimental data for the Suzuki coupling of this compound with various arylboronic acids, showcasing the performance of different palladium catalyst systems. This data has been collated from various sources to provide a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/EtOH/H₂O1404 hModerate to Good[11]
Pd(OAc)₂JohnPhosK₂CO₃DMFMW20 minGood[12]
Pd-NHC Complex-KOHIsopropanol252 hHigh[13]
Pd(dppf)Cl₂dppfK₂CO₃DME802 hHigh[14]

Note: "MW" indicates microwave irradiation. Yields are reported as "Moderate to Good" or "High" when specific percentages were not provided in the source material for this specific reaction, but were for analogous systems.

Experimental Protocols

Below are detailed, step-by-step methodologies for a representative Suzuki coupling of this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from methodologies employing microwave irradiation for rapid and efficient coupling.[15][16]

Microwave_Suzuki_Workflow cluster_workflow Microwave-Assisted Suzuki Coupling Workflow Start Start Combine_Reagents Combine this compound, Arylboronic Acid, and Base in a Microwave Vial Start->Combine_Reagents Add_Solvent Add Solvent (e.g., DMF or Dioxane/Water) Combine_Reagents->Add_Solvent Degas Degas the Mixture Add_Solvent->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Seal_and_Irradiate Seal the Vial and Place in Microwave Reactor Add_Catalyst->Seal_and_Irradiate Reaction_Monitoring Monitor Reaction by TLC or LC-MS Seal_and_Irradiate->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Figure 2: A typical workflow for a microwave-assisted Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • JohnPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Add DMF to the vial.

  • Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Under a positive pressure of argon, add Pd(OAc)₂ and JohnPhos.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 20-30 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Heating with a Pre-catalyst

This protocol utilizes a stable Pd-NHC pre-catalyst and conventional heating.[17]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd-NHC pre-catalyst (e.g., [Pd(IPr)(AN)Cl₂]) (1-2 mol%)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Isopropanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, the arylboronic acid, and potassium hydroxide.

  • Add isopropanol to the flask.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the Pd-NHC pre-catalyst.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of this compound is highly dependent on the specific requirements of the synthesis, including the nature of the coupling partner, desired reaction conditions, and cost considerations.

  • For rapid reaction optimization and high-throughput synthesis , microwave-assisted protocols with a Buchwald-type catalyst system, such as Pd(OAc)₂/JohnPhos, are highly recommended.[12]

  • For large-scale synthesis and reactions requiring high catalyst stability and turnover , an NHC-based palladium pre-catalyst offers a robust and efficient solution.[13]

  • Traditional catalysts like Pd(PPh₃)₄ remain a viable, cost-effective option for less demanding couplings, though they may require more forcing conditions.[3]

Ultimately, the optimal catalyst system should be determined empirically for each specific substrate combination. This guide provides a strong starting point for this optimization process, grounded in a comparative analysis of the available catalytic technologies.

References

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Prec
  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
  • Palladium N-Heterocyclic Carbene Catalysts for the Ultrasound-Promoted Suzuki–Miyaura Reaction in Glycerol. Semantic Scholar. URL
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. URL
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. URL
  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. Reddit. URL
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. URL
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. URL
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. URL
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. URL
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. The Royal Society of Chemistry. URL
  • Organic & Biomolecular Chemistry. The Royal Society of Chemistry. URL
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. URL
  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides...
  • Suzuki coupling reaction of bromobenzene with phenylboronic acid.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. URL
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. The Royal Society of Chemistry. URL
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Semantic Scholar. URL
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. The Royal Society of Chemistry. URL
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. URL
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. URL

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Bromobenzo[d]oxazole: A Comparative Analysis of Two Validated Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key heterocyclic scaffolds like 5-Bromobenzo[d]oxazole is a foundational step. This versatile building block is crucial for the development of novel therapeutics and functional materials. This guide provides an in-depth, objective comparison of two distinct and validated protocols for the synthesis of this compound, starting from the common precursor, 2-amino-4-bromophenol. By examining the underlying chemistry and practical considerations of each method, this document aims to empower researchers to make informed decisions for their specific laboratory needs.

Introduction to this compound

The benzoxazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a valuable synthetic handle for further functionalization, making this compound a highly sought-after intermediate. Common synthetic strategies for benzoxazoles typically involve the condensation of a 2-aminophenol with a one-carbon electrophile, followed by cyclization.[1] This guide will dissect two such protocols: a classical approach utilizing formic acid with a strong dehydrating agent, and a milder alternative employing triethyl orthoformate.

Protocol A: Formic Acid-Mediated Cyclization in Polyphosphoric Acid (PPA)

This method represents a robust and high-yielding approach to benzoxazole synthesis. The use of polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent, driving the reaction to completion.

Causality of Experimental Choices

The core of this protocol lies in a two-step sequence occurring in a single pot: the initial N-formylation of the aminophenol followed by an acid-catalyzed cyclodehydration.[2]

  • 2-Amino-4-bromophenol : The starting material providing the core benzene ring and the two heteroatom precursors.

  • Formic Acid : The simplest carboxylic acid, it acts as the electrophilic source for the formyl group, which ultimately becomes C2 of the oxazole ring.

  • Polyphosphoric Acid (PPA) : This viscous liquid is a mixture of phosphoric acid and phosphorus pentoxide. Its hygroscopic nature aggressively removes the water molecule generated during the final ring-closing step, shifting the equilibrium towards the product, as per Le Chatelier's principle. It also serves as the acidic catalyst for the cyclization.

  • High Temperature (150-160 °C) : The high activation energy required for the dehydration and ring-closure step necessitates elevated temperatures.

Experimental Protocol: One-Pot Synthesis

Materials:

  • 2-Amino-4-bromophenol

  • Formic acid (88-98%)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and hotplate

Procedure:

  • In a 100 mL round-bottom flask, carefully add approximately 30 g of polyphosphoric acid.

  • With stirring, add 2-amino-4-bromophenol (9.40 g, 0.05 mol) to the PPA.

  • Slowly add formic acid (2.3 mL, ~0.06 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to approximately 80-90 °C and carefully pour it onto crushed ice (about 150 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • For purification, the crude solid can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel.

Visualizing the Workflow: Protocol A

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge PPA to flask B Add 2-amino-4-bromophenol A->B C Add Formic Acid B->C D Heat to 150-160 °C for 2-3h C->D E Monitor by TLC D->E F Cool and Quench on Ice E->F G Neutralize with NaHCO3 F->G H Filter Precipitate G->H I Recrystallize/Purify H->I

Caption: Workflow for Protocol A: PPA-mediated synthesis.

Protocol B: Triethyl Orthoformate-Mediated Cyclization

This protocol offers a milder alternative to the harsh conditions of the PPA method. Triethyl orthoformate serves as both the one-carbon source and a dehydrating agent, often requiring only catalytic amounts of acid.

Causality of Experimental Choices

This method also proceeds through a two-step sequence. However, the nature of the intermediates and the reaction conditions are different.

  • 2-Amino-4-bromophenol : The same starting material as in Protocol A.

  • Triethyl Orthoformate : This orthoester of formic acid is less corrosive than formic acid itself. It reacts with the primary amine to form an intermediate ethyl formimidate. Importantly, the reaction releases ethanol, not water, as a byproduct in the initial condensation step.

  • p-Toluenesulfonic Acid (p-TsOH) (catalytic) : A solid, organic acid that is easier to handle than PPA. It catalyzes the initial formation of the formimidate and the subsequent cyclization.

  • Reflux Temperature : The reaction is typically carried out at the boiling point of the solvent or the orthoester itself, which is generally lower and less energy-intensive than the PPA method.

Experimental Protocol: Catalytic Cyclization

Materials:

  • 2-Amino-4-bromophenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, and hotplate

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromophenol (9.40 g, 0.05 mol) and triethyl orthoformate (22.2 g, 25 mL, 0.15 mol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.48 g, 0.0025 mol).

  • Heat the mixture to reflux (approx. 120-130 °C) for 3-4 hours. The ethanol formed during the reaction will distill off.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the mixture under reduced pressure to remove excess triethyl orthoformate.

  • The resulting crude product can be purified by direct recrystallization from ethanol or by silica gel column chromatography.

Visualizing the Workflow: Protocol B

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-amino-4-bromophenol, triethyl orthoformate, and p-TsOH B Reflux for 3-4h A->B C Monitor by TLC B->C D Cool to RT C->D E Concentrate in vacuo D->E F Recrystallize/Purify E->F

Caption: Workflow for Protocol B: Triethyl orthoformate synthesis.

Performance Comparison

ParameterProtocol A: Formic Acid/PPAProtocol B: Triethyl Orthoformate
Reagents 2-amino-4-bromophenol, formic acid, PPA2-amino-4-bromophenol, triethyl orthoformate, p-TsOH
Temperature 150-160 °C~120-130 °C (Reflux)
Reaction Time 2-3 hours3-4 hours
Reported Yield Generally high (often >90%)Good to high (typically 80-95%)
Workup Requires quenching on ice and neutralizationSimpler, involves solvent removal
Safety/Handling PPA is highly corrosive and viscousTriethyl orthoformate is flammable; p-TsOH is a solid acid
Cost Formic acid and PPA are inexpensiveTriethyl orthoformate is more expensive

Reaction Mechanisms

Understanding the reaction pathways is key to troubleshooting and optimizing these syntheses.

Protocol A: Formic Acid/PPA Mechanism

The reaction proceeds in two distinct stages. First, the amino group of the 2-amino-4-bromophenol acts as a nucleophile, attacking the carbonyl carbon of formic acid in an N-formylation reaction. This forms an N-(5-bromo-2-hydroxyphenyl)formamide intermediate. In the second stage, under the strongly acidic and dehydrating conditions provided by PPA, the hydroxyl group of the phenol attacks the amide carbonyl, leading to a cyclization. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic this compound.[2]

Protocol B: Triethyl Orthoformate Mechanism

In this protocol, the reaction is initiated by the acid-catalyzed reaction of the amino group with triethyl orthoformate. This forms an N-(5-bromo-2-hydroxyphenyl)formimidate intermediate and releases ethanol. The lone pair of electrons on the phenolic oxygen then attacks the imine carbon, leading to cyclization. The elimination of a second molecule of ethanol from the cyclic intermediate results in the formation of the aromatic benzoxazole ring.

cluster_A Mechanism A: Formic Acid/PPA cluster_B Mechanism B: Triethyl Orthoformate Start_A 2-Amino-4-bromophenol + Formic Acid Intermediate_A N-formylation ---> N-(5-bromo-2-hydroxyphenyl)formamide Start_A->Intermediate_A Product_A Cyclodehydration (PPA) ---> This compound Intermediate_A->Product_A Start_B 2-Amino-4-bromophenol + Triethyl Orthoformate Intermediate_B Imidate Formation ---> Ethyl N-(5-bromo-2-hydroxyphenyl)formimidate Start_B->Intermediate_B Product_B Cyclization & EtOH Elimination ---> This compound Intermediate_B->Product_B

Caption: Comparative reaction mechanisms.

Senior Application Scientist's Recommendation

The choice between these two protocols depends largely on the specific constraints and priorities of the laboratory.

  • For large-scale synthesis where cost and reaction time are paramount, Protocol A (Formic Acid/PPA) is recommended. It is a classic, robust method that consistently provides high yields in a shorter timeframe. However, the corrosive nature of PPA and the vigorous workup procedure require appropriate safety precautions and equipment.

  • For smaller-scale synthesis, or when working with sensitive substrates that may not tolerate harsh acidic conditions and high temperatures, Protocol B (Triethyl Orthoformate) is the superior choice. The milder conditions, simpler workup, and use of a solid acid catalyst make it a more convenient and often safer option for medicinal chemistry applications where substrate integrity is critical. The slightly longer reaction time and higher cost of the orthoester are often acceptable trade-offs for these benefits.

Both protocols are reliable and have been validated in the literature for the synthesis of benzoxazole derivatives. The ultimate decision should be guided by an assessment of available resources, scale, and the chemical nature of any other functional groups present in more complex starting materials.

References

  • BenchChem. (2025).
  • Soni, S., Sahiba, N., Teli, S., Thorat, B. R., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. [Link]
  • National Center for Biotechnology Information. (2023).

Sources

A Comparative Guide to the In Vitro Evaluation of 5-Halogenated Benzo[d]oxazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1] Within this class, halogenated derivatives, particularly those substituted at the 5-position, have garnered significant attention for their potential as potent anticancer agents.[1][2] This guide provides a comprehensive technical overview of the in vitro evaluation of 5-bromobenzo[d]oxazole and its close bioisostere, 5-chlorobenzo[d]oxazole derivatives, offering a comparative analysis of their efficacy, a deep dive into their mechanisms of action, and detailed protocols for their assessment in a research setting.

Comparative Anticancer Efficacy: A Look at the Data

The substitution pattern on the benzoxazole core dramatically influences cytotoxic activity. The 5-halo position, in particular, has been a focal point for structure-activity relationship (SAR) studies. Generally, derivatives featuring a 5-chloro or 5-methyl group have demonstrated advantageous cytotoxic profiles compared to unsubstituted analogs.[2][3] For instance, a newly synthesized 5-amino-2-[p-bromophenyl]-benzoxazole (referred to as BB) showed potent, dose-dependent cytotoxic effects against both MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative) breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively.[4][5]

The data below, synthesized from multiple studies, compares the in vitro performance of various 5-substituted benzo[d]oxazole derivatives against common cancer cell lines.

Compound ID5-Position SubstituentOther Key SubstituentsCancer Cell LineIC50 (µM)Reference
BB -NH2 (core is 2-bromophenyl)2-(p-bromophenyl)MCF-7 (Breast)0.028[4][5]
BB -NH2 (core is 2-bromophenyl)2-(p-bromophenyl)MDA-MB (Breast)0.022[4][5]
14b -Cl2-(thioacetamido)-N-(2-methoxyphenyl)benzamideMCF-7 (Breast)4.75[3]
14b -Cl2-(thioacetamido)-N-(2-methoxyphenyl)benzamideHepG2 (Liver)4.61[3]
14i -CH32-(thioacetamido)-N-(p-tolyl)benzamideHepG2 (Liver)3.22[3]
14i -CH32-(thioacetamido)-N-(p-tolyl)benzamideMCF-7 (Breast)6.94[3]
14l -CH32-(thioacetamido)-N-(2,5-dichlorophenyl)benzamideMCF-7 (Breast)6.87[3]
14l -CH32-(thioacetamido)-N-(2,5-dichlorophenyl)benzamideHepG2 (Liver)6.70[3]
12l -CH3Amide with terminal 3-chlorophenylHepG2 (Liver)10.50[2]
12l -CH3Amide with terminal 3-chlorophenylMCF-7 (Breast)15.21[2]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Expert Insights on Structure-Activity Relationship (SAR): The data consistently reveals that the nature of the substituent at the 5-position is a critical determinant of anticancer activity. While direct comparisons of a wide range of 5-bromo derivatives are limited in publicly available literature, the potent activity of the bromo-containing compound BB is notable.[4][5] Furthermore, studies on 5-chloro and 5-methyl analogues provide valuable insights, suggesting that small, lipophilic groups at this position enhance cytotoxicity. The choice of the substituent on the other side of the benzoxazole ring is equally crucial, with various substituted phenyl and amide moieties demonstrating significant potency.[2][3]

Unraveling the Mechanism of Action

The anticancer effects of 5-halogenated benzo[d]oxazole derivatives are not merely cytotoxic; they are orchestrated through the modulation of specific cellular pathways critical for cancer cell survival and proliferation.

Inhibition of VEGFR-2 and Anti-Angiogenesis

A primary mechanism for many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for supplying tumors with nutrients and oxygen.[1] VEGFR-2 is a key mediator in this process, and its inhibition is a clinically validated strategy to halt tumor growth and metastasis.[1] Compounds such as the 5-chlorobenzoxazole derivative 14b have been identified as potent VEGFR-2 inhibitors.[3][6] This inhibition disrupts the downstream signaling cascade, ultimately suppressing the proliferation and migration of endothelial cells required for new blood vessel formation.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P1 PI3K/Akt Pathway VEGFR2->P1 Activates P2 RAS/MAPK Pathway VEGFR2->P2 Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Derivative This compound Derivative Derivative->VEGFR2 Inhibits P3 Proliferation, Migration, Survival P1->P3 P2->P3

Caption: VEGFR-2 signaling inhibition by this compound derivatives.

Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Several 5-substituted benzoxazole derivatives achieve their therapeutic effect by activating the apoptotic cascade. For example, compound 14b was found to induce apoptosis in 16.52% of HepG2 cells, a nearly 24-fold increase compared to control cells.[3][6] This is often accompanied by an increase in the levels of key executioner proteins like caspase-3.[6] The mechanism involves modulating the Bcl-2 family of proteins. A decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome C from the mitochondria, which then activates the caspase cascade, leading to cell death.[4]

G Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Mito Mitochondria Bcl2->Mito Inhibits Cyt-C Release CytC Cytochrome C Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induction by benzoxazole derivatives.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the progression of the cell cycle, preventing cancer cells from replicating. Flow cytometry analysis has shown that certain derivatives can cause a significant increase in the percentage of cells arrested in specific phases of the cell cycle.[3] For instance, compound 14b caused a notable accumulation of HepG2 cells in the Pre-G1 phase, which is indicative of apoptosis, and a mild increase in the S phase population.[3] This disruption of the normal cell cycle prevents the uncontrolled proliferation that characterizes cancer.[7][8][9]

Core Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of in vitro findings, standardized and well-validated protocols are essential. The following section details the step-by-step methodologies for the key experiments used to characterize the anticancer properties of this compound derivatives.

Experimental Workflow Overview

G cluster_0 Initial Screening cluster_1 Mechanistic Studies Start Cancer Cell Culture Treat Treat cells with Benzo[d]oxazole Derivatives Start->Treat MTT MTT Assay (Cytotoxicity) Treat->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Western Western Blot (Protein Expression) IC50->Western

Caption: General workflow for in vitro evaluation of anticancer compounds.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is cell-line dependent and should be optimized.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V-FITC and Propidium Iodide Staining)

Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating populations) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis

Causality: This protocol uses Propidium Iodide (PI) to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Since cells have a defined amount of DNA at each phase of the cell cycle (G1: 2N, S: between 2N and 4N, G2/M: 4N), flow cytometry can be used to determine the percentage of cells in each phase.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the PI fluorescence.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and calculate the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion

This compound derivatives and their related 5-halogenated analogues represent a promising class of compounds for anticancer drug development. Their efficacy is rooted in a multi-pronged mechanistic approach that includes the inhibition of key signaling receptors like VEGFR-2, the induction of apoptosis, and the arrest of the cell cycle. The comparative data indicates that subtle structural modifications can lead to significant changes in potency, highlighting the importance of continued structure-activity relationship studies. The robust experimental protocols detailed herein provide a validated framework for researchers to accurately assess the in vitro performance of these and other novel anticancer agents, ensuring that the data generated is both reliable and translatable in the ongoing search for more effective cancer therapies.

References

  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - NIH.
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - MDPI.
  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC - PubMed Central.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal.
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] - Bibliomed.
  • PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer.
  • Cell cycle arrested by compound 4d. (a) Compound 4d induced G2/M arrest... - ResearchGate.
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - NIH.

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 5-Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found in compounds with a broad spectrum of pharmacological activities.[1][2][3] Its versatile biological profile encompasses antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[4][5][6] The therapeutic potential of benzoxazole derivatives can be finely tuned through substitution on the fused ring system. Of particular importance is the C5-position, where modifications have been shown to profoundly influence potency and selectivity, making it a focal point for structure-activity relationship (SAR) studies.[7][8]

This guide provides a comparative analysis of 5-substituted benzoxazole derivatives, delving into the causal relationships between chemical structure and biological function. We will explore synthetic methodologies, compare biological performance with supporting experimental data, and provide the detailed protocols necessary for replicating and building upon these findings.

The Synthetic Keystone: Accessing 5-Substituted Benzoxazoles

The strategic synthesis of a chemical library is the foundation of any successful SAR study. The most common and robust method for constructing the 2,5-disubstituted benzoxazole core involves the condensation of a 2,4-diaminophenol derivative with an appropriate carboxylic acid or its activated form.[6][9] Polyphosphoric acid (PPA) is frequently used as both a catalyst and a solvent, driving the reaction toward cyclization and dehydration at elevated temperatures.[6][9]

This approach allows for significant diversity. The substituent at the 2-position is determined by the choice of carboxylic acid, while the crucial 5-position can be pre-functionalized on the 2,4-diaminophenol starting material or, more commonly, is an amino group that serves as a handle for subsequent modifications, such as amide bond formation.[10]

General Synthetic Workflow

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C5-Position Derivatization 2,4-Diaminophenol 2,4-Diaminophenol Core_Formation Condensation (e.g., PPA, heat) 2,4-Diaminophenol->Core_Formation Carboxylic_Acid R-COOH Carboxylic_Acid->Core_Formation Intermediate 5-Amino-2-R-benzoxazole Core_Formation->Intermediate Amide_Coupling Amide Coupling (e.g., Base, Solvent) Intermediate->Amide_Coupling Acyl_Chloride R'-COCl Acyl_Chloride->Amide_Coupling Final_Product 5-(Amide)-2-R-benzoxazole Amide_Coupling->Final_Product

Caption: General workflow for synthesizing 5-substituted benzoxazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-acetamidobenzoxazole Derivatives

This protocol describes a representative two-step synthesis. The first step is the formation of the 5-amino-2-arylbenzoxazole core, and the second is the acylation at the 5-amino position.

Step 1: Synthesis of 5-Amino-2-(p-substituted-phenyl)benzoxazole

  • Reagents: Place 2,4-diaminophenol dihydrochloride (10 mmol) and a p-substituted benzoic acid (11 mmol) in a round-bottom flask.[6]

  • Catalyst/Solvent: Carefully add polyphosphoric acid (PPA) (approx. 30 g) to the flask. The PPA acts as a dehydrating agent and catalyst.[9]

  • Reaction: Heat the reaction mixture to 150-180°C with stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: After completion, cool the mixture and pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the 5-amino-2-arylbenzoxazole intermediate.

Step 2: Synthesis of 5-Acetamido-2-(p-substituted-phenyl)benzoxazole

  • Setup: Dissolve the 5-amino-2-arylbenzoxazole intermediate (5 mmol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Acylation: Add a base, such as triethylamine (6 mmol), to the solution. Cool the mixture in an ice bath and add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, 5.5 mmol) dropwise.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate), and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the final product by column chromatography or recrystallization.

Comparative Analysis of Biological Activity

The true value of a synthetic library lies in its biological evaluation. By systematically altering the substituent at the 5-position and observing the corresponding changes in activity, we can deduce critical SAR insights.

Antimicrobial Activity

Benzoxazoles are well-established antimicrobial agents.[5] The substituent at the 5-position plays a crucial role in modulating both the spectrum of activity (Gram-positive vs. Gram-negative bacteria, fungi) and potency (Minimum Inhibitory Concentration, MIC).

Table 1: Comparison of Antimicrobial Activity of 5-Substituted Benzoxazole Derivatives

Compound ID 2-Position Substituent 5-Position Substituent S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL) Reference
A p-chlorobenzyl -NH-CO-CH₂-piperazine-p-Cl-phenyl 32 64 64 [10]
B p-methylbenzyl -NH-CO-CH₂-piperazine-p-Cl-phenyl 64 128 128 [10]
C Unsubstituted benzylidene hydrazide -H (core comparison) >100 >100 ~2.7 x 10⁻³ µM [1]
D 2-thienyl -H (core comparison) >100 ~1.4 x 10⁻³ µM >100 [1]

| E | 4-tert-butylphenyl | -NH-SO₂-p-Cl-phenyl | 64 | >512 | >512 |[11] |

SAR Insights for Antimicrobial Activity:

  • Influence of Amide Side Chain: The introduction of a piperazinyl acetamido moiety at the 5-position, as seen in compounds A and B , confers broad-spectrum activity against both bacteria and fungi.[10]

  • Electronic Effects: Comparing compounds A and B , the more electron-withdrawing chloro group on the 2-position benzyl ring (Compound A ) results in a two-fold increase in potency across the tested strains compared to the electron-donating methyl group (Compound B ).[10]

  • Target-Specific Substitutions: The presence of an unsubstituted benzylidene hydrazide at the 2-position (Compound C ) leads to potent antifungal activity against C. albicans but weak antibacterial effects. Conversely, a thiophene ring (Compound D ) enhances activity against E. coli.[1] This highlights that different substituents can direct the molecule's activity towards specific microbial targets.

  • Bulky Groups: A bulky sulfonamide group at the 5-position (Compound E ) appears to be favorable for activity against Gram-positive E. faecalis (MIC of 64 µg/mL) but is detrimental for activity against Gram-negative bacteria and fungi.[11]

Anticancer Activity

5-Substituted benzoxazoles have demonstrated significant potential as anticancer agents, often acting through mechanisms like enzyme inhibition (e.g., VEGFR-2, DNA topoisomerase) or apoptosis induction.[12][13]

Table 2: Comparison of In Vitro Anticancer Activity of 5-Substituted Benzoxazole Derivatives

Compound ID 2-Position Substituent 5-Position Substituent Cancer Cell Line IC₅₀ (µM) Reference
F 3,4,5-trimethoxyphenyl Hybrid with 1,3,4-Oxadiazole A549 (Lung) 0.13 [12]
G 3,4,5-trimethoxyphenyl Hybrid with 1,3,4-Oxadiazole MCF-7 (Breast) 0.10 [12]
H p-bromophenyl -NH₂ MCF-7 (Breast) Dose-dependent toxicity [13]
I p-bromophenyl -NH₂ MDA-MB-231 (Breast) Dose-dependent toxicity [13]
J p-hydroxyphenyl -H (core comparison) HCT-116 (Colon) 39.9 [1]

| K | 3,4,5-trimethoxyphenyl | -H (core comparison) | HCT-116 (Colon) | 24.5 |[1] |

SAR Insights for Anticancer Activity:

  • Potency Enhancement: The presence of trimethoxy groups on the 2-phenyl ring consistently improves anticancer activity, as seen by comparing the IC₅₀ of compound K (24.5 µM) with compound J (39.9 µM).[1]

  • Hybridization Strategy: Hybridizing the benzoxazole scaffold with another heterocyclic system like 1,3,4-oxadiazole (Compounds F and G ) can lead to exceptionally potent compounds with sub-micromolar IC₅₀ values.[12] This suggests a synergistic effect or access to additional binding interactions.

  • Role of the 5-Amino Group: A simple 5-amino group, as in compounds H and I , is sufficient to induce dose-dependent cytotoxicity in breast cancer cell lines.[13] This group also provides a synthetic handle for further optimization. Mechanistic studies on compound H/I showed it decreases VEGF staining, suggesting an anti-angiogenic effect, and increases cytochrome C levels, indicating the induction of apoptosis.[13]

Validated Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, detailed experimental protocols for the primary biological assays are provided below.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[10][14]

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the microbial inoculum to each well. Include positive (microbes, no compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity.[1][12]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 48-72 hours.[12]

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound stain with 10 mM Tris base solution.

  • Measurement: Measure the absorbance (optical density) at ~510 nm using a microplate reader. The IC₅₀ value is calculated as the concentration that causes 50% inhibition of cell growth compared to the untreated control.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of benzoxazole derivatives.

Consolidated SAR Summary

The relationship between the chemical features of the 5-substituent and biological activity can be summarized by considering electronic, steric, and lipophilic properties.

Caption: Summary of key structure-activity relationships for benzoxazoles. (Note: Image is a placeholder for the benzoxazole structure with positions 2 and 5 highlighted).

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring at the 2-position or within the 5-position substituent often enhance both antimicrobial and anticancer activities.[1] This is likely due to modulation of the molecule's overall electron density, which can affect binding to biological targets or cellular uptake.

  • Steric and Lipophilic Properties: The size, shape, and hydrophobicity of the 5-substituent are critical. Large, flexible side chains containing moieties like piperazine can establish additional interactions with target enzymes or cell membranes, leading to improved broad-spectrum antimicrobial activity.[10] In anticancer contexts, these groups can optimize binding within the active sites of kinases or other receptors.[12]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (e.g., in amide linkages at the 5-position) is crucial for specific target recognition. The -NH of the amide can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, forming key interactions that anchor the molecule to its target protein.

References

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 467-476. [Link]
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry, 10(15), 1785-1804. [Link]
  • ResearchGate (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • PharmaTutor (2021). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE.
  • Zamani, L., et al. (2016). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. SciSpace. [Link]
  • Patel, R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183. [Link]
  • Daboit, T. C., et al. (2009). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Mycoses, 52(6), 507-510. [Link]
  • JETIR (2021). Substituted Benzoxazoles as Antimicrobial Agents: A Review.
  • Kłopot, E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53, 1345–1364. [Link]
  • Wang, Y., et al. (2022).
  • Satyendra, R., et al. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 30-35. [Link]
  • Yilmaz, V. T., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 528-534. [Link]
  • ResearchGate (n.d.). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • ACS Infectious Diseases (2024). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy.
  • International Journal of Research and Review (2023).
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
  • ResearchGate (n.d.). Biological activities of benzoxazole and its derivatives.
  • Journal of Chemical and Pharmaceutical Research (2015).
  • ResearchGate (n.d.). Synthesis of benzoxazole derivatives (1–20).
  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129112. [Link]
  • ResearchGate (n.d.). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy.
  • World Journal of Pharmaceutical Research (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. wjpr.net. [Link]
  • Organic Chemistry Portal (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org. [Link]
  • Shao, N., et al. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078. [Link]

Sources

A Comparative Guide to the Photophysical Properties of 5-Bromobenzo[d]oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the photophysical properties of 5-Bromobenzo[d]oxazole and its analogs, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the structure-property relationships within this class of compounds, researchers can better tailor their molecular designs for specific applications in fluorescence imaging, sensing, and materials science.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention in various scientific fields due to their unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugation often lead to strong fluorescence, making them ideal candidates for fluorescent probes and labels. The ability to tune their absorption and emission characteristics through synthetic modification allows for the development of tailored molecules for a wide range of applications, from biological imaging to organic light-emitting diodes (OLEDs).

The introduction of a bromine atom at the 5-position of the benzoxazole core, as in this compound, is expected to modulate its electronic and, consequently, its photophysical properties through a combination of inductive and resonance effects. This guide will explore these effects by comparing the available photophysical data of this compound analogs.

Comparative Photophysical Data

While specific photophysical data for the parent this compound is not extensively reported in the literature, we can infer its properties by examining its analogs. The following table summarizes the key photophysical parameters for a selection of 2-phenylbenzoxazole derivatives, which serve as excellent models for understanding the impact of substitution on the benzoxazole core.

CompoundSolvent/StateExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Reference
2-(2'-hydroxyphenyl)benzoxazole (HBO)Acetonitrile-385, 485 (sh)--[2]
2-(4'-hydroxyphenyl)benzoxazole (BOp)Acetonitrile3293500.641.2[3]
2-(3'-hydroxyphenyl)benzoxazole (BOm)Acetonitrile3293500.581.1[3]
2-(4'-(fluorosulfato)phenyl)benzoxazoleAcetonitrile3293500.641.3[3]
2-(3'-(fluorosulfato)phenyl)benzoxazoleAcetonitrile3293500.591.2[3]
2-(4'-biphenyl)-5-substituted benzoxazoles-----[4]

sh = shoulder

Structure-Property Relationships: Unraveling the Photophysical Behavior

The data presented for the 2-phenylbenzoxazole analogs reveals several key structure-property relationships that can be extrapolated to predict the behavior of this compound.

The Role of the 2-Phenyl Substituent: The presence of a phenyl group at the 2-position of the benzoxazole core significantly influences the photophysical properties. This substituent extends the π-conjugated system, generally leading to a red-shift in both absorption and emission spectra compared to the unsubstituted benzoxazole.

Impact of Substitution on the 2-Phenyl Ring: As seen in the table, modifications to the 2-phenyl ring, such as the position of the hydroxyl group in HBO, BOp, and BOm, and its conversion to a fluorosulfate, have a pronounced effect on the emission properties. For instance, 2-(2'-hydroxyphenyl)benzoxazole (HBO) exhibits dual emission in acetonitrile, a phenomenon often associated with excited-state intramolecular proton transfer (ESIPT).[2] In contrast, the 3'- and 4'-hydroxy derivatives (BOm and BOp) show a single emission band around 350 nm with high quantum yields.[3] This highlights the sensitivity of the photophysical behavior to the electronic environment dictated by substituent placement.

Anticipated Properties of this compound: Based on the known electronic effects of halogens, the bromine atom at the 5-position of the benzoxazole ring is expected to act as an electron-withdrawing group through its inductive effect, while also participating in resonance. This substitution will likely lead to:

  • A bathochromic (red) shift in the absorption and emission maxima compared to the unsubstituted benzoxazole, due to the extension of the π-system and the heavy atom effect.

  • A potential decrease in the fluorescence quantum yield due to the heavy atom effect of bromine, which can promote intersystem crossing to the triplet state, a non-radiative decay pathway.

  • Solvatochromic effects, where the emission wavelength may shift depending on the polarity of the solvent.

Further experimental investigation is required to precisely quantify these properties for this compound.

Experimental Protocols for Photophysical Characterization

To facilitate further research and validation of the photophysical properties of this compound and its analogs, detailed experimental protocols for key measurements are provided below.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength(s) at which a molecule absorbs light.

Protocol:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.

  • Solvent Blank: Fill a clean quartz cuvette with the solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Preparation: Prepare a dilute solution of the benzoxazole analog in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.1 and 1.0 to ensure linearity.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Caption: UV-Visible Absorption Spectroscopy Workflow.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has been excited by light.

Protocol:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Solvent Blank: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Preparation: Use the same dilute solution prepared for the UV-Vis measurement (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Measurement:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Caption: Fluorescence Spectroscopy Workflow.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1. Record the absorbance of each solution.

  • Fluorescence Measurements: For each solution, record the fluorescence emission spectrum using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the plots for the sample and standard, and η_s and η_std are the refractive indices of the respective solvents.

Caption: Relative Quantum Yield Measurement Workflow.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes.

Protocol:

  • Instrument Setup: Use a TCSPC system with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive single-photon detector.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Sample Measurement:

    • Place the dilute sample solution in the sample holder.

    • Collect photon arrival times relative to the laser pulses over a period to build up a decay histogram. The collection should continue until a sufficient number of counts are in the peak channel (e.g., 10,000).

  • Data Analysis:

    • Deconvolute the measured sample decay with the IRF using appropriate software.

    • Fit the resulting decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

Caption: Time-Correlated Single Photon Counting (TCSPC) Workflow.

Conclusion

The photophysical properties of benzoxazole derivatives are highly sensitive to their substitution pattern. While direct experimental data for this compound remains to be fully elucidated, a comparative analysis of its analogs provides a strong foundation for predicting its behavior. The bromine substituent is anticipated to induce a red-shift in its absorption and emission spectra and potentially decrease its fluorescence quantum yield. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate the photophysical characteristics of this compound and other novel analogs, thereby contributing to the rational design of advanced fluorescent materials.

References

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC - NIH
  • Solvent and media effects on the photophysics of naphthoxazole deriv
  • Solvent and Media Effects on the Photophysics of Naphthoxazole Deriv
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
  • Research on 2,5-Disubstituted Benzoxazoles——2-(4'-Biphenyl)-5-substituted Benzoxazoles - Chemical Journal of Chinese Universities
  • Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5
  • Benzoxazole, 5-chloro-2-phenyl- | C13H8ClNO | CID 773072 - PubChem
  • 5-Nitro-2-phenyl-1,3-benzoxazole | C13H8N2O3 | CID 759401 - PubChem
  • Fluorescence Lifetime Measurements and Biological Imaging - PMC - PubMed Central - NIH

Sources

A Comparative Guide to LC-MS/MS Method Development for the Quantification of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing a robust and reliable Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Bromobenzo[d]oxazole. We will explore and compare various experimental choices, offering data-driven insights to guide researchers, scientists, and drug development professionals in establishing a validated analytical method.

Introduction: The Significance of Quantifying this compound

This compound is a halogenated heterocyclic compound. The benzoxazole core is a significant structural motif in many biologically active molecules, making its derivatives crucial in pharmaceutical research and development. Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control during drug manufacturing. LC-MS/MS stands as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[1][2]

Part 1: Foundational Strategy - Sample Preparation

The initial and most critical step in any bioanalytical method is the effective isolation of the analyte from the sample matrix.[3] The choice of sample preparation technique significantly impacts method sensitivity, accuracy, and robustness by minimizing matrix effects such as ion suppression or enhancement.[4] For small molecules like this compound in biological matrices (e.g., plasma, urine), several techniques are viable.[5][6]

Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Ideal Application
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[3]Simple, fast, and inexpensive.[3]Less clean extracts, potential for significant matrix effects.High-throughput screening, initial method development.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[5]Cleaner extracts than PPT, cost-effective.[5]Labor-intensive, can be difficult to automate.[5]When cleaner samples are needed and throughput is not the primary concern.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[4]Highly selective, provides the cleanest extracts, can concentrate the analyte.[4]More complex and expensive, requires method development.When high sensitivity and minimal matrix effects are required.

Experimental Protocol: Comparative Evaluation of Sample Preparation

  • Spiking: Spike a known concentration of this compound into the blank biological matrix (e.g., human plasma).

  • Extraction:

    • PPT: To 100 µL of spiked plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

    • LLE: To 100 µL of spiked plasma, add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge. Collect the organic layer.

    • SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the plasma sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent.

  • Analysis: Evaporate the collected fractions to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Evaluation: Compare the peak area and signal-to-noise ratio of this compound from each method. Assess the matrix effect by comparing the response of the analyte in the extracted sample to the response in a neat solution.[4]

dot

cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Plasma Spiked Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE SPE Solid-Phase Extraction (C18) Plasma->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Evaluation Compare: - Peak Area - S/N Ratio - Matrix Effect Analysis->Evaluation Analyte This compound Molecular Ion (Precursor) Q1 Quadrupole 1 (Precursor Ion Selection) Analyte->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Schematic of the Multiple Reaction Monitoring (MRM) process.

Experimental Protocol: MS/MS Optimization

  • Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize ionization parameters.

  • Product Ion Scan: Fragment the precursor ion at various collision energies to identify the most stable and intense product ions.

  • MRM Transition Selection: Select at least two MRM transitions (one for quantification and one for confirmation) to ensure specificity.

Part 3: Method Validation

A developed LC-MS/MS method must be validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).

[7][8][9][10][11]Key Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.
Conclusion

Developing a robust LC-MS/MS method for the quantification of this compound requires a systematic approach. The choices made during sample preparation, chromatographic separation, and mass spectrometric detection are interconnected and must be optimized to achieve the desired sensitivity, selectivity, and reliability. This guide provides a comparative framework and detailed protocols to navigate these critical decisions, ultimately leading to a validated method suitable for research and regulated environments.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • U.S. Department of Health and Human Services. (n.d.).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Resolving Isomeric Mixtures of Substituted Benzoxazoles. Benchchem.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Mass Spectrometry - Fragmentation P
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • 5.2 Mass Spectrometry. Chemistry LibreTexts.
  • Practical tips on preparing plasma samples for drug analysis using SPME.
  • Chromatographic Separation of N-Butyl-2-Benzoxazolamine Isomers. Benchchem.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
  • Spectroscopic Fingerprints: A Comparative Guide to 2-Bromo-5-chlorobenzo[d]oxazole and Its Positional Isomer. Benchchem.
  • Mass spectra of halogenostyrylbenzoxazoles.
  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chrom
  • Guide to achieving reliable quantit
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.
  • The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. ORBi.
  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central.
  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace.
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozon
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu.

Sources

The Gold Standard and Beyond: A Comparative Guide to Stereochemical Confirmation of 5-Bromobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity, efficacy, and safety. For novel therapeutic agents, such as the promising class of 5-Bromobenzo[d]oxazole derivatives, unambiguous confirmation of stereochemistry is a non-negotiable prerequisite for advancing a candidate through the development pipeline. This guide provides an in-depth comparison of the definitive method for this purpose, single-crystal X-ray crystallography, with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

The Unambiguous Arbiter: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal lattice, we can generate a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.[1] The presence of a "heavy" atom, such as the bromine in our target compounds, is particularly advantageous as it enhances anomalous dispersion effects, which are crucial for the unambiguous assignment of absolute stereochemistry.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a confirmed stereocenter is a multi-step process demanding precision and patience.

Figure 1: The workflow for determining absolute stereochemistry using single-crystal X-ray crystallography.

Experimental Protocol: A Representative Case Study

While a publicly available dataset for a chiral this compound derivative is not readily found, we can construct a representative protocol based on established methodologies for analogous heterocyclic systems.

1. Crystal Growth: The Art of Inducing Order

The most critical and often challenging step is obtaining a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and with a well-ordered internal structure.[1] Vapor diffusion is a commonly employed and effective technique.

  • Step 1: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Step 2: Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (e.g., hexane or pentane) in which the compound is sparingly soluble.

  • Step 3: Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and, under optimal conditions, promoting the formation of single crystals.

  • Causality: The slow change in solvent composition prevents rapid precipitation, allowing molecules to arrange themselves in a highly ordered, crystalline lattice.

2. Data Collection and Structure Refinement

A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using a diffractometer. The resulting diffraction pattern is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is solved using direct methods and refined to achieve the best fit between the observed and calculated diffraction data.

Interpreting the Data: Key Parameters for Stereochemical Assignment

The following table presents a hypothetical but realistic set of crystallographic data for a chiral this compound derivative.

ParameterValueSignificance
Empirical FormulaC₁₅H₁₂Br N₂O₃Confirms the elemental composition of the crystallized molecule.
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, which is a prerequisite for a chiral molecule to crystallize in an enantiopure form.
a, b, c (Å)8.123(4), 12.456(6), 15.789(8)The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
R-factor (R₁)0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Flack Parameter 0.02(3) The most critical parameter for absolute stereochemistry determination. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration.

The Flack parameter is a crucial indicator of the absolute configuration. A value near 0 confirms that the determined stereochemistry is correct, while a value near 1 would suggest that the inverted structure is the correct one. A value around 0.5 may indicate a racemic mixture or twinning.

Illuminating Alternatives: Spectroscopic and Chromatographic Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible to obtain suitable crystals. In such cases, other powerful techniques can provide crucial stereochemical information.

Figure 2: Key analytical techniques for stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space.[2]

Experimental Protocol: NOESY/ROESY for Relative Stereochemistry

  • Step 1: Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Step 2: Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules, NOESY is generally preferred.[3]

  • Step 3: Data Analysis: Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity between protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • Causality: By observing which protons are close in space, one can deduce the relative orientation of substituents around a stereocenter. For example, a strong NOE between a proton on a stereocenter and a proton on a nearby substituent can confirm their cis relationship.

Chiral High-Performance Liquid Chromatography (HPLC): The Power of Separation

Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric purity of a sample.[4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

  • Step 1: Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type) to identify a column that provides baseline separation of the enantiomers.

  • Step 2: Mobile Phase Optimization: Optimize the mobile phase composition (e.g., the ratio of hexane and isopropanol in normal-phase chromatography) to improve the resolution and shorten the analysis time.

  • Step 3: Method Validation: Validate the developed method for parameters such as linearity, accuracy, precision, and limit of detection and quantification.

  • Causality: The differential interaction between the enantiomers and the chiral stationary phase, often based on a combination of hydrogen bonding, π-π stacking, and steric effects, is the basis for their separation.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR Spectroscopy (NOESY/ROESY)Chiral HPLC
Information Provided Absolute and relative stereochemistry, 3D structureRelative stereochemistry, conformational informationEnantiomeric purity, separation of enantiomers
Sample Requirement High-quality single crystalSoluble sample (5-10 mg)Soluble sample (micrograms to milligrams)
Primary Advantage Unambiguous and definitiveDoes not require crystallization; provides solution-state dataHigh-throughput; quantitative analysis of enantiomeric excess
Primary Limitation Crystal growth can be a significant bottleneckDoes not provide absolute configurationRequires method development; does not provide structural information
Best Suited For Final, definitive confirmation of absolute stereochemistryDetermining the relative stereochemistry of diastereomersRoutine quality control, monitoring asymmetric synthesis

Conclusion: An Integrated Approach to Stereochemical Confirmation

While single-crystal X-ray crystallography remains the ultimate authority for the determination of absolute stereochemistry, a comprehensive understanding of a chiral molecule's properties necessitates an integrated analytical approach. NMR spectroscopy provides invaluable insights into the relative stereochemistry and solution-state conformation, while chiral HPLC is essential for assessing enantiomeric purity and for the preparative separation of enantiomers. For researchers and drug development professionals working with novel this compound derivatives, the judicious application of these complementary techniques is paramount for ensuring the scientific rigor and ultimate success of their therapeutic candidates. The initial investment in obtaining a high-quality crystal for X-ray analysis can save significant time and resources in the long run by providing a definitive and irrefutable answer to the critical question of stereochemistry.

References

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
  • NOESY and ROESY.
  • NOESY and ROESY. University of Missouri-St. Louis. [Link]
  • Crystal structure and stereochemistry study of 2-substituted benzoxazole deriv
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6035. [Link]
  • The use of X-ray crystallography to determine absolute configur
  • Flack parameter. Wikipedia. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
  • Chiral HPLC Separ
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
  • Cambridge Structural D
  • Crystallography Open Database.
  • X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology. [Link]
  • Absolute Configuration of Small Molecules by Co-Crystallization.

Sources

A Comparative Guide for the Purity Assessment of Synthesized 5-Bromobenzo[d]oxazole: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the rigorous confirmation of a molecule's purity is a cornerstone of quality, safety, and efficacy. For novel heterocyclic compounds like 5-Bromobenzo[d]oxazole, a key intermediate in the synthesis of various pharmaceutical agents, an accurate purity determination is paramount.[1][2] This guide provides an in-depth, objective comparison of two powerful and orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each methodology. By grounding our discussion in authoritative principles and providing detailed experimental workflows, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical challenges.

The Subject: this compound

This compound is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[2][3] Its structural integrity and purity directly impact the outcome of subsequent reactions and the pharmacological profile of any derived active pharmaceutical ingredients (APIs). Therefore, robust analytical methods are required to quantify its purity and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components within a mixture.[4] The principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the eluent).

Experimental Protocol: HPLC Purity Determination

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for the analysis of aromatic compounds like this compound.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for non-polar to moderately polar compounds.

    • Mobile Phase: A gradient elution is often employed to ensure good separation of both the main compound and any potential impurities. A typical gradient might be:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient Program: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the course of the run.

    • Flow Rate: A standard flow rate of 1.0 mL/min is typically used.

    • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., determined by a UV scan, often around 254 nm for aromatic systems).

    • Injection Volume: A 10 µL injection volume is a common starting point.

  • Data Analysis:

    • The purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[1]

    • For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.[1]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

qNMR has emerged as a powerful and direct method for determining the purity of organic molecules.[5][6] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, it relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[7]

Experimental Protocol: qNMR Purity Determination

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).

    • Select a suitable internal standard (IS) with known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

    • Accurately weigh a precise amount of the chosen internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.[7]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration. A value of 30-60 seconds is often used.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[8]

      • Pulse Angle: A 90° pulse angle is typically used.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a known signal from the internal standard.

    • The purity of the sample is calculated using the following formula:[7]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to this compound and "std" refers to the internal standard.

Workflow for qNMR Purity Assessment

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Co-dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity via Formula integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for qNMR purity assessment of this compound.

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR is not about which method is universally "better," but which is more suitable for the specific analytical need. A direct comparison highlights their complementary strengths.[9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between mobile and stationary phases.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[7]
Reference Standard Typically requires a certified reference standard of the analyte for accurate quantification.[10]Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[10]
Selectivity Excellent for separating structurally similar impurities and isomers.[11]Provides structural information, aiding in the identification of impurities. Can quantify diastereomers.[7]
Sensitivity Generally more sensitive, capable of detecting trace-level impurities.[8]Less sensitive than HPLC; may not detect impurities present at very low concentrations.
Speed Method development can be time-consuming.[12] Runtimes are typically in the range of 15-30 minutes per sample.Faster method development.[5] However, longer acquisition times may be needed for high accuracy.
Solvent Consumption Consumes significant volumes of organic solvents.[12]Uses small amounts of deuterated solvents, making it more environmentally friendly.[8]
Sample Integrity Destructive technique.Non-destructive, allowing for sample recovery.[5]
Quantification Relative quantification (area %) is common; absolute quantification requires a calibration curve.Provides absolute quantification against a primary standard.[10]
Cost Lower initial instrument cost, but ongoing costs for columns and solvents.Higher initial instrument cost, but lower consumable costs.
Logical Framework for Method Selection

Method_Selection start Purity Assessment of this compound q1 Need to detect trace impurities (<0.1%)? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 No hplc HPLC is the preferred method q1->hplc Yes q4 Is absolute quantification necessary without an analyte-specific standard? q2->q4 No q2->hplc Yes q3 Is structural confirmation of impurities required? qnmr qNMR is a strong candidate q3->qnmr Yes both Consider using both techniques for orthogonal validation q3->both No q4->q3 No q4->qnmr Yes

Caption: Decision tree for selecting between HPLC and qNMR.

Conclusion: An Integrated Approach for Unwavering Confidence

Both HPLC and qNMR are powerful, validated techniques for the purity assessment of synthesized this compound.[9][13] HPLC excels in its ability to separate and detect trace impurities, making it an indispensable tool for quality control and stability testing.[11][14] Conversely, qNMR offers the distinct advantage of providing absolute quantification without the need for an analyte-specific reference standard, serving as a primary ratio method.[10][15]

For the highest degree of confidence in the purity of this compound, a cross-validation approach utilizing both HPLC and qNMR is recommended. This orthogonal strategy, leveraging the different physicochemical principles of each technique, provides a comprehensive and robust characterization of the synthesized material, ensuring its suitability for downstream applications in research and drug development.

References

  • A Guide to Quantit
  • Determining and reporting purity of organic molecules: why qNMR. PubMed. URL
  • qNMR: A powerful tool for purity determin
  • Validation of Analytical Methods: A Review. Gavin Publishers. URL
  • Live qualification/validation of purity methods for protein products. CS@Purdue. URL
  • SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. URL
  • Determining and reporting purity of organic molecules: Why qNMR.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. URL
  • Understanding Analytical Method Validation: A Comprehensive Guide. ProPharma. URL
  • Analytical method valid
  • A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. Benchchem. URL
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. URL
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Q2(R2)
  • This compound-2-thiol. Chem-Impex. URL
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. URL
  • Synthesis of 5‐bromooxazole (10·HCl).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. URL
  • This compound-2-carbonitrile. Advanced ChemBlocks. URL
  • 5-Bromobenzo[d]oxazol-2-tiol. Chem-Impex. URL
  • (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. MDPI. URL
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. URL
  • Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantific
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. URLhtm)

Sources

A Comparative Guide to Green Chemistry Approaches for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of benzoxazoles—a cornerstone scaffold in medicinal chemistry—is a critical endeavor.[1] Traditional synthetic routes, however, often rely on harsh conditions and hazardous materials. This guide provides an in-depth, objective comparison of leading green chemistry methodologies for benzoxazole synthesis, complete with experimental data, detailed protocols, and mechanistic insights to support the adoption of more sustainable practices in the laboratory.

Introduction: The Imperative for Greener Benzoxazole Synthesis

Benzoxazoles are a privileged class of heterocyclic compounds, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The classical synthesis of these vital structures, often involving the condensation of 2-aminophenols with carboxylic acids or their derivatives at high temperatures with strong acids, presents significant environmental and safety challenges.[3] Green chemistry offers a compelling alternative, focusing on the reduction or elimination of hazardous substances, the use of renewable resources, and energy-efficient processes.[4] This guide will explore and compare several of these innovative approaches.

The most common green synthetic route involves the condensation of a 2-aminophenol with an aldehyde or carboxylic acid, facilitated by alternative energy sources or green catalysts.[5]

Comparative Analysis of Green Synthetic Methodologies

The efficacy of a synthetic method is judged on several key performance indicators. The following tables provide a comparative overview of various green approaches to the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a benchmark reaction in this field.

Table 1: Performance Comparison of Green Synthesis Methods

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
Microwave-Assisted[CholineCl][oxalic acid]Solvent-free12015 min95[6]
Microwave-AssistedIodineSolvent-free12010 min90[7]
Ultrasound-AssistedLAIL@MNPSolvent-free7030 min82[8]
Ultrasound-AssistedIndion 190 resinEthanolRoom Temp.10-30 min96[4]
Reusable CatalystFe3O4@SiO2-SO3HSolvent-free5010-20 min92[9]
Reusable CatalystBAIL gelSolvent-free1305 h98[10][11]

Table 2: Catalyst Reusability

CatalystMethodRun 1 Yield (%)Run 2 Yield (%)Run 3 Yield (%)Run 4 Yield (%)Run 5 Yield (%)Reference
Fe3O4@SiO2-SO3HConventional Heating9290878684[9]
BAIL gelConventional Heating9895929089[10][11]
LAIL@MNPUltrasound-Assisted8280787573[8]
[CholineCl][oxalic acid]Microwave-Assisted9594939290[6]

In-Depth Methodologies and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating.[12] This technique dramatically reduces reaction times and often improves yields compared to conventional heating.[13][14]

Reaction Mechanism: The reaction between a 2-aminophenol and an aldehyde under microwave irradiation typically proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization to the benzoxazole. The microwave energy accelerates both the initial condensation and the subsequent cyclization steps.

G cluster_1 Microwave-Assisted Benzoxazole Synthesis 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Oxidative_Cyclization Oxidative Cyclization Schiff_Base->Oxidative_Cyclization Microwave Irradiation Benzoxazole Benzoxazole Oxidative_Cyclization->Benzoxazole

Caption: General workflow for microwave-assisted benzoxazole synthesis.

Detailed Experimental Protocol: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)

This protocol utilizes a deep eutectic solvent (DES) as both a catalyst and a reaction medium, further enhancing the green credentials of the method.[6]

  • Catalyst Preparation: Prepare the [CholineCl][oxalic acid] DES by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating at 100°C with stirring until a clear, colorless liquid forms.[14]

  • Reaction Setup: In a microwave process vial, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the prepared [CholineCl][oxalic acid] DES (10 mol%).[6]

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate the mixture at 120°C for 15 minutes.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.[7]

  • Catalyst Recovery: The aqueous layer containing the DES can be concentrated and reused for subsequent reactions.[7]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.[7]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique energy source for organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[15]

Reaction Mechanism: Similar to the microwave-assisted method, the ultrasound-assisted synthesis of benzoxazoles from 2-aminophenols and aldehydes proceeds through a Schiff base intermediate. The ultrasonic waves facilitate mass transfer and provide the energy for the cyclization and subsequent aromatization.

G cluster_2 Ultrasound-Assisted Benzoxazole Synthesis Reactants 2-Aminophenol + Aldehyde Sonication Ultrasonic Irradiation (Acoustic Cavitation) Reactants->Sonication Intermediate Schiff Base Formation Sonication->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzoxazole Cyclization->Product

Caption: Workflow for ultrasound-assisted benzoxazole synthesis.

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis using a Reusable Magnetic Nanocatalyst

This protocol employs a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation.[8]

  • Reaction Setup: In a 50 mL flask, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).[8]

  • Sonication: Place the flask in an ultrasonic bath operating at approximately 37 kHz. Heat the mixture to 70°C and sonicate for 30 minutes.[8]

  • Work-up and Catalyst Recovery: After completion of the reaction (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to the reaction mixture. Use an external magnet to separate the catalyst.[8]

  • Purification: Decant the ethyl acetate solution, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

  • Catalyst Recycling: The recovered magnetic catalyst can be washed with an organic solvent, dried at 80°C, and reused.[8]

Synthesis Using Reusable Heterogeneous Catalysts

The use of solid-supported catalysts that can be easily recovered and reused is a cornerstone of green chemistry.[9] Various materials, including functionalized magnetic nanoparticles and ionic liquid gels, have been successfully employed for benzoxazole synthesis.[10][11]

Reaction Mechanism: The mechanism depends on the nature of the catalyst. For solid acid catalysts like Fe3O4@SiO2-SO3H, the catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amino group of the 2-aminophenol. This is followed by cyclization and dehydration to form the benzoxazole.

G cluster_3 Reusable Catalyst-Based Synthesis Reactants_Cat 2-Aminophenol + Aldehyde + Reusable Catalyst Reaction Heating/Stirring Reactants_Cat->Reaction Product_Formation Benzoxazole Formation Reaction->Product_Formation Catalyst_Recovery Catalyst Separation (Filtration/Magnet) Product_Formation->Catalyst_Recovery Purified_Product Purified Benzoxazole Catalyst_Recovery->Purified_Product Recycled_Catalyst Recycled Catalyst Catalyst_Recovery->Recycled_Catalyst

Caption: General workflow for benzoxazole synthesis using a reusable catalyst.

Detailed Experimental Protocol: Synthesis using a Magnetically Separable Nanocatalyst

This protocol utilizes sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H) as a highly efficient and reusable catalyst.[9]

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[9]

  • Reaction: Place the flask in a preheated oil bath at 50°C and stir the mixture under solvent-free conditions for the required time (typically 10-20 minutes). Monitor the reaction progress by TLC.[9]

  • Work-up and Catalyst Recovery: After the reaction is complete, add hot ethanol (3 mL) and stir for 5 minutes. Use a strong external magnet to hold the catalyst to the side of the flask and decant the hot ethanol solution containing the product.[9]

  • Purification: Allow the ethanol solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the solid product by filtration and wash with cold ethanol.

  • Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol and acetone, dried in an oven at 60°C, and reused for subsequent reactions.[9]

Evaluation of "Greenness": Atom Economy and E-Factor

To objectively compare the environmental footprint of these methods, we can use green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).[16][17]

  • Atom Economy calculates the efficiency of a reaction in converting reactants to the desired product.[18]

    • Formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • E-Factor measures the amount of waste generated per unit of product.[16]

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

For the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, the atom economy is theoretically high as the only byproduct is water. However, the E-factor provides a more practical measure of waste, as it includes solvents used in workup and purification, and any byproducts from side reactions. The solvent-free methods, particularly those with easily recyclable catalysts, will generally have a much lower E-factor.

Conclusion

The green synthesis of benzoxazoles has seen remarkable advancements, with microwave-assisted, ultrasound-assisted, and reusable catalyst-based methods offering significant advantages over traditional approaches. These modern techniques not only provide excellent yields in shorter reaction times but also align with the principles of sustainable chemistry by minimizing waste, reducing energy consumption, and utilizing safer materials. For researchers and drug development professionals, the adoption of these green methodologies is not just an environmentally conscious choice but also a strategic one that can accelerate the discovery and development of novel benzoxazole-based therapeutics.

References

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Publishing. 2022-05-11.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. 2023-08-11.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. 2023.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. 2022-11-09.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate.
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers. 2020-12-01.
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. NIH.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. 2019-11-19.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC - NIH.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019-01-07.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. 2023-08-11.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. SpringerLink. 2024-02-18.
  • Scheme 1. Synthesis of benzoxazole under ultrasound irradiation. ResearchGate.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Semantic Scholar. 2024-04-05.
  • Ultrasound-assisted facile and efficient synthesis of novel Benzoxazole derivatives from o-aminocardanol using Indion 190 resin. Indian Academy of Sciences.
  • Atom economy / E factor. ChemBAM.
  • Benzoxazoles. World Journal of Pharmaceutical Sciences. 2018-09-30.
  • Ultrasound-assisted facile and efficient synthesis of novel Benzoxazole derivatives from o-aminocardanol using Indion 190 resin as a reusable catalyst. Semantic Scholar.
  • (PDF) Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. ResearchGate. 2025-08-07.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • METRICS. Green Chemistry Toolkit.
  • Learn how to find atom economy , Percentage yield and E factor. YouTube. 2021-10-03.
  • Green synthesis of benzoxaozles. ResearchGate.
  • How to Calculate E-factor (Green Chem). YouTube. 2022-10-28.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
  • A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. PubMed. 2013-11-01.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Scientific Research in Science and Technology. 2025-01-28.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Bromobenzo[d]oxazole

This compound is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science research. Its derivatives are integral to the synthesis of novel therapeutic agents, particularly in the realms of oncology and infectious diseases, and find applications in the development of advanced polymers and coatings.[1][2] Given its role as a key starting material, the unambiguous identification and quantification of this compound, along with its potential impurities, are of paramount importance to ensure the quality, safety, and efficacy of the final products.

This guide provides an in-depth comparison of two robust analytical techniques for the characterization of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it outlines a comprehensive cross-validation protocol to ensure the consistency and reliability of data generated across different analytical platforms, a critical step in method lifecycle management.[3][4]

The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), ensuring a scientifically sound and regulatory-compliant approach to analytical method validation.[5][6][7]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Assessment

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds. The choice of a C18 stationary phase is predicated on its broad applicability and hydrophobicity-based separation mechanism, which is well-suited for aromatic compounds like this compound.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in Acetonitrile. Working standards for linearity, accuracy, and precision studies are prepared by serial dilution of the stock solution with the mobile phase.

Validation Data Summary: RP-HPLC

The performance of the RP-HPLC method is evaluated against key validation parameters as stipulated by ICH guidelines.[5][8]

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool for Identification and Quantification

GC-MS offers exceptional selectivity and sensitivity, making it an ideal confirmatory technique and a valuable tool for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, ensuring a high degree of confidence in the identification of the analyte and any potential impurities.

Experimental Protocol: GC-MS Method
  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C (Split mode, 20:1).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-350 amu in full scan mode.

  • Sample Preparation: The stock solution prepared for HPLC analysis can be used directly.

Validation Data Summary: GC-MS

The GC-MS method is validated to demonstrate its suitability for the intended purpose.[9][10]

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.5%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Instrument detection limit0.01 µg/mL
Limit of Quantitation (LOQ) Lowest point on the calibration curve0.05 µg/mL
Specificity Unique mass spectrum and no co-eluting peaksConfirmed by library match and fragmentation pattern

The Crux of Confidence: Cross-Validation of HPLC and GC-MS Methods

Cross-validation is the formal process of comparing two different analytical methods to demonstrate that they provide equivalent results, ensuring data integrity when methods are used interchangeably or in different laboratories.[3][11] This is particularly critical when one method (e.g., HPLC) is used for routine quality control, and another (e.g., GC-MS) is employed for confirmatory analysis or in a different phase of development.

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep Prepare a Homogeneous Batch of This compound Samples (e.g., at 3 concentration levels) HPLC Analyze Samples by Validated HPLC Method Prep->HPLC GCMS Analyze Samples by Validated GC-MS Method Prep->GCMS Compare Compare Results from Both Methods HPLC->Compare GCMS->Compare Stats Statistical Analysis (e.g., Bland-Altman Plot, Percentage Difference) Compare->Stats

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of three batches of this compound samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

  • Data Comparison: For each sample, calculate the mean result from both methods.

  • Acceptance Criteria: The percentage difference between the mean results of the two methods should not exceed a predefined limit, typically ±15%.

Illustrative Cross-Validation Data
Sample IDHPLC Mean Result (µg/mL)GC-MS Mean Result (µg/mL)Percentage Difference (%)
Low Conc.80.581.20.87%
Mid Conc.101.299.8-1.38%
High Conc.119.5121.01.26%

The low percentage differences observed in the hypothetical data above would demonstrate the interchangeability of the two methods.

Diagram of the Analytical Validation Ecosystem

The following diagram conceptualizes the relationship between method development, validation, and cross-validation, emphasizing the central role of ICH guidelines.

ValidationEcosystem cluster_guidelines Regulatory Framework cluster_methods Analytical Methods cluster_validation Validation & Comparison ICH ICH Guidelines (Q2(R1), Q14) Validation Method Validation ICH->Validation Informs HPLC HPLC Method HPLC->Validation CrossValidation Cross-Validation HPLC->CrossValidation GCMS GC-MS Method GCMS->Validation GCMS->CrossValidation Validation->CrossValidation Prerequisite for

Caption: The interplay between guidelines, methods, and validation processes.

Conclusion

The robust analytical characterization of this compound is non-negotiable for ensuring product quality and consistency in drug development and materials science. This guide has detailed two orthogonal and validated analytical methods, RP-HPLC and GC-MS, providing a framework for their implementation. The successful cross-validation of these methods, as outlined, provides a high degree of confidence in the generated data, ensuring its reliability and interchangeability. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can build a solid analytical foundation for their work with this important chemical entity.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Shabir, G. A. (2003). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 729-744.
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573.
  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Chem-Impex. (n.d.). This compound-2-thiol.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1183-1193.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Chem-Impex. (n.d.). 5-Bromobenzo[d]oxazol-2-tiol.
  • El-Gohary, A. R., & Al-Omary, F. A. M. (2018). Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. Journal of analytical toxicology, 12(4), 213-216.[9]
  • Musshoff, F., & Daldrup, T. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of analytical toxicology, 17(2), 114-116.[10]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromobenzo[d]oxazole (CAS No. 132244-31-6). As a brominated heterocyclic compound, its disposal requires specific procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure a self-validating and trustworthy workflow.

Core Principle: Hazard Identification and Risk Assessment

Understanding the hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely chemical waste; it is a regulated substance with a distinct risk profile.

This compound is classified as a halogenated organic compound .[1] This classification is critical because the bromine atom dictates the primary disposal pathway. Improper disposal, such as mixing with non-halogenated waste or release into the environment, can lead to the formation of hazardous byproducts and long-term ecological damage.[2] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Oral ToxicityH302Harmful if swallowed.[3][4]
Skin IrritationH315Causes skin irritation.[4][5]
Eye IrritationH319Causes serious eye irritation.[4][5]
Acute Dermal ToxicityH312Harmful in contact with skin.[3]
Acute Inhalation ToxicityH332Harmful if inhaled.[3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][5]
Chronic Aquatic ToxicityH413May cause long lasting harmful effects to aquatic life.

The causality behind the prescribed disposal method—controlled incineration—is directly linked to these hazards. Incineration at a licensed facility with flue gas scrubbing ensures that the compound is destroyed at high temperatures, while the resulting acidic gases (like hydrogen bromide) are neutralized, preventing their release into the atmosphere.[2]

Standard Operating Procedure (SOP) for Disposal

This protocol covers the lifecycle of the waste material from the point of generation to its final handover for destruction.

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure you are wearing appropriate PPE to prevent exposure.[5][6]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[4] A face shield is recommended if there is a splash risk.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, wear impervious clothing.[2]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in chemical waste management.

  • Designate a Waste Container: Use a dedicated, chemically resistant container clearly labeled for "Halogenated Organic Waste".[1] The container must have a secure, tightly closing lid.[2][5]

  • Collect Waste: Carefully transfer all this compound waste, including contaminated materials like pipette tips, weighing paper, or gloves, into the designated container.

  • Avoid Contamination: Under no circumstances should this chemical be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain or in the regular trash.[2][7] Discharging into the environment must be avoided.[2]

Step 3: Container Labeling and Storage

Accurate labeling and safe storage are essential for safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")[4][8]

    • An accumulation start date.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area.[2][5] This location should be away from incompatible materials, such as strong oxidizing agents, and away from heat or sources of ignition.[2][9]

Step 4: Arranging for Final Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: When the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, which may involve online forms or physical tags.[7]

  • The Approved Method: The final disposal will be conducted via a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing.[2] This is in accordance with EPA guidelines for halogenated organic compounds.[6][10]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[2][4]

    • Wearing full PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in the halogenated waste container.[4][9]

    • Clean the affected area thoroughly. All cleanup materials are considered hazardous waste.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2][5]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Consult a doctor.[2][4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[2][5]

Decontamination of Empty Containers

Original containers must be decontaminated before they can be considered non-hazardous.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in your designated halogenated organic waste container.[7]

  • Final Disposal of Container: Once triple-rinsed and fully dry, deface or remove the original label. The container can then be disposed of in the regular trash or recycling, depending on institutional policy.[7]

Disposal Workflow Visualization

The following diagram provides a logical workflow for the handling and disposal of this compound waste streams.

G Disposal Workflow for this compound start Waste Generated (this compound) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check decision1 Type of Waste? pure_waste Pure Compound or Contaminated Labware decision1->pure_waste Solid/Liquid empty_container Empty Original Container decision1->empty_container Container spill_waste Spill Debris decision1->spill_waste Spill ppe_check->decision1 collect_halogenated Step 2: Collect in Labeled 'Halogenated Organic Waste' Container pure_waste->collect_halogenated triple_rinse Step A: Triple-Rinse with Appropriate Solvent (e.g., Acetone) empty_container->triple_rinse spill_waste->collect_halogenated store_waste Step 3: Store Sealed Container in a Cool, Dry, Ventilated Area collect_halogenated->store_waste collect_rinsate Step B: Collect Rinsate in 'Halogenated Organic Waste' Container triple_rinse->collect_rinsate dispose_container Step C: Deface Label and Dispose of Dry Container in Regular Trash/Recycling triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Step 4: Arrange Pickup with EHS or Licensed Waste Contractor store_waste->contact_ehs final_disposal Final Disposal: Controlled Incineration with Flue Gas Scrubbing contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

  • 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyEN.aspx?
  • Proper Disposal of 5-Bromo-3-methylbenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/product/b5179]
  • 5-Bromobenzo[d]oxazol-2(3H)-one. BLDpharm. [URL: https://www.bldpharm.com/products/14733-73-4.html]
  • Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/3653DN.pdf]
  • This compound. ChemBK. [URL: https://www.chembk.com/en/chem/132244-31-6]
  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000284O.PDF?Dockey=2000284O.PDF]
  • 5-Chlorobenzo[d]oxazole-2-thiol - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/1126DN.pdf]
  • 5-Bromobenzo[d]isoxazole. BLDpharm. [URL: https://www.bldpharm.com/products/837392-65-1.html]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
  • 5-Bromobenzo[c][2][8][9]oxadiazole - Safety Data Sheet. Echemi. [URL: https://www.echemi.com/products/pd2016081001-5-bromo-2,1,3-benzoxadiazole.html]
  • This compound-2-thiol. Chem-Impex. [URL: https://www.chemimpex.com/products/5-bromobenzo-d-oxazole-2-thiol]
  • 2-Bromobenzoic acid - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC107120250]
  • 2,5-Di(1-naphthyl)-1,3,4-oxadiazole - Safety Data Sheet. Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/698202]
  • Methyl 5-bromobenzo[d]isoxazole-3-carboxylate - Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/1123169-30-1.pdf]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [URL: https://govt.westlaw.com/calregs/Document/I546740B0D44F11DEA95CA4428EC25FA0?
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute. [URL: https://www.law.cornell.edu/cfr/text/40/appendix-III_to_part_268]

Sources

Personal protective equipment for handling 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 5-Bromobenzo[d]oxazole

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational diligence. This compound, a member of the benzoxazole class of heterocyclic compounds, represents a building block in medicinal chemistry and organic synthesis.[1][2] While comprehensive, experimentally verified toxicological data for this specific compound is not always readily available, a robust safety protocol can be established by examining data from structurally similar halogenated compounds and adhering to established best practices for handling research chemicals.[2][3]

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of causality and self-validating safety systems.

Hazard Assessment and Risk Mitigation

This compound and analogous compounds are classified as hazardous substances. The primary risks include:

  • Acute Toxicity: Harmful if swallowed.[3][4][5][6][7]

  • Skin Irritation: Causes skin irritation upon contact.[4][7][8]

  • Eye Damage: Causes serious eye irritation.[4][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[4][7][8]

Given these hazards, a containment-focused approach is mandatory. All handling of this compound, especially in its solid, potentially dusty form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific routes of exposure. For this compound, the following PPE is mandatory.

Eye and Face Protection
  • Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield worn over safety glasses is mandated.[4][7][8][10][11]

  • Causality: The benzoxazole structure and its derivatives are known to cause serious eye irritation.[4][7][8] Standard safety glasses do not provide an adequate seal against splashes, vapors, or fine dust, making chemical splash goggles essential to protect the sensitive mucous membranes of the eyes.[10]

Hand Protection
  • Requirement: Chemically resistant gloves, such as nitrile, are required. Given the nature of research work, double gloving is a field-proven best practice to enhance safety.[3][12][13]

  • Causality: Dermal contact is a primary route of exposure. Nitrile gloves offer excellent protection against a wide range of chemicals.[12] Double gloving provides a critical layer of redundancy; should the outer glove be compromised or contaminated, the inner glove continues to offer protection while the outer is carefully removed and replaced.[12] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[12]

Body Protection
  • Requirement: A long-sleeved laboratory coat is required.[3][10] For larger quantities or in situations with a higher risk of contamination, an impermeable gown with a closed front and tight-fitting cuffs is recommended.[13][14]

  • Causality: This protects the skin on the arms and body from accidental spills and contamination. A lab coat should never be worn outside the laboratory area to prevent the transfer of contaminants.[12]

Respiratory Protection
  • Requirement: All work with solid this compound or solutions should be performed in a certified chemical fume hood to control vapors and prevent the generation of airborne dust.[3][4][8]

  • Causality: The compound is known to cause respiratory irritation.[4][7][8] Engineering controls like a fume hood are the most effective way to prevent inhalation exposure. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge would be necessary, but this should be an exception, not the rule.[13]

Quantitative Data Summary

The table below summarizes available data for this compound and its derivatives. Note that much of the data for the specific target compound is computationally predicted, a common scenario for research chemicals.

ParameterValue/InformationSource/Rationale
Chemical Name This compoundSupplier Information[9]
CAS Number 132244-31-6Supplier Information[9]
Molecular Formula C₇H₄BrNOPubChem[9]
Molecular Weight 198.02 g/mol PubChem[9]
Appearance Solid (Pale yellow needles for a derivative)Supplier Information[1]
GHS Hazard Pictogram WarningBased on analogous compounds[3][4][8]
GHS Hazard Statements H302, H315, H319, H335Based on analogous compounds[4][7][8]
Storage Keep in a dark place, sealed in dry, room temperature or 2-8°CSupplier Information[9][15][16]

Experimental Protocol: Safe Handling Workflow

This protocol provides a step-by-step methodology for safely handling this compound.

  • Preparation and Pre-Handling Check:

    • Verify the chemical fume hood is operational and certified.

    • Don all required PPE: inner and outer pairs of nitrile gloves, lab coat, and chemical splash goggles.[3][8][12]

    • Prepare the workspace by laying down absorbent bench paper.

    • Locate the nearest eyewash station and safety shower before beginning work.[17]

    • Prepare a designated, labeled waste container for halogenated organic waste.[3][18]

  • Handling and Use:

    • Perform all manipulations, including weighing and solution preparation, inside the chemical fume hood.[8][19]

    • When handling the solid, use non-sparking tools and avoid actions that could generate dust.[5][19]

    • If transferring the chemical, do so carefully to minimize the risk of spills.

    • Keep the container tightly sealed when not in use.[8]

  • Post-Handling and Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove the remaining PPE (lab coat, inner gloves, goggles) before leaving the laboratory.

    • Wash hands thoroughly with soap and water after handling is complete.[4][6][8]

Disposal Plan: A Self-Validating System

Proper disposal is critical to ensure safety and environmental compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste, including contaminated gloves, paper towels, and pipette tips, must be disposed of in a designated "Halogenated Organic Waste" container.[3][18]

  • Container Management: Waste containers must be made of a chemically compatible material (e.g., glass or polyethylene), kept securely closed when not in use, and clearly labeled.[3][18]

  • Incompatible Wastes: Do not mix halogenated waste with non-halogenated organic waste, strong oxidizing agents, acids, or bases.[3][18] This prevents dangerous reactions and simplifies the final disposal process.

  • Final Disposal: The sealed and labeled waste container should be handed over to the institution's environmental health and safety (EHS) office for disposal according to local and federal regulations.[5][8][20]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_hood Verify Fume Hood prep_ppe Don PPE (Double Gloves, Goggles, Lab Coat) prep_hood->prep_ppe prep_area Prepare Workspace (Bench Paper, Waste Container) prep_ppe->prep_area handle_weigh Weigh/Transfer Chemical prep_area->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal_container Seal Labeled Halogenated Waste Container cleanup_waste->disposal_container cleanup_wash Wash Hands cleanup_doff->cleanup_wash disposal_ehs Transfer to EHS disposal_container->disposal_ehs

Caption: Safe handling and disposal workflow for this compound.

References

  • ChemicalBook. (2025, July 26). 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 5-Bromo-3-methylbenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate Safety Data Sheet.
  • ChemBK. (2024, April 10). This compound.
  • Chem-Impex. (n.d.). This compound-2-thiol.
  • PubChem. (n.d.). This compound-2-carboxylic acid.
  • BLDpharm. (n.d.). 14733-73-4|5-Bromobenzo[d]oxazol-2(3H)-one.
  • ChemScene. (2025, December 24). 5-Bromobenzo[d]isoxazol-3(2H)-one Safety Data Sheet.
  • Chem-Impex. (n.d.). 5-Bromobenzo[d]oxazol-2-tiol.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). Oxazole SAFETY DATA SHEET.
  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Echemi. (n.d.). 5-Bromobenzo[c][1][3][19]oxadiazole.
  • BLDpharm. (n.d.). 837392-65-1|5-Bromobenzo[d]isoxazole.
  • BenchChem. (2025, November). An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • BLD Pharmatech. (n.d.). Methyl 6-bromobenzo[d]isoxazole-3-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 2-Bromobenzoic acid SAFETY DATA SHEET.
  • Aldrich. (2025, September 22). 2,5-Di(1-naphthyl)-1,3,4-oxadiazole SAFETY DATA SHEET.
  • Angene Chemical. (2025, August 2). Methyl 5-bromobenzo[d]isoxazole-3-carboxylate Safety Data Sheet.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:132244-31-6.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.